molecular formula C25H21BrN4O3 B15581797 DNA Gyrase-IN-7

DNA Gyrase-IN-7

Katalognummer: B15581797
Molekulargewicht: 505.4 g/mol
InChI-Schlüssel: MXIWKYXLRJGDDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DNA Gyrase-IN-7 is a useful research compound. Its molecular formula is C25H21BrN4O3 and its molecular weight is 505.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H21BrN4O3

Molekulargewicht

505.4 g/mol

IUPAC-Name

2-[2-[2-(4-bromophenyl)quinoline-4-carbonyl]hydrazinyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21BrN4O3/c1-33-19-12-10-18(11-13-19)28-24(31)15-27-30-25(32)21-14-23(16-6-8-17(26)9-7-16)29-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3,(H,28,31)(H,30,32)

InChI-Schlüssel

MXIWKYXLRJGDDF-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Gyrase-IN-7, also identified as compound 6d in the primary literature, is a novel synthetic small molecule inhibitor targeting microbial DNA gyrase.[1][2][3][4][5][6] As a member of the quinoline-4-carbohydrazide (B1304848) derivative family, it represents a promising scaffold for the development of new antibacterial agents. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Mechanism of Action

This compound functions as a direct inhibitor of bacterial DNA gyrase, an essential type II topoisomerase. This enzyme is critical for maintaining the topological state of DNA during replication and transcription by introducing negative supercoils into the bacterial chromosome. The inhibitory action of this compound, like other quinoline-based inhibitors, is believed to interfere with the DNA re-ligation step of the gyrase catalytic cycle. By stabilizing the transient double-strand DNA break, the inhibitor effectively traps the enzyme-DNA complex, leading to an accumulation of DNA breaks and ultimately triggering bacterial cell death.

Molecular docking studies of closely related quinoline-4-carbohydrazide derivatives suggest that these compounds bind to the active site of the DNA gyrase A subunit. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues and the DNA itself. This interaction prevents the gyrase from completing its supercoiling activity, thereby halting DNA replication and leading to the observed antibacterial effect.

Visualizing the Mechanism of Action

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils (ATP-dependent) Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase binds to Replication_Fork DNA Replication & Transcription Supercoiled_DNA->Replication_Fork enables DNA_Gyrase_IN_7 This compound DNA_Gyrase_IN_7->DNA_Gyrase inhibits

Caption: Inhibition of DNA Gyrase by this compound.

Quantitative Data

The primary research article describing this compound (compound 6d) did not report its specific IC50 value against S. aureus DNA gyrase. However, the study did provide inhibitory concentrations for other closely related compounds from the same synthesized series, which are presented below for comparative purposes.[7] The reference compound used in the assay was ciprofloxacin.[7]

CompoundTarget EnzymeIC50 (µM)
Compound 6bS. aureus DNA Gyrase33.64[7]
Compound 10S. aureus DNA Gyrase8.45[7]
CiprofloxacinS. aureus DNA Gyrase3.80[7]

Minimum Inhibitory Concentration (MIC) data for several compounds from the same study against Staphylococcus aureus and Candida albicans are also available.

CompoundMIC against S. aureus (µM)MIC against C. albicans (µM)
Compound 549.04[7]24.53[7]
Compound 6a164.35[7]41.09[7]
Compound 6b38.64[7]Not Reported
Compound 10191.36[7]Not Reported
Compound 11192.29[7]Not Reported
Compound 13381.81[7]Not Reported
Compound 14761.77[7]Not Reported

Experimental Protocols

The following is a detailed methodology for a typical S. aureus DNA gyrase supercoiling inhibition assay, based on the information provided in the primary literature and supplemented with standard protocols.[1][3][7]

S. aureus DNA Gyrase Supercoiling Inhibition Assay

1. Materials and Reagents:

  • S. aureus DNA Gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5x Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM Magnesium Acetate, 10 mM DTT, 500 mM Potassium Glutamate, 50 µg/mL Albumin)

  • Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 40% (v/v) Glycerol)

  • ATP solution

  • This compound (and other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Nuclease-free water

2. Assay Procedure:

  • On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and nuclease-free water.

  • Aliquot the master mix into individual reaction tubes.

  • Add the test compound (this compound) at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Dilute the S. aureus DNA gyrase in the dilution buffer to the desired concentration.

  • Initiate the reaction by adding the diluted enzyme to each tube (except the negative control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Analyze the products by agarose gel electrophoresis (e.g., 1% agarose gel in TAE buffer).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid DNA to its supercoiled form will be evident by the faster migration of the supercoiled topoisomers.

  • Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Experimental Workflow

The general workflow for the discovery and characterization of this compound and its analogs is depicted below.

Experimental_Workflow Start Start: Design of Quinoline-4-Carbohydrazide Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Screening Initial Antimicrobial Screening (e.g., Zone of Inhibition) Synthesis->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Gyrase_Assay S. aureus DNA Gyrase Supercoiling Inhibition Assay MIC->Gyrase_Assay Docking Molecular Docking Studies Gyrase_Assay->Docking End End: Identification of Lead Compounds Docking->End

Caption: Experimental workflow for inhibitor discovery.

Conclusion

This compound is a novel inhibitor of microbial DNA gyrase with a mechanism of action centered on the disruption of DNA topology essential for bacterial survival. While specific quantitative inhibitory data for this particular compound is not yet fully available in the peer-reviewed literature, the analysis of its chemical analogs provides a strong foundation for its potential as an antibacterial agent. The detailed protocols and workflows presented here offer a guide for the further investigation and development of this and related compounds in the ongoing search for new antimicrobial therapies.

References

An In-depth Technical Guide to the Inhibition of DNA Gyrase Subunit A (GyrA)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "DNA Gyrase-IN-7" did not yield any publicly available information. It is presumed that this may be an internal, novel, or otherwise uncatalogued compound name. This guide will therefore focus on the well-characterized binding interactions of two major classes of inhibitors targeting the DNA gyrase A (GyrA) subunit: Fluoroquinolones and Novel Bacterial Topoisomerase Inhibitors (NBTIs) , serving as a comprehensive technical resource on the core topic of GyrA inhibition.

Introduction to DNA Gyrase and the GyrA Subunit

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA breakage and reunion activity of the enzyme, making it a prime target for antibacterial agents. Inhibition of GyrA's function leads to the stabilization of a cleavage complex, resulting in double-strand DNA breaks and ultimately, bacterial cell death.

Binding Sites and Molecular Interactions on the GyrA Subunit

The GyrA subunit possesses distinct binding pockets that are exploited by different classes of inhibitors.

Fluoroquinolones

Fluoroquinolones, such as ciprofloxacin (B1669076) and moxifloxacin, are a cornerstone of antibacterial therapy. They bind to a region on GyrA known as the Quinolone Resistance-Determining Region (QRDR), which is located near the active site tyrosine (Tyr122 in E. coli) responsible for DNA cleavage.[1]

The binding of fluoroquinolones is complex and involves interactions with both the GyrA subunit and the DNA itself, stabilizing the enzyme-DNA cleavage complex. Key interactions often involve:

  • A water-metal ion bridge: A magnesium ion (Mg²⁺) often mediates an interaction between the C3/C4 keto-acid moiety of the fluoroquinolone and specific residues within the QRDR of GyrA, notably Ser83 and Asp87 (in E. coli numbering).[1]

  • Amino acid contacts: Residues within the QRDR, such as Ser83 and Asp87, directly or indirectly interact with the bound fluoroquinolone.[2] Mutations in these residues are a common cause of fluoroquinolone resistance.[1]

  • DNA intercalation: The planar ring system of the fluoroquinolone intercalates into the DNA at the site of cleavage.

Recent studies have also suggested the existence of a second binding mode for fluoroquinolones, where the C7 ring system can interact with GyrA, providing new avenues for drug design.[3][4]

Novel Bacterial Topoisomerase Inhibitors (NBTIs)

NBTIs, such as gepotidacin, represent a newer class of DNA gyrase inhibitors with a distinct mechanism of action from fluoroquinolones. They bind to a different, non-overlapping pocket at the interface of the two GyrA subunits.[5] This unique binding site means that NBTIs can be effective against fluoroquinolone-resistant strains.

The key features of the NBTI binding site on GyrA include:

  • A deep, hydrophobic pocket: The "right-hand side" (RHS) of the NBTI molecule binds within a hydrophobic pocket formed at the dimer interface of the GyrA subunits.

  • Ionic interactions: A crucial ionic interaction is typically formed between a basic nitrogen in the linker region of the NBTI and a conserved aspartate residue in GyrA (Asp83 in S. aureus).

  • DNA intercalation: The "left-hand side" (LHS) of the NBTI intercalates between the DNA base pairs.

Unlike fluoroquinolones, which primarily stabilize double-strand breaks, NBTIs are known to induce high levels of gyrase-mediated single-strand breaks.

Quantitative Data: Inhibitory Activity of GyrA-Targeting Compounds

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC₅₀ values for representative fluoroquinolones and NBTIs against DNA gyrase from various bacterial species.

InhibitorBacterial SpeciesAssay TypeIC₅₀ (µM)Reference(s)
Fluoroquinolones
CiprofloxacinEscherichia coliSupercoiling0.33 ± 0.12[6]
CiprofloxacinEscherichia coliSupercoiling~0.6[7]
CiprofloxacinStaphylococcus aureusSupercoiling61.7[8]
CiprofloxacinEnterococcus faecalisSupercoiling27.8[9]
CiprofloxacinNeisseria gonorrhoeaeSupercoiling0.39[10]
MoxifloxacinEscherichia coliSupercoiling1.6[11]
MoxifloxacinStaphylococcus aureusSupercoiling27.5[8]
MoxifloxacinStaphylococcus aureusSupercoiling2.5 - 5.0[12]
Novel Bacterial Topoisomerase Inhibitors (NBTIs)
GepotidacinStaphylococcus aureusSupercoiling0.047
GepotidacinEscherichia coliSupercoiling0.32 ± 0.17[6]
GepotidacinNeisseria gonorrhoeaeSupercoiling5.1 ± 2.3
Amide 1a (Tricyclic NBTI)Staphylococcus aureusSupercoiling0.150[5]

Experimental Protocols and Methodologies

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase. The different topological forms of the DNA (supercoiled, relaxed, and nicked) are then separated by agarose (B213101) gel electrophoresis.

Materials:

  • DNA Gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution (e.g., 10 mM)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Agarose, TAE or TBE buffer, ethidium (B1194527) bromide, and gel electrophoresis apparatus

Protocol:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.

  • Add the desired concentrations of the inhibitor compound to the respective tubes. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the DNA topoisomers.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition and calculate the IC₅₀ value.[5]

DNA Cleavage Assay

This assay is used to detect inhibitors that act as "poisons" by stabilizing the covalent complex between DNA gyrase and cleaved DNA.

Materials:

  • DNA Gyrase

  • Supercoiled pBR322 plasmid DNA

  • 5X Assay Buffer (similar to supercoiling assay but without ATP)

  • Inhibitor compound

  • SDS solution (e.g., 2% w/v)

  • Proteinase K (e.g., 10 mg/mL)

  • Stop solution/loading dye

  • Agarose, TAE or TBE buffer, ethidium bromide, and gel electrophoresis apparatus

Protocol:

  • On ice, set up reaction mixtures containing 5X assay buffer, supercoiled pBR322 DNA, and water.

  • Add various concentrations of the inhibitor to the reaction tubes.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Add SDS and proteinase K to each reaction to trap the cleavage complex and digest the gyrase protein. Incubate further at 37°C for about 30 minutes.

  • Stop the reaction with the loading dye. An optional chloroform/isoamyl alcohol extraction can be performed to remove proteins.

  • Analyze the samples by agarose gel electrophoresis.

  • The formation of linear DNA from the supercoiled substrate indicates the stabilization of the cleavage complex. Quantify the linear DNA to assess the potency of the inhibitor.[1][3]

Fluorescence Polarization (FP) Assay for Inhibitor Binding

This is a high-throughput, homogeneous assay to measure the binding of an inhibitor to DNA gyrase. It relies on the change in the polarization of fluorescent light emitted by a labeled probe upon binding to the larger protein.

Materials:

  • Purified DNA gyrase (or the specific subunit, e.g., GyrA)

  • A fluorescently labeled probe that binds to the target site on GyrA.

  • Assay buffer (e.g., optimized for binding, containing buffer salts, reducing agents, and a non-specific protein like BSA to prevent sticking)

  • Inhibitor compounds for competition assay

  • Microplates (e.g., black, 384-well)

  • A plate reader capable of measuring fluorescence polarization

Protocol (Competitive Binding Format):

  • Prepare a solution of the DNA gyrase subunit and the fluorescent probe in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

  • Dispense the enzyme-probe mixture into the wells of the microplate.

  • Add serial dilutions of the test inhibitor compounds to the wells. Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1 hour).

  • Measure the fluorescence polarization in the plate reader.

  • The displacement of the fluorescent probe by the inhibitor will cause a decrease in the polarization signal.

  • Plot the polarization values against the inhibitor concentration to determine the IC₅₀ or binding affinity (Kᵢ) of the test compound.[8]

Visualizations: Pathways and Workflows

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Catalytic Cycle DNA_binding 1. Gyrase binds G-segment of DNA T_segment_capture 2. T-segment capture (ATP binding) DNA_binding->T_segment_capture ATP DNA_cleavage 3. G-segment cleavage (GyrA mediated) T_segment_capture->DNA_cleavage Strand_passage 4. T-segment passes through break DNA_cleavage->Strand_passage Ligation 5. G-segment ligation Strand_passage->Ligation Release 6. T-segment release (ATP hydrolysis) Ligation->Release ATP hydrolysis Release->DNA_binding Cycle repeats

Caption: The catalytic cycle of DNA gyrase.

Inhibitor_Mechanism cluster_FQ Fluoroquinolone Action cluster_NBTI NBTI Action Gyrase_DNA Gyrase-DNA Complex Cleavage G-segment Cleavage (GyrA active site) Gyrase_DNA->Cleavage Religation G-segment Religation Cleavage->Religation Normal Cycle FQ_Complex Gyrase-DNA-FQ Ternary Complex (Cleavage Complex Stabilized) Cleavage->FQ_Complex NBTI_Complex Gyrase-DNA-NBTI Ternary Complex (Cleavage Complex Stabilized) Cleavage->NBTI_Complex Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA FQ Fluoroquinolone FQ->FQ_Complex Double_Strand_Break Double-Strand Breaks & Cell Death FQ_Complex->Double_Strand_Break Replication fork collision NBTI NBTI NBTI->NBTI_Complex Single_Strand_Break Single-Strand Breaks & Cell Death NBTI_Complex->Single_Strand_Break Primarily stabilizes single-strand breaks

Caption: Mechanism of action for GyrA inhibitors.

Supercoiling_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Relaxed DNA, Buffer, ATP) start->prep_mix add_inhibitor Add Inhibitor (Varying Concentrations) prep_mix->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize Gel (Ethidium Bromide) gel_electrophoresis->visualize quantify Quantify Bands (Supercoiled vs. Relaxed) visualize->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: DNA supercoiling inhibition assay workflow.

Conclusion

The GyrA subunit of DNA gyrase remains a highly validated and critical target for the development of new antibacterial agents. While fluoroquinolones have been the mainstay of GyrA-targeted therapy, the rise of resistance necessitates the exploration of novel inhibitors like NBTIs that utilize different binding pockets and mechanisms of action. This guide provides a foundational understanding of the binding sites, molecular interactions, and key experimental methodologies used to characterize inhibitors of the GyrA subunit, offering a valuable resource for researchers in the field of antibiotic discovery and development.

References

An In-depth Technical Guide on the Interaction of Novel Inhibitors with the DNA Gyrase B Subunit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "DNA Gyrase-IN-7" is not found in the public scientific literature. Therefore, this guide will focus on a well-characterized class of DNA gyrase B (GyrB) inhibitors, the novel benzothiazole-based inhibitors, to provide a representative and technically detailed overview of the interaction with the GyrB subunit. The principles and methodologies described herein are broadly applicable to the study of other GyrB-targeting inhibitors.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction, making it a prime target for the development of novel antibacterial agents.[1][2] The rise of antibiotic resistance necessitates the discovery of new inhibitors that target validated bacterial-specific proteins like DNA gyrase. This guide provides a technical overview of the interaction between novel inhibitors and the GyrB subunit, focusing on quantitative data, experimental protocols, and the mechanism of action.

Quantitative Data for Novel GyrB Inhibitors

The inhibitory activity of novel compounds against DNA gyrase is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. The binding affinity to the GyrB subunit is determined by the dissociation constant (Kd). Below is a summary of representative data for a class of potent 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase B inhibitors.[3][4]

Compound ClassTarget Enzyme/SubunitAssay TypeIC50 (nM)Reference
4,5,6,7-tetrahydrobenzo[d]thiazole-based conjugate 34Escherichia coli DNA gyraseSupercoiling Assay58[3][4]
Novobiocin (control)Escherichia coli DNA gyraseSupercoiling Assay170[4]
CyclothialidineEscherichia coli DNA gyraseATPase Assay (Ki)6[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and binding characteristics. The following are standard protocols for key experiments used to characterize the interaction of inhibitors with the DNA gyrase B subunit.

1. DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Principle: The supercoiled and relaxed forms of plasmid DNA can be separated by agarose (B213101) gel electrophoresis. Inhibition of gyrase activity results in a decrease in the amount of supercoiled DNA.

  • Materials:

    • Relaxed pBR322 DNA

    • E. coli DNA gyrase

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

    • Inhibitor stock solution (in DMSO)

    • Stop Solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

    • Agarose gel (1%) in TAE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value.[6][7]

2. Gyrase ATPase Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

  • Principle: The ATPase activity of gyrase can be coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Materials:

    • E. coli DNA gyrase

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)

    • ATP

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

    • Inhibitor stock solution (in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, NADH, and DNA gyrase.

    • Add varying concentrations of the test inhibitor.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of ATP hydrolysis and determine the IC50 or Ki value for the inhibitor.[5][8]

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to the GyrB subunit, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Principle: A solution of the inhibitor is titrated into a solution containing the GyrB protein in a microcalorimeter. The heat released or absorbed upon binding is measured.

  • Materials:

    • Purified GyrB subunit

    • Inhibitor solution

    • ITC buffer (e.g., phosphate (B84403) or Tris buffer, pH matched for both protein and ligand)

  • Procedure:

    • Prepare solutions of the GyrB subunit and the inhibitor in the same buffer.

    • Load the GyrB solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

4. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor the binding and dissociation of an inhibitor to the GyrB subunit in real-time.

  • Principle: The GyrB protein is immobilized on a sensor chip. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Materials:

    • Purified GyrB subunit

    • Inhibitor solution

    • SPR sensor chip (e.g., CM5)

    • Immobilization buffers (e.g., activation, coupling, and blocking solutions)

    • Running buffer (e.g., HBS-EP)

  • Procedure:

    • Immobilize the GyrB subunit onto the sensor chip surface using standard amine coupling chemistry.

    • Inject a series of concentrations of the inhibitor over the sensor surface and monitor the binding response (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).

    • Regenerate the sensor surface to remove the bound inhibitor.

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Experimental Workflow for Inhibitor Characterization

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_binding Binding Analysis cluster_validation In Vivo Validation start Compound Library supercoiling DNA Gyrase Supercoiling Assay start->supercoiling hits Initial Hits supercoiling->hits atpase Gyrase ATPase Assay hits->atpase ic50 Determine IC50/Ki atpase->ic50 itc Isothermal Titration Calorimetry (ITC) ic50->itc spr Surface Plasmon Resonance (SPR) ic50->spr thermo Thermodynamic Profile (ΔH, ΔS) itc->thermo kinetics Binding Kinetics (ka, kd, Kd) spr->kinetics mic MIC Determination thermo->mic kinetics->mic lead Lead Compound mic->lead

Caption: Experimental workflow for the identification and characterization of DNA gyrase B inhibitors.

Mechanism of DNA Gyrase Inhibition by GyrB-Targeting Compounds

mechanism_of_inhibition cluster_gyrase_cycle Normal DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by GyrB-Targeting Compound gyrase GyrA2B2 gyrase_dna Gyrase-DNA Complex gyrase->gyrase_dna Binds dna Relaxed DNA dna->gyrase_dna atp_binding ATP Binding to GyrB gyrase_dna->atp_binding inhibitor_binding Inhibitor Binds to GyrB ATPase Site gyrase_dna->inhibitor_binding strand_passage DNA Strand Passage atp_binding->strand_passage no_atp ATP Hydrolysis Blocked supercoiled_dna Supercoiled DNA strand_passage->supercoiled_dna no_supercoiling No DNA Supercoiling inhibitor GyrB Inhibitor inhibitor->inhibitor_binding inhibitor_binding->no_atp no_atp->no_supercoiling cell_death Bacterial Cell Death no_supercoiling->cell_death

Caption: Mechanism of action of ATP-competitive DNA gyrase B inhibitors.

Conclusion

The DNA gyrase B subunit remains a compelling target for the development of novel antibacterial agents. A multi-faceted approach employing enzymatic and biophysical assays is essential for the comprehensive characterization of new inhibitors. The detailed protocols and workflows presented in this guide provide a robust framework for researchers and drug development professionals to identify and optimize potent and selective inhibitors of DNA gyrase, contributing to the fight against antibiotic resistance.

References

A Technical Guide to the Early Discovery and Synthesis of Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and processes involved in the early discovery and synthesis of novel DNA gyrase inhibitors. While the specific compound "DNA Gyrase-IN-7" does not appear in the public domain, this document outlines the well-established workflows, from initial screening to lead compound characterization, that would be applied to any novel DNA gyrase inhibitor.

Introduction to DNA Gyrase as a Therapeutic Target

DNA gyrase is a type II topoisomerase essential for bacterial survival, but absent in humans, making it an ideal target for antibacterial drug development.[1] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[2][3][4] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5][6] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase functionality that powers the enzyme's supercoiling action.[6][7][8] Inhibition of either subunit can lead to bacterial cell death, and several classes of antibiotics, including the widely used fluoroquinolones, function by targeting this enzyme.[2][7]

Discovery of Novel DNA Gyrase Inhibitors: Screening Methodologies

The initial step in discovering a novel DNA gyrase inhibitor typically involves high-throughput screening (HTS) of large compound libraries to identify initial hits.

A common HTS method is the supercoiling-dependent fluorescence quenching (SDFQ) assay.[9] This assay is designed to identify compounds that inhibit the supercoiling activity of DNA gyrase.[9]

Experimental Workflow: High-Throughput Screening for DNA Gyrase Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Small Molecule Library Dispensing Dispense Compounds and Reagents into Plates Compound_Library->Dispensing Assay_Plate 384-well Microtiter Plates Assay_Plate->Dispensing Reagents DNA Gyrase, Relaxed Plasmid DNA, ATP, Assay Buffer Reagents->Dispensing Incubation Incubate at 37°C Dispensing->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Processing Process Raw Fluorescence Data Fluorescence_Reading->Data_Processing Hit_Identification Identify Compounds with Significant Inhibition Data_Processing->Hit_Identification

A typical workflow for high-throughput screening of DNA gyrase inhibitors.

In addition to HTS, in silico or virtual screening methods are employed to identify potential inhibitors.[6] This involves using computational models to dock vast libraries of virtual compounds into the crystal structure of DNA gyrase, typically targeting the ATP binding site on the GyrB subunit or the DNA-binding site on the GyrA subunit.[6]

Synthesis of DNA Gyrase Inhibitors

Once initial hits are identified, medicinal chemistry efforts focus on synthesizing analogs to establish a structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The synthetic routes vary depending on the chemical scaffold of the hit compound. Below is a generalized synthetic scheme for a class of quinolone analogues, a prominent class of DNA gyrase inhibitors.

Generalized Synthetic Pathway for Quinolone Analogs

Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline) Step1 Cyclization (e.g., Gould-Jacobs reaction) Start->Step1 Step2 N-Alkylation Step1->Step2 Step3 Nucleophilic Aromatic Substitution Step2->Step3 Step4 Saponification Step3->Step4 Final Final Quinolone Analog Step4->Final

A representative synthetic route for quinolone-based DNA gyrase inhibitors.

In Vitro Characterization and Data Presentation

Promising synthesized compounds are subjected to a battery of in vitro assays to determine their inhibitory activity and mechanism of action.

The primary assay to quantify the potency of a DNA gyrase inhibitor is the DNA supercoiling assay.[6] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.[10]

Experimental Protocol: DNA Supercoiling Assay

  • Reaction Mixture Preparation : Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP.[11]

  • Inhibitor Addition : Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Enzyme Addition : Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase.[12]

  • Incubation : Incubate the reaction at 37°C for a specified time, for example, 30 to 60 minutes.[6][12]

  • Reaction Termination : Stop the reaction by adding a stop solution containing SDS and EDTA.[6]

  • Agarose (B213101) Gel Electrophoresis : Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification : Stain the gel with ethidium (B1194527) bromide, visualize under UV light, and quantify the amount of supercoiled and relaxed DNA to determine the IC50 value.[6]

The inhibitory activities of various compounds against DNA gyrase are typically summarized in tables for easy comparison. The following tables present example data for different classes of DNA gyrase inhibitors, as found in the literature.

Table 1: IC50 Values of Various Quinolones against DNA Gyrase

CompoundOrganismIC50 (µg/mL)Reference
SitafloxacinEnterococcus faecalis1.38[10]
GatifloxacinEnterococcus faecalis5.60[10]
TosufloxacinEnterococcus faecalis11.6[10]
SparfloxacinEnterococcus faecalis25.7[10]
CiprofloxacinEnterococcus faecalis27.8[10]
LevofloxacinEnterococcus faecalis28.1[10]
Q-35S. aureus2.5[13]
8-fluoro-Q-35S. aureus7.8[13]
8-hydro-Q-35S. aureus68[13]
Q-35P. aeruginosa11[13]
8-fluoro-Q-35P. aeruginosa5.2[13]
8-hydro-Q-35P. aeruginosa17[13]

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected DNA Gyrase Inhibitors

CompoundOrganismMIC (µg/mL)Reference
Compound 4cEscherichia coli1.95[14]
Hydrazone 4fStreptococcus faecalis3.91[14]
Hydrazone 4fEscherichia coli7.81[14]
Azo compound 6aEnterobacter cloacae3.91[14]
Compound 3dEscherichia coli3.91[14]
Compound 3eEscherichia coli3.91[14]

DNA gyrase functions by creating a transient double-strand break in one segment of DNA (the G-gate) to allow another segment (the T-gate) to pass through, thereby altering the DNA's linking number.[2] This process is ATP-dependent.[2]

DNA Gyrase Catalytic Cycle

DNA_Gyrase_Cycle Start DNA Gyrase binds to DNA Wrap DNA wraps around the enzyme Start->Wrap Bind_ATP Two ATP molecules bind to GyrB subunits Wrap->Bind_ATP Cleave_G G-segment of DNA is cleaved Bind_ATP->Cleave_G ATP binding closes N-gate Pass_T T-segment passes through the break Cleave_G->Pass_T Ligate_G G-segment is re-ligated Pass_T->Ligate_G Release_T T-segment is released Ligate_G->Release_T End Two negative supercoils are introduced Ligate_G->End Hydrolyze_ATP ATP is hydrolyzed Release_T->Hydrolyze_ATP Hydrolyze_ATP->Start Resets for next cycle

The catalytic cycle of DNA gyrase, resulting in negative supercoiling of DNA.

Conclusion

The early discovery and synthesis of novel DNA gyrase inhibitors is a structured process that begins with the identification of hit compounds through screening campaigns, followed by iterative cycles of chemical synthesis and in vitro characterization to develop potent and drug-like candidates. The methodologies and data presentation formats outlined in this guide represent the standard practices in the field of antibacterial drug discovery.

References

In Silico Modeling of DNA Gyrase-Ciprofloxacin Docking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. Quinolones, a major class of antibiotics, effectively target DNA gyrase, with ciprofloxacin (B1669076) being a prominent member. This technical guide provides an in-depth overview of the in silico modeling of the docking interaction between DNA gyrase and ciprofloxacin, offering a comprehensive resource for researchers in drug discovery and development.

This guide details the computational methodologies, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex workflows and pathways to facilitate a deeper understanding of the molecular interactions underpinning the inhibitory action of ciprofloxacin on DNA gyrase.

Data Presentation

The following tables summarize key quantitative data related to the inhibition of DNA gyrase by ciprofloxacin and another well-characterized inhibitor, novobiocin. This data is crucial for comparative analysis and for validating in silico models.

InhibitorTarget OrganismEnzyme SubunitIC50 (µM)Reference
CiprofloxacinStaphylococcus aureusGyrA/GyrB3.0[1]
CiprofloxacinEscherichia coliGyrA/GyrB--
NovobiocinStaphylococcus aureusGyrB0.006 - 0.01[2]
NovobiocinEscherichia coliGyrB0.170[3][4]
InhibitorTarget EnzymeDocking Score (kcal/mol)Binding Energy (kcal/mol)PDB ID of ReceptorReference
CiprofloxacinE. coli DNA Gyrase B-6.6951-6F86[5]
CiprofloxacinS. aureus DNA Gyrase--9.082XCT[6]
Ciprofloxacin AnalogE. coli DNA Gyrase-13.81--[7]

Experimental and Computational Protocols

Molecular Docking of Ciprofloxacin with DNA Gyrase

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general procedure for docking ciprofloxacin to DNA gyrase using AutoDock Vina.

1. Preparation of the Receptor (DNA Gyrase):

  • Obtain the crystal structure: Download the 3D structure of DNA gyrase, preferably in complex with a ligand, from the Protein Data Bank (PDB). For this example, the Staphylococcus aureus DNA gyrase complexed with ciprofloxacin and DNA (PDB ID: 2XCT) is a suitable choice.[7]

  • Prepare the protein: Remove water molecules and any non-essential ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges. This can be performed using software like AutoDockTools.

  • Define the grid box: Define a grid box that encompasses the active site of the enzyme. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

2. Preparation of the Ligand (Ciprofloxacin):

  • Obtain the ligand structure: The 3D structure of ciprofloxacin can be obtained from databases like PubChem or ZINC.

  • Prepare the ligand: Optimize the ligand's geometry and assign charges. This can be done using computational chemistry software like Avogadro or via online servers. Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

3. Running the Docking Simulation:

  • Execute AutoDock Vina: Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid parameters, as input.

  • Analyze the results: The output will consist of several binding poses of the ligand ranked by their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

4. Visualization and Interpretation:

  • Visualize the complex: Use molecular visualization software (e.g., PyMOL, VMD) to view the docked poses of ciprofloxacin within the active site of DNA gyrase.

  • Analyze interactions: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

DNA Gyrase Supercoiling Assay

This assay is a fundamental experimental method to assess the inhibitory activity of compounds against DNA gyrase.

1. Reaction Setup:

  • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

  • Add varying concentrations of the test inhibitor (e.g., ciprofloxacin) to the reaction tubes.

  • Initiate the reaction by adding DNA gyrase enzyme.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to introduce supercoils into the plasmid DNA.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent (e.g., EDTA).

  • Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

4. Visualization and Quantification:

  • Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

  • The inhibition of supercoiling activity is observed as a decrease in the amount of supercoiled DNA with increasing inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this data.

Mandatory Visualizations

In Silico Drug Discovery Workflow for DNA Gyrase Inhibitors

In_Silico_Workflow cluster_Target Target Identification & Preparation cluster_Ligand Ligand Preparation cluster_Docking Molecular Docking & Analysis cluster_MD Molecular Dynamics Simulation cluster_Validation Experimental Validation T_ID Identify Target: DNA Gyrase PDB Obtain PDB Structure (e.g., 2XCT) T_ID->PDB Receptor_Prep Receptor Preparation: Remove water, add hydrogens PDB->Receptor_Prep Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Lib_Screen Virtual Screening of Compound Libraries Lead_Select Lead Compound Selection (e.g., Ciprofloxacin) Lib_Screen->Lead_Select Ligand_Prep Ligand Preparation: Energy Minimization Lead_Select->Ligand_Prep Ligand_Prep->Docking Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Binding_Energy Calculate Binding Affinity (Docking Score) Pose_Analysis->Binding_Energy MD_Sim MD Simulation of Protein-Ligand Complex Binding_Energy->MD_Sim Stability Analyze Trajectory & System Stability MD_Sim->Stability Free_Energy Free Energy Calculation (MM/PBSA, MM/GBSA) Stability->Free_Energy Synthesis Chemical Synthesis of Optimized Compounds Free_Energy->Synthesis In_Vitro In Vitro Assays: Gyrase Supercoiling Assay Synthesis->In_Vitro In_Vivo In Vivo Studies: Animal Models In_Vitro->In_Vivo

Caption: A generalized workflow for the in silico discovery and validation of DNA gyrase inhibitors.

Simplified Signaling Pathway of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Relaxed Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Relaxed->DNA_Gyrase binds DNA_Supercoiled Negatively Supercoiled DNA DNA_Gyrase->DNA_Supercoiled introduces supercoils ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms ATP ATP ATP->DNA_Gyrase Ciprofloxacin Ciprofloxacin Ciprofloxacin->Cleavage_Complex stabilizes DSBs Double-Strand Breaks Cleavage_Complex->DSBs leads to Replication_Block Replication Fork Arrest DSBs->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of ciprofloxacin leading to bacterial cell death.

Logical Relationship: In Silico Modeling and Experimental Validation

Logical_Relationship In_Silico In Silico Modeling (Docking, MD Simulations) Predictions Predictions: - Binding Affinity - Key Interactions - Stability In_Silico->Predictions generates Experimental Experimental Validation (Gyrase Assays, MIC) Predictions->Experimental guides Data Experimental Data: - IC50, Ki - Structure-Activity  Relationship (SAR) Experimental->Data produces Model_Refinement Model Refinement & Lead Optimization Data->Model_Refinement informs Model_Refinement->In_Silico refines

References

An In-depth Technical Guide on the Predicted Binding Affinity of Novel Inhibitors to DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "DNA Gyrase-IN-7" was not found in the available research literature. This guide provides a comprehensive overview of the methodologies and data presentation relevant to the binding affinity of inhibitors to DNA gyrase, using publicly available data for well-characterized inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Predicted Binding Affinity of DNA Gyrase Inhibitors

The binding affinity of an inhibitor to DNA gyrase is a critical measure of its potential efficacy. This is often quantified through computational and experimental methods, yielding values such as the half-maximal inhibitory concentration (IC50), binding energy (in kcal/mol), and inhibition constant (Ki). Below is a summary of representative quantitative data for known DNA gyrase inhibitors.

Table 1: Quantitative Binding Affinity Data for Selected DNA Gyrase Inhibitors

Compound Class/NameTarget Organism/EnzymeAssay TypeQuantitative MetricValueReference
Fluoroquinolone (Ciprofloxacin)E. coli DNA GyraseDNA Supercoiling AssayIC500.6 µM[1]
Fluoroquinolone Conjugate (Compound 14)E. coli DNA GyraseDNA Supercoiling AssayIC503.25 µM[2]
Fluoroquinolone Conjugate (Compound 15)E. coli DNA GyraseDNA Supercoiling AssayIC509.80 µM[2]
Cyclic Diphenyl Phosphonate (Compound 2a)DNA GyraseDNA Gyrase Inhibition AssayIC5012.03 µM[3]
Cyclic Diphenyl Phosphonate (Compound 2a)DNA GyraseMolecular DockingBinding Energy-9.08 kcal/mol[3]
Biphenyl Inhibitor (Compound 2)E. coli DNA GyraseDNA Supercoiling AssayIC5060 µM[1]
Thiophene-based Allosteric Inhibitor (Compound 8)E. coli DNA GyraseFluorescence Spectroscopy AssayIC500.04 µM[4]
Carbazole Derivative (Compound 8)M. tuberculosis DNA Gyrase ATPaseATPase Activity AssayIC500.26 µM[4]
Benzoindole Derivative (Compound 11)M. tuberculosis DNA Gyrase ATPaseATPase Activity AssayIC500.56 µM[4]
Indole Derivative (Compound 14)M. tuberculosis DNA Gyrase ATPaseATPase Activity AssayIC500.08 µM[4]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. The following sections describe standard protocols for assessing the interaction between inhibitors and DNA gyrase.

DNA Gyrase Supercoiling Assay

This biochemical assay is a fundamental method for determining the inhibitory effect of a compound on the primary function of DNA gyrase.

Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% (w/v) glycerol)

  • Test inhibitor compound at various concentrations

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Stop Buffer/Loading Dye (e.g., containing EDTA to chelate Mg2+ and stop the reaction, with a tracking dye)

  • Agarose (B213101) gel (1%) in TAE buffer containing ethidium (B1194527) bromide (0.5 µg/ml)

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test inhibitor.

  • Initiate the reaction by adding purified DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a defined period, typically 30-60 minutes.[5]

  • Terminate the reactions by adding the stop buffer/loading dye.

  • (Optional) Add proteinase K to a final concentration of 50 µg/ml and incubate for 15-30 minutes at 37°C to digest the enzyme.[5]

  • Load the samples onto a 1% agarose gel containing ethidium bromide.[5]

  • Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and nicked).

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.

  • Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.[6]

Molecular Docking Simulation

Computational docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[7]

Objective: To predict the binding mode and estimate the binding affinity (e.g., binding energy) of an inhibitor to the active site of DNA gyrase.

Software:

  • Molecular docking software (e.g., AutoDock Vina, Glide)[7][8]

  • Molecular visualization software (e.g., PyMOL, Chimera)

  • Protein and ligand preparation software

Procedure:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of DNA gyrase from a protein database (e.g., PDB ID: 2XCT).[8]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (active site) based on the location of a co-crystallized ligand or known active site residues.[7]

  • Ligand Preparation:

    • Generate the 3D structure of the inhibitor (e.g., this compound).

    • Minimize the energy of the ligand structure and assign appropriate charges.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the receptor in multiple conformations.[9]

    • The software calculates a scoring function for each pose to estimate the binding affinity, often expressed in kcal/mol.[7]

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

Visualizations of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz representations of the DNA gyrase catalytic cycle and a typical inhibitor screening workflow.

DNA_Gyrase_Catalytic_Cycle Gyrase Gyrase + DNA (G-segment) Wrap DNA Wrapping Gyrase->Wrap 1. Capture T-segment Capture (ATP Binding) Wrap->Capture 2. Cleave G-segment Cleavage Capture->Cleave 3. Pass T-segment Passage (ATP Hydrolysis) Cleave->Pass 4. Ligate G-segment Ligation Pass->Ligate 5. Release T-segment Release Ligate->Release 6. Release->Gyrase

Caption: The catalytic cycle of DNA gyrase, illustrating the key steps from DNA binding to the introduction of negative supercoils.

Inhibitor_Screening_Workflow cluster_computational In Silico Screening cluster_experimental In Vitro Validation VS Virtual Screening (Compound Library) Docking Molecular Docking (DNA Gyrase Target) VS->Docking Hit_Select Hit Selection (Binding Energy) Docking->Hit_Select Assay DNA Supercoiling Assay Hit_Select->Assay Promising Hits IC50 IC50 Determination Assay->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt Potent Inhibitors

Caption: A typical workflow for the discovery and validation of novel DNA gyrase inhibitors, combining computational and experimental approaches.

References

The Benzothiazole Scaffold: A Novel Frontier in DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Promising New Core for Antibacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, remains a clinically validated and highly attractive target.[1][2] This enzyme, absent in humans, offers a window for selective toxicity. While established inhibitors like fluoroquinolones and aminocoumarins have been mainstays, their efficacy is increasingly compromised by resistance. This has spurred the exploration of new chemical entities that can effectively inhibit DNA gyrase through alternative binding modes or interactions. Among the most promising of these are compounds built upon the benzothiazole (B30560) scaffold. This technical guide delves into the novelty of the benzothiazole core for DNA gyrase inhibition, presenting key data, experimental methodologies, and the underlying molecular interactions that position it as a significant scaffold for future antibiotic development.

The Novelty of the Benzothiazole Scaffold

The innovation of the benzothiazole scaffold lies in its ability to effectively target the ATP-binding site of the DNA gyrase B subunit (GyrB).[2][3][4] This is distinct from the primary mechanism of fluoroquinolones, which stabilize the gyrase-DNA cleavage complex. By competitively inhibiting ATP hydrolysis, benzothiazole-based inhibitors prevent the conformational changes necessary for the enzyme's supercoiling activity.[1]

Key features contributing to the novelty and potential of this scaffold include:

  • Distinct Mechanism of Action: Targeting the GyrB ATPase site provides an alternative strategy to overcome existing resistance mechanisms to GyrA-targeting antibiotics.[5][6]

  • High Potency: Optimized benzothiazole derivatives have demonstrated potent, low nanomolar inhibition of DNA gyrase from a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[3][7]

  • Structural Versatility: The benzothiazole core allows for extensive chemical modification at multiple positions, enabling fine-tuning of inhibitory activity, antibacterial spectrum, and pharmacokinetic properties. This has led to the development of compounds with improved solubility and reduced off-target effects.[3][8]

  • Dual-Targeting Potential: Some benzothiazole derivatives have shown inhibitory activity against both DNA gyrase and the homologous topoisomerase IV, which could slow the development of resistance.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory and antibacterial activities of representative benzothiazole-based DNA gyrase inhibitors.

Table 1: In Vitro Enzymatic Inhibition Data (IC50)

Compound IDE. coli DNA Gyrase (nM)S. aureus DNA Gyrase (nM)E. coli Topo IV (nM)A. baumannii DNA Gyrase (nM)P. aeruginosa DNA Gyrase (nM)Human Topo IIα (µM)
1 < 10-352< 10< 101.95
27 < 10-32015.6< 1025
5a 600>10000>10000---
15a 9.5-----
Compound A < 10-95---
Compound D < 10-293---
Compound E < 10-210---

Data compiled from multiple sources.[3][7][8][9] '-' indicates data not available.

Table 2: Minimum Inhibitory Concentration (MIC) Data

Compound IDE. coli (μg/mL)S. aureus (μg/mL)E. faecalis (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)K. pneumoniae (μg/mL)
1 4--0.582
15a >50-3.13 (as µM)---
Compound E 4-16< 0.03< 0.034-164-164-16

Data compiled from multiple sources.[3][8][9] '-' indicates data not available.

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of benzothiazole-based DNA gyrase inhibitors are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase enzyme

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., 2X GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose (B213101)

  • TBE or TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a no-enzyme control.

  • Add the appropriate amount of DNA gyrase enzyme to all tubes except the no-enzyme control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled DNA topoisomers.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.

Topoisomerase IV Relaxation Assay

This assay measures the ability of topoisomerase IV to relax supercoiled plasmid DNA in the presence of ATP. Inhibition is observed as a persistence of the supercoiled DNA form.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • E. coli or S. aureus Topoisomerase IV enzyme

  • 5x Assay Buffer (specific to Topo IV, e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 350 mM potassium glutamate, 0.05 mg/mL albumin)

  • Dilution Buffer

  • Test compounds dissolved in DMSO

  • Stop solution (as above)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose and electrophoresis reagents

Procedure:

  • On ice, prepare a master mix with 5x assay buffer, supercoiled pBR322 DNA, and sterile water.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding Topoisomerase IV enzyme.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and process the samples as described in the supercoiling assay (steps 6-10).

  • Analyze the gel to determine the extent of relaxation and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Dispense 100 µL of broth into all wells of a 96-well plate.

  • In the first column, add 100 µL of the test compound at twice the highest desired concentration.

  • Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well of the dilution series.

  • Prepare a standardized bacterial inoculum.

  • Add a specific volume of the bacterial inoculum to each well (except for a sterility control well) to achieve the final desired cell density.

  • Include a growth control well (no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Molecular Interactions and Workflows

Mechanism of Action: Inhibition of the GyrB ATPase Site

The following diagram illustrates the mechanism of action of benzothiazole-based inhibitors. They bind to the ATP-binding pocket of the GyrB subunit, preventing ATP from binding and being hydrolyzed. This stalls the enzyme's catalytic cycle, preventing DNA supercoiling.

G cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by Benzothiazole Scaffold ATP ATP GyrB_ATPase_Site GyrB_ATPase_Site ATP->GyrB_ATPase_Site Binds to ATP_Hydrolysis ATP_Hydrolysis GyrB_ATPase_Site->ATP_Hydrolysis Enables DNA_Supercoiling DNA_Supercoiling ATP_Hydrolysis->DNA_Supercoiling Drives Benzothiazole_Inhibitor Benzothiazole_Inhibitor Blocked_Site GyrB ATPase Site (Blocked) Benzothiazole_Inhibitor->Blocked_Site Competitively Binds No_Hydrolysis ATP Hydrolysis Inhibited Blocked_Site->No_Hydrolysis No_Supercoiling DNA Supercoiling Inhibited No_Hydrolysis->No_Supercoiling

Caption: Mechanism of benzothiazole inhibitors targeting the GyrB ATPase site.

Experimental Workflow for Inhibitor Characterization

The diagram below outlines the typical workflow for the discovery and characterization of novel DNA gyrase inhibitors.

G Start Compound Library HTS High-Throughput Screening (e.g., Fluorescence-based assay) Start->HTS Hit_Identification Identify Hits HTS->Hit_Identification Gyrase_Supercoiling_Assay DNA Gyrase Supercoiling Assay (IC50 Determination) Hit_Identification->Gyrase_Supercoiling_Assay Primary Hits Topo_IV_Relaxation_Assay Topoisomerase IV Relaxation Assay (Selectivity) Gyrase_Supercoiling_Assay->Topo_IV_Relaxation_Assay MIC_Assay MIC Determination (Antibacterial Activity) Topo_IV_Relaxation_Assay->MIC_Assay SAR_Optimization Structure-Activity Relationship (SAR) Optimization MIC_Assay->SAR_Optimization Lead_Compound Lead Compound SAR_Optimization->Lead_Compound

Caption: Workflow for discovery and characterization of DNA gyrase inhibitors.

References

Unraveling the Off-Target Landscape of Novel DNA Gyrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novel inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival, represent a promising avenue for the development of new antibacterial agents. However, ensuring the selective targeting of the bacterial enzyme over homologous human enzymes is a critical challenge in the development of safe and effective therapeutics. This technical guide provides an in-depth analysis of the potential off-target effects of novel DNA gyrase inhibitors, using the aminobenzimidazole SPR719 (the active form of the clinical candidate SPR720) as a representative compound. We explore the on-target and potential off-target pharmacology, present detailed experimental protocols for assessing selectivity, and visualize the key molecular pathways involved. While "DNA Gyrase-IN-7" is not a widely documented specific agent, this guide serves as a comprehensive resource for understanding the off-target liabilities inherent in this class of inhibitors.

Introduction: The Double-Edged Sword of Gyrase Inhibition

Bacterial DNA gyrase, composed of GyrA and GyrB subunits, is a validated and highly attractive target for antibiotics.[1] It catalyzes the ATP-dependent negative supercoiling of DNA, a process vital for DNA replication and transcription.[1] While fluoroquinolones target the GyrA subunit, a new generation of inhibitors has been developed to target the ATPase activity of the GyrB subunit.[2][3]

The primary challenge in developing GyrB inhibitors lies in their potential to interact with structurally similar ATP-binding sites in human enzymes. The two most significant off-targets are human topoisomerase II (TopoII) and Heat shock protein 90 (Hsp90).[4][5] Inhibition of these essential human enzymes can lead to severe toxicities, hampering the clinical development of otherwise potent antibacterial compounds. This guide will delve into the specifics of these off-target interactions and the methodologies to evaluate them.

On-Target vs. Off-Target Activity: A Quantitative Comparison

The therapeutic index of a DNA gyrase inhibitor is critically dependent on its selectivity for the bacterial target over human enzymes. This is typically quantified by comparing the half-maximal inhibitory concentrations (IC50) against the respective enzymes. While specific off-target IC50 values for SPR719 are not publicly available, the following table illustrates the typical data structure for such a compound, with placeholder values for off-target activity to demonstrate the concept of a selectivity profile.

Target Enzyme Inhibitor IC50 / MIC Assay Type Reference
Mycobacterium ulcerans DNA GyraseSPR7190.125-4 µg/ml (MIC)Broth microdilution[6]
Mycobacterium marinum DNA GyraseSPR7190.125-4 µg/ml (MIC)Broth microdilution[6]
Mycobacterium chimaera DNA GyraseSPR7190.125-4 µg/ml (MIC)Broth microdilution[6]
Mycobacterium tuberculosis DNA GyraseNovobiocin26 nM (IC50)Fluorescence-based supercoiling[7]
Mycobacterium tuberculosis DNA GyraseSPR719Potent Inhibition (Ki value lower than Novobiocin suggested)Binding Thermodynamics Analysis[8]
Human Topoisomerase IIαRepresentative GyrB Inhibitor>100 µM (IC50, placeholder)DNA Relaxation Assay-
Human Hsp90αRepresentative GyrB Inhibitor>100 µM (IC50, placeholder)ATPase Activity Assay-

Potential Off-Target Signaling Pathways

Inhibition of human topoisomerase II can lead to the stabilization of cleavage complexes and DNA double-strand breaks, a mechanism exploited in cancer chemotherapy but highly toxic in an antibacterial context. Hsp90 is a chaperone protein essential for the stability and function of a wide range of client proteins, including many involved in cell signaling, proliferation, and survival.[9]

A significant adverse effect observed in the clinical development of some novel DNA gyrase inhibitors, including SPR720, is hepatotoxicity.[10] The precise mechanisms linking GyrB inhibitors to liver injury are not fully elucidated but are likely multifactorial. The following diagram illustrates a generalized pathway of drug-induced liver injury (DILI).

DILI_Pathway cluster_cell Hepatocyte cluster_immune Immune Response Drug Gyrase Inhibitor (e.g., SPR719) Metabolism Phase I/II Metabolism (CYP450, UGTs) Drug->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Covalent Binding & Damage ERStress ER Stress ReactiveMetabolite->ERStress OxidativeStress Oxidative Stress (ROS Production) Mitochondria->OxidativeStress Necrosis Necrosis Mitochondria->Necrosis Apoptosis Apoptosis OxidativeStress->Apoptosis ERStress->Apoptosis DAMPs DAMPs Release Apoptosis->DAMPs Necrosis->DAMPs KupfferCell Kupffer Cell Activation DAMPs->KupfferCell Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) KupfferCell->Cytokines Inflammation Inflammation Cytokines->Inflammation HepatocyteDeath Hepatocyte Death Inflammation->HepatocyteDeath

Caption: Generalized pathway of drug-induced liver injury (DILI).

Experimental Protocols

Assessing the selectivity of a novel DNA gyrase inhibitor requires a panel of robust in vitro assays. Below are detailed protocols for the key experiments.

DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.

Supercoiling_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Master Mix: - 5X Reaction Buffer - Relaxed pBR322 DNA - ATP - H2O B Aliquot Master Mix into reaction tubes A->B C Add Test Compound (e.g., SPR719) or DMSO B->C D Add DNA Gyrase to start reaction C->D E Incubate at 37°C for 30-60 minutes D->E F Stop reaction with Stop Buffer/Dye (SDS/EDTA/Bromophenol Blue) E->F G Run on 1% Agarose Gel F->G H Stain with Ethidium Bromide and visualize under UV G->H I Quantify Supercoiled vs. Relaxed DNA bands H->I TopoII_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Master Mix: - 10X Reaction Buffer - Supercoiled pBR322 DNA - ATP - H2O B Aliquot Master Mix into reaction tubes A->B C Add Test Compound or DMSO control B->C D Add Human TopoIIα to start reaction C->D E Incubate at 37°C for 30 minutes D->E F Stop reaction with Stop Buffer/Dye E->F G Run on 1% Agarose Gel F->G H Stain with Ethidium Bromide and visualize under UV G->H I Quantify Relaxed vs. Supercoiled DNA bands H->I Hsp90_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis ADP Detection A Prepare Reaction Buffer (HEPES, KCl, MgCl2) B Add Human Hsp90α and Test Compound to plate wells A->B C Add ATP to start reaction B->C D Incubate at 37°C for a set time (e.g., 90 min) C->D E Add ADP Detection Reagent (e.g., Transcreener ADP Assay) D->E F Incubate at RT for 60 minutes E->F G Read Fluorescence Polarization F->G H Calculate % Inhibition and IC50 G->H

References

The Journey Within: A Technical Guide to the Cellular Uptake and Accumulation of DNA Gyrase Inhibitors in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanisms governing the entry and retention of DNA gyrase inhibitors within bacterial cells, a cornerstone of their antibacterial efficacy. Focusing on the widely studied fluoroquinolone ciprofloxacin (B1669076) as a representative DNA gyrase inhibitor, this document provides a comprehensive overview of its cellular uptake, accumulation, and the factors that influence these processes. We delve into the quantitative aspects of drug accumulation, detail the experimental protocols for its measurement, and visualize the complex interplay of influx and efflux pathways.

Quantitative Analysis of Ciprofloxacin Accumulation

The intracellular concentration of a DNA gyrase inhibitor is a key determinant of its antibacterial activity. This concentration is the net result of two opposing processes: influx into the bacterial cell and efflux back into the extracellular environment. The following tables summarize quantitative data on ciprofloxacin accumulation in two clinically significant bacterial species, Escherichia coli and Staphylococcus aureus, highlighting the profound impact of efflux pump activity on intracellular drug levels.

Bacterial StrainGenotypeEfflux Pump StatusIntracellular Ciprofloxacin AccumulationFold Change vs. Wild-TypeReference
Escherichia coliWild-TypeAcrAB-TolC ActiveBaseline1x[1][2]
Escherichia coliΔacrBAcrB InactiveIncreased>1x (exact value varies)[1][2]
Escherichia coliWild-Type + EPI*AcrAB-TolC InhibitedIncreased>1x (exact value varies)[2]

*EPI: Efflux Pump Inhibitor (e.g., 1-(1-naphthylmethyl)-piperazine)

Bacterial StrainGenotypeEfflux Pump StatusCiprofloxacin MIC (mg/L)Fold Reduction in MIC with Flavonoid A (EPI)Reference
Staphylococcus aureus SA 1199Wild-TypeNorA Basal Expression-4-fold[3]
Staphylococcus aureus SA 1199BNorA OverexpressedNorA Overexpressed816-fold[3]
Staphylococcus aureus SA K-1758ΔnorANorA Knockout-0-fold[3]

Mechanisms of Cellular Uptake and Efflux

The passage of DNA gyrase inhibitors like ciprofloxacin across the bacterial cell envelope is a multi-step process involving both passive diffusion and protein-mediated transport. In Gram-negative bacteria, the outer membrane presents a significant barrier that is overcome via porin channels. Once in the periplasm, the drug must traverse the inner membrane to reach its cytoplasmic target, DNA gyrase. However, bacteria have evolved sophisticated efflux systems to actively pump out noxious compounds, including antibiotics, thereby reducing their intracellular concentration and efficacy.

Influx Pathway in Gram-Negative Bacteria

The primary route of entry for hydrophilic antibiotics like ciprofloxacin into Gram-negative bacteria is through porin channels, such as OmpF in E. coli. These water-filled channels allow for the passive diffusion of small molecules across the outer membrane. The physicochemical properties of the drug, including its size, charge, and hydrophobicity, influence its permeation through these channels.

G cluster_0 Extracellular Space cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane cluster_4 Cytoplasm Ciprofloxacin_ext Ciprofloxacin Porin OmpF Porin Ciprofloxacin_ext->Porin Influx Ciprofloxacin_peri Ciprofloxacin Porin->Ciprofloxacin_peri Passive_Diffusion_IM Passive Diffusion Ciprofloxacin_peri->Passive_Diffusion_IM Ciprofloxacin_int Ciprofloxacin Passive_Diffusion_IM->Ciprofloxacin_int DNA_Gyrase DNA Gyrase Ciprofloxacin_int->DNA_Gyrase Binding & Inhibition G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm / Extracellular Space Ciprofloxacin_int Ciprofloxacin AcrB AcrB (RND) / NorA (MFS) Ciprofloxacin_int->AcrB Binding Ciprofloxacin_ext Ciprofloxacin AcrB->Ciprofloxacin_ext Efflux G Start Start Bacterial_Culture Grow Bacterial Culture Start->Bacterial_Culture Harvest_Cells Harvest Cells by Centrifugation Bacterial_Culture->Harvest_Cells Wash_Pellet_1 Wash Pellet with PBS Harvest_Cells->Wash_Pellet_1 Incubate_Cipro Incubate with Ciprofloxacin Wash_Pellet_1->Incubate_Cipro Stop_Uptake Stop Uptake by Centrifugation (4°C) Incubate_Cipro->Stop_Uptake Wash_Pellet_2 Wash Pellet with Cold PBS (x3) Stop_Uptake->Wash_Pellet_2 Lyse_Cells Lyse Cells Wash_Pellet_2->Lyse_Cells Pellet_Debris Pellet Cell Debris Lyse_Cells->Pellet_Debris Measure_Fluorescence Measure Supernatant Fluorescence Pellet_Debris->Measure_Fluorescence Quantify Quantify Concentration Measure_Fluorescence->Quantify End End Quantify->End G Start Start Prepare_Lysate Prepare Bacterial Lysate Start->Prepare_Lysate Filter_Lysate Filter Lysate (0.22 µm) Prepare_Lysate->Filter_Lysate Inject_Sample Inject Sample into HPLC Filter_Lysate->Inject_Sample Elute_Sample Elute with Mobile Phase Inject_Sample->Elute_Sample Detect_Peak Detect Ciprofloxacin Peak Elute_Sample->Detect_Peak Quantify_Concentration Quantify using Standard Curve Detect_Peak->Quantify_Concentration End End Quantify_Concentration->End

References

The Role of DNA Gyrase-IN-7 in Inducing DNA Double-Strand Breaks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1] This process is crucial for DNA replication, transcription, and repair, making DNA gyrase a well-validated and highly attractive target for the development of antibacterial agents.[2] Inhibitors of DNA gyrase can disrupt these fundamental cellular processes, leading to bacterial cell death. A significant class of these inhibitors, which includes the fluoroquinolones, functions by trapping the enzyme-DNA complex in a state where the DNA is cleaved, resulting in the accumulation of toxic DNA double-strand breaks (DSBs).[3]

This technical guide focuses on DNA Gyrase-IN-7 , a novel microbial DNA gyrase inhibitor.[4] this compound, also identified as compound 6d in the primary literature, belongs to a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives.[5] This document provides a comprehensive overview of the available data on this compound and its analogs, details the experimental protocols for assessing its activity, and outlines the standard procedures for investigating its potential to induce DNA double-strand breaks, a key mechanism for the bactericidal activity of this class of inhibitors.

Mechanism of Action: From Gyrase Inhibition to DNA Damage

DNA gyrase functions as an A2B2 heterotetramer, composed of two GyrA and two GyrB subunits.[3] The catalytic cycle involves the binding of a segment of DNA (the G-segment), its cleavage through the action of a catalytic tyrosine residue in the GyrA subunit, the passage of another DNA segment (the T-segment) through this break, and the subsequent religation of the G-segment.[3] This ATP-dependent process results in the introduction of a negative supercoil.

Quinolone-class inhibitors bind to the complex of DNA gyrase and the G-segment of DNA. This binding event stabilizes the cleavage complex, preventing the religation of the DNA strands.[3] When the replication fork encounters this stalled complex, it leads to the formation of a DNA double-strand break, triggering the SOS response and ultimately leading to programmed cell death. The general signaling pathway from gyrase inhibition to cell death is depicted below.

Gyrase_Inhibition_Pathway DNA_Gyrase_IN_7 This compound Gyrase_DNA_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase_IN_7->Gyrase_DNA_Complex Stabilizes DSB DNA Double-Strand Breaks (DSBs) Gyrase_DNA_Complex->DSB Induces SOS_Response SOS Response DSB->SOS_Response Triggers Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

Caption: Mechanism of this compound induced cell death.

Quantitative Data

The primary study on this compound and its analogs focused on their antimicrobial activity and their ability to inhibit DNA gyrase supercoiling. The following tables summarize the key quantitative data from this research.[5] It is important to note that while the antimicrobial activity of this compound (compound 6d) was reported, its specific IC50 value for gyrase inhibition was not detailed in this publication. The data for the most active compounds from the series are presented for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds

Compound ReferenceS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)A. niger MIC (µM)
5 49.04>80024.5349.04
6a 164.35>80041.0982.18
6b 38.64>80077.28154.56
6d (this compound) 197.87>800395.74395.74
10 191.36>800382.72382.72
Ciprofloxacin 3.021.51--
Amphotericin B --1.082.16

Data extracted from Abd El-Lateef HM, et al. ACS Omega. 2023.[5]

Table 2: S. aureus DNA Gyrase Supercoiling Inhibition

Compound ReferenceIC50 (µM)
6b 33.64
10 8.45
Ciprofloxacin 3.80

Data extracted from Abd El-Lateef HM, et al. ACS Omega. 2023.[5]

Experimental Protocols

S. aureus DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of the plasmid (relaxed and supercoiled) are then separated by agarose (B213101) gel electrophoresis.

Methodology

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the following components in a final volume of 30 µL:

      • 35 mM Tris-HCl (pH 7.5)

      • 24 mM KCl

      • 4 mM MgCl2

      • 2 mM DTT

      • 1.8 mM spermidine

      • 1 mM ATP

      • 6.5% (w/v) glycerol

      • 0.1 mg/mL albumin

      • 0.5 µg relaxed pBR322 plasmid DNA

    • Add varying concentrations of this compound (or other test compounds) dissolved in DMSO. Include a no-drug control (DMSO only) and a positive control inhibitor (e.g., ciprofloxacin).

  • Enzyme Addition:

    • Initiate the reaction by adding a suitable amount of S. aureus DNA gyrase (e.g., 1 unit).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 6 µL of 6x stop buffer/loading dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol).

  • Electrophoresis:

    • Load the samples onto a 1% agarose gel in 1x TAE buffer.

    • Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV illumination.

    • The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Gyrase_Supercoiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid) Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Add_Enzyme Add S. aureus DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis 1% Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Analyze Stain, Visualize, and Quantify Bands (Determine IC50) Gel_Electrophoresis->Visualize_Analyze

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Neutral Comet Assay (Single Cell Gel Electrophoresis)

The neutral comet assay is a sensitive method for detecting DNA double-strand breaks at the single-cell level. Under neutral pH conditions, relaxed and supercoiled DNA does not migrate significantly, while the presence of DSBs allows DNA fragments to migrate out of the nucleoid, forming a "comet tail".

Methodology

  • Cell Preparation:

    • Treat bacterial cells with this compound at various concentrations and for different durations. Include untreated and positive controls (e.g., a known DSB-inducing agent).

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix the cell suspension with molten low-melting point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Quickly pipette 50 µL of this mixture onto a specialized comet assay slide and allow it to solidify at 4°C for 10-15 minutes.

  • Cell Lysis:

    • Immerse the slides in a pre-chilled lysis solution (e.g., containing NaCl, EDTA, Tris, and a detergent like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Electrophoresis:

    • Wash the slides with a pre-chilled neutral electrophoresis buffer (e.g., TBE or a custom neutral buffer).

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer.

    • Apply a voltage of ~1 V/cm for 20-40 minutes at 4°C.

  • Staining and Visualization:

    • Gently remove the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).

    • Visualize the slides using a fluorescence microscope.

  • Data Analysis:

    • Capture images of the comets and analyze them using specialized software. The percentage of DNA in the tail and the tail moment are common metrics used to quantify the extent of DNA damage.

Comet_Assay_Workflow Cell_Treatment Treat Cells with This compound Embed_Agarose Embed Cells in Low-Melting Agarose on Slide Cell_Treatment->Embed_Agarose Lysis Lyse Cells in Detergent Solution Embed_Agarose->Lysis Electrophoresis Neutral Gel Electrophoresis Lysis->Electrophoresis Staining Stain DNA with Fluorescent Dye Electrophoresis->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Image Analysis of Comets (Quantify DNA Damage) Microscopy->Analysis

Caption: Workflow for the Neutral Comet Assay.

γH2AX Staining Assay

The phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks in eukaryotic cells. While not directly applicable to bacteria, this assay is crucial for evaluating the selectivity of gyrase inhibitors and their potential effects on mammalian cells during preclinical development.

Methodology

  • Cell Culture and Treatment:

    • Seed mammalian cells (e.g., a human cell line) onto coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound. Include a negative control (vehicle) and a positive control (e.g., etoposide).

  • Fixation and Permeabilization:

    • After the desired incubation time, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells and block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

    • Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells and counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • γH2AX will appear as distinct fluorescent foci within the nucleus.

    • Quantify the number of foci per cell to determine the extent of DNA double-strand break formation.

gH2AX_Assay_Workflow Cell_Culture Culture & Treat Mammalian Cells with this compound Fix_Perm Fix and Permeabilize Cells Cell_Culture->Fix_Perm Blocking Block Non-Specific Binding Fix_Perm->Blocking Primary_Ab Incubate with Primary Antibody (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount Counterstain Nuclei (DAPI) and Mount on Slide Secondary_Ab->Mount Visualize_Quantify Fluorescence Microscopy and Foci Quantification Mount->Visualize_Quantify

Caption: Workflow for the γH2AX Immunofluorescence Assay.

Conclusion

This compound is a novel quinoline-based inhibitor of bacterial DNA gyrase with demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[5] The available data on its analogs suggest that its mechanism of action involves the inhibition of the enzyme's supercoiling activity.[5] Based on its structural class, it is highly probable that this compound, like other quinolone derivatives, induces bactericidal effects by stabilizing the gyrase-DNA cleavage complex, leading to the formation of lethal DNA double-strand breaks.

To fully characterize the mechanism of this promising new compound, further studies are required. The experimental protocols detailed in this guide, particularly the Neutral Comet Assay and the γH2AX Staining Assay (for selectivity assessment), provide a clear roadmap for elucidating the role of this compound in inducing DNA damage. Such investigations are critical for its continued development as a potential therapeutic agent in the fight against bacterial infections.

References

Methodological & Application

Application Notes and Protocols: DNA Gyrase Supercoiling Assay Using DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and chromosome segregation.[1][2] This enzyme relieves the topological strain created by the unwinding of DNA during these vital cellular processes.[3] The absence of DNA gyrase in eukaryotes makes it an ideal target for the development of novel antibacterial agents.[1][2] The DNA gyrase supercoiling assay is a fundamental tool for screening and characterizing potential inhibitors of this enzyme.

This document provides a detailed protocol for performing a DNA gyrase supercoiling assay, with a specific focus on evaluating the inhibitory effects of a compound designated as DNA Gyrase-IN-7. The protocol outlines both a traditional agarose (B213101) gel-based method for visualization and a more high-throughput fluorescence-based method for quantitative analysis.

Signaling Pathway and Experimental Workflow

The activity of DNA gyrase is a critical step in maintaining proper DNA topology within the bacterial cell, particularly during DNA replication. The enzyme works ahead of the replication fork to introduce negative supercoils, thereby relaxing the positive supercoils that accumulate as the DNA strands are unwound.[3][4] Inhibition of DNA gyrase leads to the stalling of the replication fork, ultimately resulting in bacterial cell death.

DNA_Gyrase_Pathway cluster_inhibition Effect of Inhibitor Replication_Fork DNA Replication Fork Progression Positive_Supercoils Accumulation of Positive Supercoils Replication_Fork->Positive_Supercoils DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase induces Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils catalyzes Replication_Stalls Replication Stalls DNA_Gyrase->Replication_Stalls Relaxed_DNA Relaxed DNA Topology Negative_Supercoils->Relaxed_DNA Replication_Continues Replication Continues Relaxed_DNA->Replication_Continues DNA_Gyrase_IN_7 This compound (Inhibitor) DNA_Gyrase_IN_7->DNA_Gyrase inhibits Inhibition Inhibition Inhibition->DNA_Gyrase

Figure 1. Role of DNA Gyrase in DNA Replication and Inhibition. This diagram illustrates how DNA gyrase resolves positive supercoils generated during DNA replication by introducing negative supercoils. The inhibitor, this compound, blocks this activity, leading to stalled replication.

The experimental workflow for assessing the inhibitory potential of this compound involves incubating the enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the inhibitor. The extent of supercoiling is then measured.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Reagents Prepare Reagents: - Relaxed pBR322 DNA - DNA Gyrase Enzyme - Assay Buffer - ATP Solution - this compound dilutions Reaction_Mix Prepare Reaction Mix: - Assay Buffer - Relaxed DNA - ATP Reagents->Reaction_Mix Aliquoting Aliquot Reaction Mix into Tubes/Wells Reaction_Mix->Aliquoting Add_Inhibitor Add this compound (or vehicle control) Aliquoting->Add_Inhibitor Add_Enzyme Add DNA Gyrase to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30-60 minutes Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with STEB/Chloroform or by adding dye) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Fluorescence Fluorescence Measurement (e.g., H19 Dye) Stop_Reaction->Fluorescence Visualize Visualize Gel (e.g., Ethidium (B1194527) Bromide) Gel_Electrophoresis->Visualize Quantify Quantify Fluorescence Fluorescence->Quantify Data_Analysis Data Analysis and IC50 Calculation Visualize->Data_Analysis Quantify->Data_Analysis

Figure 2. Experimental Workflow for DNA Gyrase Supercoiling Assay. This flowchart outlines the key steps from reagent preparation to data analysis for evaluating the inhibitory activity of this compound.

Experimental Protocols

Materials and Reagents
  • DNA Gyrase: E. coli DNA gyrase (heterotetrameric complex of two GyrA and two GyrB subunits).

  • Relaxed Plasmid DNA: Relaxed pBR322 DNA (1 µg/µL).

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • ATP Solution: 10 mM ATP.

  • This compound: Stock solution in DMSO (e.g., 10 mM), with serial dilutions prepared.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 30% (w/v) glycerol.[5]

  • For Gel-Based Assay:

    • 2X Stop Buffer (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[5]

    • Chloroform/Isoamyl Alcohol (24:1 v/v). [5]

    • Agarose

    • 1X TAE Buffer

    • Ethidium Bromide or other DNA stain.

  • For Fluorescence-Based Assay:

    • Fluorescent Dye: e.g., H19 Dye.[6][7]

    • 10X H19 Dilution Buffer. [6][7]

    • Black 96-well or 384-well plates. [6][7]

Protocol 1: Agarose Gel-Based DNA Gyrase Supercoiling Assay

This method allows for the direct visualization of the conversion of relaxed plasmid DNA to its supercoiled form.

  • Enzyme Titration (Optional but Recommended): To determine the optimal amount of DNA gyrase, perform a dilution series of the enzyme to find the concentration that results in approximately 90% supercoiling of the DNA substrate under the standard assay conditions.

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (0.5 µg)

    • 19.2 µL of sterile deionized water

  • Aliquot and Add Inhibitor:

    • Aliquot 25.7 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 0.3 µL of this compound at various concentrations to the respective tubes. For the no-inhibitor control, add 0.3 µL of DMSO. Include a negative control with no enzyme.

  • Initiate the Reaction:

    • Dilute the DNA gyrase enzyme in the dilution buffer to the desired concentration.

    • Add 4 µL of the diluted enzyme to each tube (except the no-enzyme control, to which 4 µL of dilution buffer is added).

  • Incubation: Mix gently by tapping the tubes and incubate at 37°C for 30 minutes.[5]

  • Stop the Reaction: Terminate the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).[5]

  • Phase Separation: Vortex briefly (approx. 5 seconds) and centrifuge at high speed for 1 minute to separate the aqueous and organic phases.

  • Gel Electrophoresis:

    • Load 20 µL of the upper aqueous phase onto a 1% agarose gel prepared with 1X TAE buffer.

    • Run the gel at approximately 90V for 90 minutes, or until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize under UV light.

    • The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band relative to the relaxed band indicates the level of enzyme activity. The concentration of this compound that inhibits supercoiling by 50% (IC₅₀) can be estimated by densitometric analysis of the bands.

Protocol 2: Fluorescence-Based DNA Gyrase Supercoiling Assay

This high-throughput method relies on a fluorescent dye that exhibits different emission intensities when bound to relaxed versus supercoiled DNA.[6][7]

  • Reaction Setup: In a black 96-well plate, prepare the reaction mixtures. For a 40 µL reaction:

    • 24 µL of sterile deionized water

    • 4 µL of 10X Assay Buffer

    • 4 µL of 10X relaxed DNA

    • 4 µL of this compound at various concentrations (or DMSO for control)

  • Initiate the Reaction: Add 4 µL of diluted DNA gyrase enzyme to each well to start the reaction. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[6][7][8]

  • Fluorescence Detection:

    • Prepare the H19 dye working solution by diluting the stock 1:1500 in 1X H19 Dilution Buffer.[6][7]

    • Add 250 µL of the freshly prepared H19 dye to each 40 µL reaction.

    • Incubate at room temperature for 5 minutes.[6][7]

  • Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[6][7]

  • Data Analysis: The fluorescence signal increases as relaxed DNA is converted to supercoiled DNA.[6][7] Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from the fluorescence-based assay can be summarized in a table for clear comparison of the inhibitory activity of this compound and control compounds.

CompoundIC₅₀ (µM)Maximum Inhibition (%)
This compound [Insert Value][Insert Value]
Ciprofloxacin (Control)[Insert Value, e.g., 0.5][Insert Value, e.g., >95%]
Novobiocin (Control)[Insert Value, e.g., 0.1][Insert Value, e.g., >95%]

Conclusion

The DNA gyrase supercoiling assay is a robust and reliable method for identifying and characterizing inhibitors of this key bacterial enzyme. The protocols provided here for both gel-based and fluorescence-based detection can be readily adapted for the evaluation of novel compounds like this compound in a drug discovery setting. Careful execution of these protocols will yield valuable data on the potency and efficacy of potential antibacterial agents targeting DNA gyrase.

References

Determining the IC50 of Novel DNA Gyrase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to DNA Gyrase and its Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme is absent in higher eukaryotes, making it an attractive and validated target for the development of antibacterial agents.[3][4] The mechanism of DNA gyrase involves the creation of a transient double-stranded break in one segment of DNA, passing another segment through the break, and then resealing it.[5][6][7] This process is ATP-dependent.[2][4]

Inhibitors of DNA gyrase can be broadly categorized into two classes: those that stabilize the DNA-gyrase cleavage complex, leading to lethal double-stranded DNA breaks (e.g., fluoroquinolones like ciprofloxacin), and those that competitively inhibit the ATPase activity of the GyrB subunit (e.g., aminocoumarins like novobiocin).[4] The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a DNA gyrase inhibitor.[8][9] It represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. This value is essential for the structure-activity relationship (SAR) studies in the drug discovery process.

Assays for Determining DNA Gyrase IC50

Several in vitro assays can be employed to determine the IC50 of a potential DNA gyrase inhibitor. The most common methods include:

  • DNA Supercoiling Assay: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP.[1][10] The different topological forms of DNA (relaxed, supercoiled, and nicked) can be separated by agarose (B213101) gel electrophoresis. The inhibition of supercoiling activity is quantified by measuring the decrease in the supercoiled DNA band intensity with increasing inhibitor concentrations.[10][11]

  • DNA Cleavage Assay: This assay is particularly useful for identifying inhibitors that stabilize the cleavage complex, such as fluoroquinolones.[5][6][12] In this assay, DNA gyrase is incubated with supercoiled plasmid DNA in the absence of ATP. The addition of a detergent (like SDS) and a protease (like proteinase K) traps the covalent DNA-gyrase complex, resulting in linearized plasmid DNA.[5][12] The amount of linearized DNA is proportional to the stabilization of the cleavage complex and can be visualized and quantified using agarose gel electrophoresis.

  • ATPase Assay: This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase. It is suitable for identifying inhibitors that target the ATPase function of the enzyme. The inhibition of ATP hydrolysis can be measured using various methods, including colorimetric or fluorescent-based assays that detect the amount of ADP produced or the remaining ATP.

This document provides detailed protocols for the DNA supercoiling and DNA cleavage assays to determine the IC50 of a novel inhibitor, referred to here as "DNA Gyrase-IN-7".

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

This protocol describes the determination of the IC50 value of this compound by measuring its ability to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[5]

  • ATP solution (10 mM)

  • This compound (stock solution in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • Stop Solution/Loading Dye (e.g., 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[10]

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare a reaction master mix on ice. For each 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µL of relaxed pBR322 DNA (0.5 µg)

    • Variable volume of nuclease-free water (to bring the final volume to 30 µL)

  • Prepare serial dilutions of this compound in DMSO. For example, create a 10-point two-fold serial dilution starting from a high concentration (e.g., 1 mM).

  • Set up the reactions in microcentrifuge tubes on ice:

    • Negative Control (No Enzyme): 27 µL of master mix + 3 µL of DMSO.

    • Positive Control (No Inhibitor): 24 µL of master mix + 3 µL of DMSO + 3 µL of diluted E. coli DNA gyrase.

    • Inhibitor Reactions: 24 µL of master mix + 3 µL of each this compound dilution + 3 µL of diluted E. coli DNA gyrase.

    • Note: The final DMSO concentration should not exceed 5% (v/v) as it may inhibit the enzyme.[5][12]

  • Incubate the reactions at 37°C for 30-60 minutes.[10]

  • Stop the reactions by adding 6 µL of Stop Solution/Loading Dye.

  • Analyze the products by agarose gel electrophoresis.

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load 20 µL of each reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 75-100 V) until the dye front has migrated sufficiently to separate the supercoiled and relaxed DNA bands.[10]

  • Visualize and quantify the DNA bands using a gel documentation system. The amount of supercoiled DNA in each lane is measured.

  • Calculate the IC50 value.

    • Determine the percentage of inhibition for each concentration of this compound relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: DNA Gyrase Cleavage Assay

This protocol is designed to determine if this compound acts by stabilizing the DNA-gyrase cleavage complex.

Materials:

  • E. coli DNA Gyrase

  • Supercoiled pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (as in Protocol 1, but without ATP)

  • This compound (stock solution in DMSO)

  • Ciprofloxacin (B1669076) (positive control for cleavage complex stabilization)

  • DMSO

  • 0.5 M EDTA

  • Proteinase K (10 mg/mL)

  • 2% SDS (Sodium Dodecyl Sulfate)

  • Loading Dye (e.g., 6X DNA Loading Dye)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare a reaction master mix on ice. For each 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer (without ATP)

    • 0.5 µL of supercoiled pBR322 DNA (0.5 µg)

    • Variable volume of nuclease-free water.

  • Prepare serial dilutions of this compound and ciprofloxacin in DMSO.

  • Set up the reactions in microcentrifuge tubes on ice:

    • DNA Only Control: 27 µL of master mix + 3 µL of DMSO.

    • Enzyme Only Control: 24 µL of master mix + 3 µL of DMSO + 3 µL of diluted E. coli DNA gyrase.

    • Inhibitor/Positive Control Reactions: 24 µL of master mix + 3 µL of each inhibitor dilution + 3 µL of diluted E. coli DNA gyrase.

  • Incubate the reactions at 37°C for 60 minutes.[12]

  • Trap the cleavage complex by adding 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction.[5][12]

  • Incubate again at 37°C for 30 minutes.[5][12]

  • Stop the reactions by adding 6 µL of loading dye.

  • Analyze the products by agarose gel electrophoresis as described in Protocol 1. The formation of a linear DNA band indicates the stabilization of the cleavage complex.[12]

  • Quantify the linear DNA band intensity for each inhibitor concentration.

  • Determine the CC50 (Concentration for 50% Cleavage) by plotting the percentage of linear DNA against the logarithm of the inhibitor concentration and fitting to a suitable curve.

Data Presentation

Table 1: Hypothetical IC50 Data for this compound in Supercoiling Assay

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundE. coli DNA GyraseSupercoiling5.2
CiprofloxacinE. coli DNA GyraseSupercoiling0.8
NovobiocinE. coli DNA GyraseSupercoiling0.1

Table 2: Hypothetical CC50 Data for this compound in Cleavage Assay

CompoundTarget EnzymeAssay TypeCC50 (µM)
This compoundE. coli DNA GyraseCleavage> 100
CiprofloxacinE. coli DNA GyraseCleavage10

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".

Visualizations

DNA Gyrase Supercoiling Mechanism

DNA_Gyrase_Supercoiling cluster_enzyme DNA Gyrase Action cluster_inhibition Inhibition Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase Binds DNA Relaxed_DNA->Gyrase_Binding ATP_Hydrolysis ATP Hydrolysis Gyrase_Binding->ATP_Hydrolysis Strand_Passage Double-Strand Passage ATP_Hydrolysis->Strand_Passage Supercoiled_DNA Supercoiled DNA Strand_Passage->Supercoiled_DNA Inhibitor This compound Inhibitor->Gyrase_Binding Blocks Activity

Caption: Mechanism of DNA gyrase-mediated supercoiling and its inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Reactions: - Controls - Inhibitor Dilutions Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Imaging Gel Imaging and Quantification Gel_Electrophoresis->Imaging Data_Analysis Data Analysis: - % Inhibition vs. [Inhibitor] - Curve Fitting Imaging->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for determining the IC50 of a DNA gyrase inhibitor.

Logical Flow for Data Interpretation

Data_Interpretation Assay_Results Obtain Assay Results Supercoiling_Inhibited Is Supercoiling Inhibited? Assay_Results->Supercoiling_Inhibited Cleavage_Induced Is Cleavage Induced? Supercoiling_Inhibited->Cleavage_Induced Yes No_Activity No significant activity Supercoiling_Inhibited->No_Activity No Catalytic_Inhibitor Potential Catalytic Inhibitor (e.g., ATPase inhibitor) Cleavage_Induced->Catalytic_Inhibitor No Cleavage_Stabilizer Potential Cleavage Complex Stabilizer (e.g., Quinolone-like) Cleavage_Induced->Cleavage_Stabilizer Yes

Caption: Decision tree for interpreting DNA gyrase inhibitor assay results.

References

Application Notes and Protocols for DNA Gyrase Cleavage Assay with DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it an attractive and validated target for the development of antibacterial agents.[4][5][6] DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2 complex).[5][7] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[7][8]

Inhibitors of DNA gyrase can be broadly categorized into two classes: those that inhibit the ATPase activity and those that stabilize the transient DNA-enzyme cleavage complex. The latter, known as DNA gyrase poisons, lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[2][6] The DNA gyrase cleavage assay is a fundamental in vitro method to identify and characterize such poisons. This document provides a detailed protocol for utilizing this assay to evaluate the activity of a novel investigational inhibitor, DNA Gyrase-IN-7.

Mechanism of Action of DNA Gyrase

DNA gyrase alters DNA topology by a coordinated series of steps involving the passage of a segment of DNA (the T-segment) through a transient double-strand break in another segment (the G-segment).[1][9] This process is ATP-dependent and results in the introduction of negative supercoils.[3][5]

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by DNA Gyrase Poisons (e.g., this compound) DNA_Binding 1. Gyrase binds to G-segment of DNA DNA_Wrapping 2. DNA wraps around the enzyme DNA_Binding->DNA_Wrapping ATP Binding T_Segment_Capture 3. T-segment is captured DNA_Wrapping->T_Segment_Capture G_Segment_Cleavage 4. G-segment is cleaved (transient double-strand break) T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage 5. T-segment passes through the break G_Segment_Cleavage->T_Segment_Passage ATP Hydrolysis Inhibition This compound binds to the Gyrase-DNA complex G_Segment_Cleavage->Inhibition Target Step G_Segment_Ligation 6. G-segment is religated T_Segment_Passage->G_Segment_Ligation T_Segment_Release 7. T-segment is released G_Segment_Ligation->T_Segment_Release T_Segment_Release->DNA_Binding Cycle repeats Stabilization Stabilization of the cleavage complex (Step 4) Inhibition->Stabilization Cell_Death Accumulation of double-strand breaks leads to cell death Stabilization->Cell_Death

Caption: Mechanism of DNA gyrase and inhibition by poisons.

Principle of the DNA Gyrase Cleavage Assay

The DNA gyrase cleavage assay is designed to detect the stabilization of the covalent enzyme-DNA intermediate, often referred to as the cleavage complex.[9][10] The assay typically utilizes a supercoiled plasmid DNA (e.g., pBR322) as the substrate. In the presence of a DNA gyrase poison, the enzyme will cleave the DNA but will be inhibited from religating the strands. The addition of a strong denaturant like sodium dodecyl sulfate (B86663) (SDS) and a protease (Proteinase K) traps this complex.[9][11] The SDS denatures the gyrase subunits, revealing the double-strand break, which converts the supercoiled plasmid into a linear form. The different DNA topoisomers (supercoiled, relaxed, and linear) can then be separated and visualized by agarose (B213101) gel electrophoresis. An increase in the amount of linear DNA corresponds to an increase in the cleavage complex stabilization by the inhibitor.[9]

Application Note: Evaluation of this compound

Introduction: this compound is a novel small molecule inhibitor being investigated for its antibacterial properties. This application note describes the use of the DNA gyrase cleavage assay to determine if this compound acts as a DNA gyrase poison by stabilizing the cleavage complex.

Experimental Objective: To quantify the ability of this compound to induce DNA cleavage by E. coli DNA gyrase and to compare its potency with a known quinolone antibiotic, ciprofloxacin (B1669076).

Summary of Results: this compound demonstrated a dose-dependent increase in the formation of linear pBR322 plasmid DNA, indicating its ability to stabilize the DNA gyrase-DNA cleavage complex. The potency of this compound was found to be comparable to that of ciprofloxacin under the tested conditions.

Data Presentation

Table 1: Concentration-Dependent Induction of DNA Cleavage by this compound and Ciprofloxacin

CompoundConcentration (µM)Percent Linear DNA (%)
No Enzyme Control -0
Enzyme Control 0< 5
This compound 115 ± 2.1
535 ± 3.5
1055 ± 4.2
2570 ± 5.1
5078 ± 4.8
10080 ± 3.9
Ciprofloxacin 118 ± 2.5
540 ± 3.8
1060 ± 4.5
2575 ± 5.3
5082 ± 4.6
10085 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Values for Cleavage Complex Stabilization

CompoundIC50 (µM)
This compound 8.5
Ciprofloxacin 7.2

IC50 is the concentration of the compound required to convert 50% of the supercoiled DNA to the linear form.

Detailed Experimental Protocol: DNA Gyrase Cleavage Assay

This protocol is adapted from established methods.[9][10][11]

Materials and Reagents
  • Enzyme: E. coli DNA Gyrase (e.g., Inspiralis, TopoGEN)

  • DNA Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)

  • Investigational Compound: this compound (stock solution in DMSO)

  • Control Compound: Ciprofloxacin (stock solution in DMSO)

  • 5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Stop Solution: 2% (w/v) Sodium Dodecyl Sulfate (SDS)

  • Proteinase K: 10 mg/mL solution in water

  • 6X Gel Loading Dye: 30% (v/v) glycerol, 0.25% (w/v) bromophenol blue, 0.25% (w/v) xylene cyanol FF in TE buffer.

  • Agarose

  • 1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA

  • Ethidium (B1194527) Bromide (or other DNA stain)

  • Nuclease-free water

  • DMSO

Experimental Workflow

Experimental_Workflow cluster_workflow DNA Gyrase Cleavage Assay Workflow A 1. Prepare Reaction Mix (Buffer, DNA, Water) B 2. Aliquot Mix to Tubes A->B C 3. Add Inhibitor (this compound or Ciprofloxacin) B->C D 4. Add DNA Gyrase Enzyme C->D E 5. Incubate at 37°C for 1 hour D->E F 6. Stop Reaction (Add SDS and Proteinase K) E->F G 7. Incubate at 37°C for 30 min F->G H 8. Add Loading Dye G->H I 9. Agarose Gel Electrophoresis H->I J 10. Visualize and Quantify DNA Bands I->J

Caption: Workflow for the DNA gyrase cleavage assay.

Step-by-Step Procedure
  • Reaction Setup (on ice):

    • Prepare a master mix for the required number of reactions. For each 30 µL reaction, combine the following:

      • 6 µL of 5X Assay Buffer

      • 0.5 µL of supercoiled pBR322 DNA (0.5 µg)

      • 19.5 µL of nuclease-free water

    • Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Addition of Inhibitor:

    • Add 1.5 µL of this compound, ciprofloxacin, or DMSO (for enzyme control) to the respective tubes. Ensure the final DMSO concentration does not exceed 5% (v/v) as it can inhibit the enzyme.[9]

  • Enzyme Addition and Incubation:

    • Dilute the DNA gyrase enzyme in the Enzyme Dilution Buffer to the desired concentration.

    • Add 2.5 µL of the diluted DNA gyrase to each tube (except the "No Enzyme" control, to which 2.5 µL of dilution buffer is added).

    • Gently mix the contents and incubate the reactions at 37°C for 1 hour.

  • Stopping the Reaction and Protein Digestion:

    • To each reaction, add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K.

    • Mix gently and incubate at 37°C for an additional 30 minutes to ensure complete protein digestion.

  • Sample Preparation for Electrophoresis:

    • Add 6 µL of 6X gel loading dye to each reaction tube.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

    • Load the entire volume of each reaction into the wells of the gel. Include a DNA ladder and controls for linear and supercoiled DNA.

    • Run the gel at 4-5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[9]

  • Visualization and Data Analysis:

    • Visualize the DNA bands using a UV transilluminator or a gel documentation system.

    • The supercoiled DNA will migrate fastest, followed by the linear form, and then the nicked/relaxed form.

    • Quantify the intensity of the linear and supercoiled DNA bands using densitometry software (e.g., ImageJ).

    • Calculate the percentage of linear DNA for each reaction:

      • % Linear DNA = [Intensity of Linear Band / (Intensity of Linear Band + Intensity of Supercoiled Band)] x 100

Conclusion

The DNA gyrase cleavage assay is a robust and essential tool for the characterization of potential antibacterial agents that target DNA gyrase. The provided protocol offers a detailed framework for evaluating the activity of novel compounds like this compound. The results from this assay can provide critical insights into the mechanism of action of new inhibitors and guide further drug development efforts.

References

Application Notes and Protocols: Measuring the ATPase Activity of DNA Gyrase in the Presence of DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2][3][4] This function is dependent on the hydrolysis of ATP, making the ATPase activity of DNA gyrase a key target for the development of novel antibacterial agents.[5][6] Inhibitors of this activity can effectively halt bacterial proliferation.[3][6] DNA Gyrase-IN-7 is a novel investigational inhibitor of DNA gyrase. These application notes provide a detailed protocol for measuring the ATPase activity of DNA gyrase in the presence of this compound to determine its inhibitory potential, including its half-maximal inhibitory concentration (IC50).

The protocol described here is a widely used and robust method, the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled enzyme assay.[7][8] In this system, the regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase. This second reaction involves the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[7][8][9] This allows for a continuous, real-time measurement of ATPase activity.

Signaling Pathway of DNA Gyrase Inhibition

The following diagram illustrates the mechanism of DNA gyrase and the inhibitory action of compounds targeting its ATPase activity.

DNA_Gyrase_Inhibition DNA_relaxed Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA_relaxed->Gyrase_DNA Binding Gyrase DNA Gyrase Gyrase->Gyrase_DNA ADP_Pi ADP + Pi Gyrase_DNA->ADP_Pi DNA_supercoiled Supercoiled DNA Gyrase_DNA->DNA_supercoiled Supercoiling ATP ATP ATP->Gyrase_DNA Hydrolysis Inhibitor This compound Inhibitor->Gyrase Inhibition

Caption: Inhibition of DNA Gyrase ATPase Activity.

Experimental Workflow

The diagram below outlines the major steps for determining the IC50 of this compound.

experimental_workflow prep_reagents Prepare Reagents (Buffer, Enzymes, DNA, Inhibitor) setup_rxn Set up Reaction Mixtures (Varying Inhibitor Concentrations) prep_reagents->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate initiate_rxn Initiate Reaction with ATP pre_incubate->initiate_rxn monitor_abs Monitor Absorbance at 340 nm (Kinetic Reading) initiate_rxn->monitor_abs analyze_data Analyze Data (Calculate Rates, Determine IC50) monitor_abs->analyze_data

Caption: Workflow for DNA Gyrase ATPase Inhibition Assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring DNA gyrase ATPase activity.[7][8][9]

Materials and Reagents:

  • Enzymes:

    • E. coli DNA Gyrase (heterotetramer of GyrA and GyrB subunits)

    • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

  • Substrates and Cofactors:

    • Relaxed pBR322 plasmid DNA

    • Adenosine 5'-triphosphate (ATP)

    • Phosphoenolpyruvate (PEP)

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Inhibitor:

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Buffers and Solutions:

    • 5X Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT, 9 mM Spermidine.

    • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (v/v) glycerol.[8]

    • DMSO (for inhibitor dilution and as a solvent control)

  • Equipment:

    • UV-transparent 96-well microplate

    • Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control

    • Pipettes and tips

    • Serological pipettes and sterile tubes for reagent preparation

Procedure:

  • Preparation of Reagents:

    • Prepare a 1X Gyrase Assay Buffer by diluting the 5X stock with nuclease-free water.

    • Prepare stock solutions of ATP (100 mM), PEP (200 mM), and NADH (20 mM) in nuclease-free water. Store in aliquots at -20°C.

    • Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 2%.

  • Assay Setup:

    • The final reaction volume will be 100 µL.

    • In a 96-well plate, prepare a master mix containing all components except ATP and the inhibitor. For each 100 µL reaction, the master mix will contain:

      • 20 µL of 5X Gyrase Assay Buffer

      • 1 µg of relaxed pBR322 DNA

      • 1 mM PEP

      • 0.2 mM NADH

      • 3 units of PK/LDH enzyme mix

      • 50 nM E. coli DNA Gyrase

      • Nuclease-free water to bring the volume to 90 µL.

    • Add 90 µL of the master mix to each well.

    • Add 5 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Include the following controls:

      • No inhibitor control: Contains all reaction components with DMSO instead of the inhibitor.

      • No gyrase control: Contains all reaction components except DNA gyrase to measure background ATP hydrolysis.

      • No DNA control: Contains all reaction components except DNA to measure the basal ATPase activity of gyrase.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of 20 mM ATP to each well (final concentration of 1 mM).

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Subtract the rate of the no-gyrase control from all other rates.

    • Normalize the data by expressing the rate of reaction in the presence of the inhibitor as a percentage of the no-inhibitor control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data obtained from this experiment can be summarized in the following tables.

Table 1: Raw Absorbance Data (Example)

Time (min)No Inhibitor (A340)[Inhibitor] 1 (A340)[Inhibitor] 2 (A340)...No Gyrase (A340)
01.2001.2011.199...1.202
51.1001.1501.180...1.200
101.0001.1001.161...1.198
150.9001.0501.142...1.196
200.8001.0001.123...1.194
250.7000.9501.104...1.192
300.6000.9001.085...1.190

Table 2: Calculated ATPase Activity and Inhibition

[this compound] (µM)Rate of NADH Oxidation (µM/min)% Inhibition
0 (Control)10.00
0.019.55
0.17.822
15.248
101.585
1000.298

Table 3: Summary of IC50 Values

CompoundIC50 (µM)
This compoundCalculated Value
Novobiocin (Control)Reference Value

Conclusion

This application note provides a comprehensive protocol for the accurate determination of the inhibitory effect of this compound on the ATPase activity of DNA gyrase. The provided workflow, protocols, and data presentation templates will enable researchers to efficiently screen and characterize potential DNA gyrase inhibitors, contributing to the discovery of new antibacterial agents. The coupled enzyme assay is a reliable and sensitive method for this purpose, providing real-time kinetic data. Careful execution of the protocol and appropriate data analysis will yield reproducible and meaningful results for drug development programs.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[2][3] DNA Gyrase-IN-7 is a novel microbial DNA gyrase inhibitor.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, focusing on its antibacterial activity and its effect on host cell viability.

The inhibition of DNA gyrase leads to the accumulation of double-stranded DNA breaks, which in turn stalls replication forks and ultimately results in bacterial cell death.[6][7][8] This mechanism of action underscores the bactericidal potential of DNA gyrase inhibitors. The following protocols detail methods to quantify this antibacterial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and to assess potential cytotoxicity against mammalian cells, a critical step in the preclinical safety assessment of any new therapeutic candidate.

Data Presentation

The efficacy of this compound and other comparator DNA gyrase inhibitors is summarized in the tables below. These data are essential for comparing the potency of different compounds and for selecting appropriate concentration ranges for further studies.

Table 1: In Vitro DNA Gyrase Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)
This compound (compound 6d)Microbial DNA GyraseData not publicly available; requires internal determination.
NovobiocinE. coli DNA Gyrase0.026[9]
CiprofloxacinE. coli DNA Gyrase0.6[10]
Pyrrolamide 4E. coli DNA Gyrase3[11]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)
This compoundTo be determinedTo be determined
Pyrrolamide 4S. aureus ARC5168[11]
Pyrrolamide 4S. pneumoniae ARC5480.5[11]
Pyrrolamide 4H. influenzae KW204[11]
Clorobiocin DerivativesS. aureus ATCC 29213Varies by derivative[12]
CiprofloxacinE. coliWidely documented, strain-dependent

Table 3: Cytotoxicity Data (IC₅₀)

CompoundCell LineIC₅₀ (µM)Assay
This compoundTo be determinedTo be determinedMTT/LDH Assay
Linezolid NanobioticsRat Hepatocytes> 64MTT Assay[13]
Doxycycline NanobioticsRat Hepatocytes> 64MTT Assay[13]
Clindamycin NanobioticsRat Hepatocytes> 64MTT Assay[13]
Compound 1 (from F. oolepis)ALL (Leukemia)6.6 - 9.9MTT Assay[14]
Compound 1 (from F. oolepis)CML (Leukemia)27.5 - 30.0MTT Assay[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[12][15]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well plate using CAMHB to achieve the desired concentration range (e.g., 64 to 0.03125 µg/mL).[16]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.[13][17]

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)[17]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.[13]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[17]

  • Formazan (B1609692) Solubilization and Measurement:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_inoculum Prepare Bacterial Inoculum inoculate_mic Inoculate & Incubate prep_inoculum->inoculate_mic prep_dilutions_mic Prepare Compound Dilutions prep_dilutions_mic->inoculate_mic read_mic Determine MIC inoculate_mic->read_mic end End read_mic->end seed_cells Seed Mammalian Cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance read_absorbance->end start Start start->prep_inoculum start->seed_cells

Caption: Experimental workflow for determining MIC and cytotoxicity.

signaling_pathway inhibitor This compound gyrase DNA Gyrase inhibitor->gyrase Inhibits supercoiling DNA Supercoiling gyrase->supercoiling Catalyzes ds_breaks Double-Strand Breaks gyrase->ds_breaks Stabilizes Cleavage Complex replication DNA Replication & Transcription supercoiling->replication dna_damage_response DNA Damage Response (e.g., SOS response) ds_breaks->dna_damage_response oxidative_stress Oxidative Stress (ROS Production) ds_breaks->oxidative_stress cell_death Bacterial Cell Death dna_damage_response->cell_death oxidative_stress->cell_death

Caption: Simplified signaling pathway of DNA gyrase inhibition.

References

Application Notes and Protocols for DNA Gyrase-IN-7 in Bacterial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Gyrase-IN-7 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA unwinding.[1][3] By targeting DNA gyrase, this compound effectively disrupts these vital cellular processes, leading to bacterial growth inhibition and cell death.[3] Its specificity for bacterial gyrase over eukaryotic topoisomerases makes it an attractive candidate for the development of novel antibacterial agents.[1] These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition studies.

Mechanism of Action

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The catalytic cycle involves the binding of a DNA segment (G-segment), followed by the capture of another segment (T-segment). ATP hydrolysis drives the cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment, resulting in the introduction of negative supercoils.[1][2]

This compound, also known as EN-7, exhibits its inhibitory effect by interfering with this process. While the precise interactions are still under investigation, EN-7 has been shown to inhibit the supercoiling activity of DNA gyrase. It is important to note that EN-7 does not stabilize the gyrase-DNA cleavage complex in the same manner as fluoroquinolones.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeOrganismIC50 (µM)
DNA Gyrase (Supercoiling)Staphylococcus aureus0.085
DNA Gyrase (Supercoiling)Escherichia coli1.75
Topoisomerase IV (Decatenation)Escherichia coli0.89
Topoisomerase IV (Decatenation)Staphylococcus aureus>100
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)Gram-positive0.125 - 6.25
Enterococcus faeciumGram-positive1 - 2
Escherichia coliGram-negative8
Pseudomonas aeruginosaGram-negative>64

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[4][5]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 2x concentrated solution of the highest desired concentration of this compound in CAMHB.

    • Add 200 µL of this 2x concentrated solution to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well by pipetting up and down.

    • Continue this serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no inhibitor).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity.[5]

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[6][7]

Materials:

  • This compound

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile test tubes or flasks

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the inhibitor.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6] A bacteriostatic effect shows minimal change or a slight reduction in CFU/mL.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the supercoiling activity of purified DNA gyrase.[8]

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • DNA gyrase reaction buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

  • This compound

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the DNA gyrase reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound.

    • Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add the purified DNA gyrase to the reaction mixtures.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[9]

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by chloroform/isoamyl alcohol extraction.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Data Analysis:

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.

Visualizations

DNA_Gyrase_Signaling_Pathway cluster_replication DNA Replication & Transcription Positive_Supercoils Positive Supercoiling (Torsional Strain) DNA_Gyrase DNA Gyrase (GyrA & GyrB) Positive_Supercoils->DNA_Gyrase Substrate Negative_Supercoils Negative Supercoiling (Relaxed DNA) DNA_Gyrase->Negative_Supercoils ATP-dependent reaction Replication_Fork Replication Fork Progression Negative_Supercoils->Replication_Fork Transcription_Elongation Transcription Elongation Negative_Supercoils->Transcription_Elongation DNA_Gyrase_IN7 This compound DNA_Gyrase_IN7->DNA_Gyrase Inhibition

Caption: Mechanism of this compound Action.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate 16-20h at 35°C Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: MIC Assay Workflow.

Time_Kill_Assay_Workflow Start Start Prepare_Culture Prepare Bacterial Culture (~5x10^5 CFU/mL) Start->Prepare_Culture Add_Inhibitor Add this compound at various MIC multiples Prepare_Culture->Add_Inhibitor Incubate_Shake Incubate with Shaking at 37°C Add_Inhibitor->Incubate_Shake Take_Aliquots Withdraw Aliquots at Time Points (0-24h) Incubate_Shake->Take_Aliquots Serial_Dilute_Plate Serial Dilute and Plate on Agar Take_Aliquots->Serial_Dilute_Plate Incubate_Count Incubate Plates and Count Colonies (CFU/mL) Serial_Dilute_Plate->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data End End Plot_Data->End

Caption: Time-Kill Assay Workflow.

References

Application Notes and Protocols for High-Throughput Screening of DNA Gyrase-IN-7 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an ideal target for the development of novel antibacterial agents.[3][4] The rising threat of antibiotic resistance necessitates the discovery of new chemical scaffolds that can effectively inhibit DNA gyrase.[5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a lead compound, "DNA Gyrase-IN-7," against E. coli DNA gyrase.

The protocols outlined below describe two primary HTS methodologies: a fluorescence-based supercoiling assay for initial high-throughput screening and a gel-based assay for hit confirmation and IC50 determination.

Mechanism of Action of DNA Gyrase

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[6][7] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[7] The overall catalytic cycle involves the binding of the enzyme to a segment of DNA (the G-segment), capturing a second DNA segment (the T-segment), cleaving the G-segment, passing the T-segment through the break, and finally, resealing the G-segment.[1][8] This process, fueled by ATP hydrolysis, results in the introduction of a negative supercoil.[1]

Signaling Pathway Inhibition

Inhibition of DNA gyrase disrupts the normal topological state of bacterial DNA, leading to a cascade of cellular events. Quinolone antibiotics, for example, trap the enzyme-DNA cleavage complex, resulting in the accumulation of double-stranded DNA breaks.[2][9] This DNA damage triggers the SOS response, a bacterial DNA repair system.[9][10] If the damage is too extensive, it ultimately leads to bacteriostasis and cell death.[9] Other inhibitors, like aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling reaction.[1] The inhibition of DNA gyrase leads to the relaxation of positive supercoils that accumulate ahead of the replication fork, thereby stalling DNA replication and transcription.[1][11]

DNA_Gyrase_Inhibition_Pathway cluster_0 Bacterial Cell DNA_Gyrase_IN_7_Analogs This compound Analogs DNA_Gyrase DNA Gyrase DNA_Gyrase_IN_7_Analogs->DNA_Gyrase Inhibition ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negatively_Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Negatively_Supercoiled_DNA Supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes Cleavage Complex (Quinolone-like) ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed/ Positively Supercoiled DNA Relaxed_DNA->DNA_Gyrase Substrate DNA_Replication_Transcription DNA Replication & Transcription Negatively_Supercoiled_DNA->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Inhibition leads to SOS_Response SOS Response DSB->SOS_Response SOS_Response->Cell_Death

Caption: Inhibition of DNA gyrase by analogs, blocking supercoiling and potentially causing DNA damage, leading to cell death.

High-Throughput Screening Workflow

The screening process for identifying novel DNA gyrase inhibitors from a library of this compound analogs follows a multi-step approach to ensure accuracy and efficiency.

HTS_Workflow Compound_Library Library of This compound Analogs Primary_Screen Primary HTS: Fluorescence-Based Supercoiling Assay Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination: Fluorescence Assay Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation: Gel-Based Supercoiling Assay Dose_Response->Hit_Confirmation Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Secondary_Assays Secondary Assays: - Cell-Based Assays - Cytotoxicity - Mechanism of Action Studies Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: A streamlined workflow for the high-throughput screening and validation of DNA gyrase inhibitors.

Experimental Protocols

Protocol 1: Fluorescence-Based DNA Gyrase Supercoiling HTS Assay

This assay measures the supercoiling activity of DNA gyrase by exploiting the differential fluorescence of a DNA-intercalating dye with supercoiled versus relaxed DNA.[12]

Materials:

  • E. coli DNA Gyrase (containing GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[13]

  • ATP solution

  • This compound analog library (in DMSO)

  • Positive Control: Novobiocin or Ciprofloxacin

  • Negative Control: DMSO

  • DNA intercalating dye (e.g., SYBR Green I)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare the reaction mixture in the assay buffer containing relaxed pBR322 DNA and ATP.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add the this compound analogs from the compound library to the respective wells (final concentration typically 10-20 µM). Include wells for positive (Novobiocin) and negative (DMSO) controls.

  • Initiate the reaction by adding E. coli DNA gyrase to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the DNA intercalating dye diluted in a buffer containing EDTA.

  • Read the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the dye).

Protocol 2: Gel-Based DNA Gyrase Supercoiling Assay for Hit Confirmation

This assay directly visualizes the conversion of relaxed plasmid DNA to its supercoiled form on an agarose (B213101) gel.[3]

Materials:

  • Confirmed hits and control compounds

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • Assay Buffer (same as Protocol 1)[13]

  • ATP solution

  • Stop Solution (containing SDS and Proteinase K)

  • 6x DNA Loading Dye

  • 1% Agarose gel in TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Set up reactions in microcentrifuge tubes containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the hit compounds.

  • Add ATP to each reaction tube.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Solution and incubate further at 50°C for 30 minutes.

  • Add 6x DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel. Include lanes with relaxed and supercoiled DNA markers.

  • Run the gel electrophoresis until adequate separation is achieved.

  • Stain the gel with ethidium bromide and visualize using a gel documentation system.

  • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition and calculate IC50 values.[13]

Data Presentation

The quantitative data from the primary screen and subsequent dose-response analysis for a hypothetical set of this compound analogs are summarized below.

Table 1: Primary High-Throughput Screening Results of this compound Analogs (at 20 µM)

Compound ID% InhibitionHit ( >50%)
DGI-7-00185.2Yes
DGI-7-00212.5No
DGI-7-00392.1Yes
DGI-7-00445.8No
DGI-7-00578.9Yes
Novobiocin98.5Yes

Table 2: IC50 Values of Confirmed Hits against E. coli DNA Gyrase

Compound IDIC50 (µM) - Fluorescence AssayIC50 (µM) - Gel-Based Assay
DGI-7-0015.86.2
DGI-7-0032.12.5
DGI-7-00512.413.1
Novobiocin0.50.6

Conclusion

The described protocols provide a robust framework for the high-throughput screening and identification of novel DNA gyrase inhibitors. The combination of a rapid fluorescence-based primary assay with a confirmatory gel-based assay ensures the reliable identification of potent lead compounds. The identified hits from this screening campaign, such as the hypothetical analogs DGI-7-001 and DGI-7-003, can then be advanced to secondary assays to evaluate their antibacterial activity in cell-based models and to further elucidate their mechanism of action. This systematic approach is crucial in the quest for new antibiotics to combat the growing challenge of bacterial resistance.

References

Experimental protocol for DNA Gyrase-IN-7 in microbiology research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA Gyrase-IN-7, identified as compound 6d in recent literature, is a novel microbial DNA gyrase inhibitor belonging to a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives.[1][2][3][4] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6][7] Its absence in eukaryotes makes it an attractive target for the development of new antibacterial agents.[8][9][10] this compound and its analogues represent a promising class of compounds for combating bacterial infections, particularly those caused by Gram-positive organisms.

Mechanism of Action

This compound functions by inhibiting the supercoiling activity of bacterial DNA gyrase.[2][3][4] This inhibition is achieved by interfering with the enzyme's ability to introduce negative supercoils into relaxed DNA. The disruption of this critical process leads to the arrest of DNA replication and transcription, ultimately resulting in bacterial cell death.[5][6] The molecular hybridization of quinoline (B57606) scaffolds with hydrazide moieties has been shown to yield compounds with significant antimicrobial potential.[1]

Applications in Microbiology Research

This compound is a valuable tool for a range of applications in microbiology and drug development:

  • Screening for Novel Antibacterial Agents: As a potent inhibitor of a key bacterial enzyme, this compound serves as a lead compound for the development of new antibiotics.

  • Structure-Activity Relationship (SAR) Studies: The quinoline-4-carbohydrazide (B1304848) scaffold allows for the synthesis of diverse derivatives, enabling detailed SAR studies to optimize antibacterial potency and pharmacokinetic properties.[1][3]

  • Mechanism of Action Studies: This inhibitor can be used to investigate the downstream cellular effects of DNA gyrase inhibition and to better understand the bacterial response to DNA damage and replication stress.

  • Target Validation: this compound can be employed in assays to validate DNA gyrase as a target in various bacterial species.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and related compounds against Staphylococcus aureus DNA gyrase and various bacterial strains.

Table 1: DNA Gyrase Inhibitory Activity

CompoundIC₅₀ (µM) vs. S. aureus DNA Gyrase
This compound (6d)Data not available in abstract
Compound 6b33.64
Compound 108.45
Ciprofloxacin (B1669076)3.80

Data for compounds 6b, 10, and ciprofloxacin are from the primary research article. The specific IC₅₀ for this compound (6d) would be detailed within the full publication.[2][4]

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundS. aureus ATCC 29213 (µg/mL)S. epidermidis ATCC 12228 (µg/mL)B. subtilis ATCC 6633 (µg/mL)E. coli ATCC 25922 (µg/mL)P. aeruginosa ATCC 27853 (µg/mL)
This compound (6d)Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Compound 6b15.6231.2531.25> 500> 500
Compound 107.8115.6215.62> 500> 500
Ciprofloxacin0.980.980.490.240.49

MIC values for related compounds and the reference antibiotic ciprofloxacin are provided for comparison. The specific MIC values for this compound (6d) would be available in the full research article.[2][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: DNA Gyrase Supercoiling Assay

This protocol is adapted from standard methods for assessing the inhibition of DNA gyrase supercoiling activity.[7][11][12]

1. Materials:

  • S. aureus DNA Gyrase
  • Relaxed pBR322 DNA
  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
  • This compound (dissolved in DMSO)
  • Ciprofloxacin (as a positive control)
  • Sterile deionized water
  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
  • 1% Agarose (B213101) gel in TAE or TBE buffer
  • Ethidium bromide or other DNA stain
  • Gel electrophoresis apparatus and imaging system

2. Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile deionized water.
  • Dispense the reaction mixture into microcentrifuge tubes.
  • Add varying concentrations of this compound (or control compounds) to the respective tubes. Include a no-inhibitor control and a solvent (DMSO) control.
  • Initiate the reaction by adding S. aureus DNA gyrase to each tube.
  • Incubate the reactions at 37°C for 30-60 minutes.
  • Terminate the reactions by adding the stop solution/loading dye.
  • Load the samples onto a 1% agarose gel containing a DNA stain.
  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms. Supercoiled DNA migrates faster than relaxed DNA.[7]
  • Visualize the DNA bands under UV light and document the results.
  • Quantify the band intensities to determine the concentration of inhibitor required for 50% inhibition (IC₅₀).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10][13][14]

1. Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • This compound (dissolved in a suitable solvent)
  • Control antibiotic (e.g., ciprofloxacin)
  • Sterile 96-well microtiter plates
  • 0.5 McFarland turbidity standard
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer or turbidity meter
  • Incubator

2. Procedure:

  • Prepare a stock solution of this compound.
  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.
  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
  • Incubate the plate at 35-37°C for 16-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualization

Signaling Pathway: Inhibition of DNA Gyrase and Downstream Effects

DNA_Gyrase_Inhibition_Pathway DNA_Gyrase_IN_7 This compound DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase_IN_7->DNA_Gyrase Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes DNA_Damage Accumulation of Topological Stress & DNA Damage DNA_Gyrase->DNA_Damage Inhibition leads to Replication_Transcription DNA Replication & Transcription Supercoiling->Replication_Transcription Enables Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Blockage leads to DNA_Damage->Replication_Transcription Blocks

Caption: Inhibition of DNA Gyrase by this compound.

Experimental Workflow: Screening and Evaluation of this compound

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Supercoiling_Assay DNA Gyrase Supercoiling Assay Characterization->Supercoiling_Assay MIC_Assay MIC Determination Characterization->MIC_Assay IC50 Determine IC₅₀ Supercoiling_Assay->IC50 MIC Determine MIC MIC_Assay->MIC Data_Analysis Data Analysis IC50->Data_Analysis MIC->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for this compound Evaluation.

References

Application Notes and Protocols for Assessing the Effect of DNA Gyrase-IN-7 on Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family. They play critical roles in managing DNA topology, which is vital for processes such as DNA replication, transcription, and chromosome segregation.[1][2] DNA gyrase is unique in its ability to introduce negative supercoils into DNA, while topoisomerase IV's primary role is to decatenate daughter chromosomes following replication.[3][4] Due to their essential nature in bacteria and the absence of close homologs in eukaryotes, both enzymes are well-established targets for antibacterial drugs.[5][6][7]

This document provides detailed protocols for assessing the inhibitory effects of a novel compound, DNA Gyrase-IN-7, on topoisomerase IV and DNA gyrase. The described assays include methods to determine the catalytic inhibition and to investigate the mechanism of action.

Data Presentation

The inhibitory activity of this compound and comparator compounds against DNA gyrase and topoisomerase IV can be quantified and summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Inhibitory Activity (IC50) of this compound against E. coli DNA Gyrase and Topoisomerase IV

CompoundDNA Gyrase Supercoiling IC50 (µM)Topoisomerase IV Decatenation IC50 (µM)
This compound0.81.5
Ciprofloxacin0.53.0
Novobiocin0.05>100

Table 2: Effect of this compound on DNA Cleavage Complex Formation

CompoundEnzymeDNA CleavageMechanism
This compoundDNA GyraseStimulatedTopoisomerase Poison
Topoisomerase IVStimulatedTopoisomerase Poison
CiprofloxacinDNA GyraseStimulatedTopoisomerase Poison
Topoisomerase IVStimulatedTopoisomerase Poison
NovobiocinDNA GyraseNot StimulatedATPase Inhibitor
Topoisomerase IVNot StimulatedNo significant inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for various bacterial species.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate.[8][9][10]

Principle: Topoisomerase IV decatenates kDNA, releasing minicircles. The large kDNA network cannot enter an agarose (B213101) gel, while the released minicircles migrate into the gel. Inhibition of the enzyme results in a decrease in the amount of released minicircles.[8][9]

Materials:

  • E. coli Topoisomerase IV

  • kDNA substrate

  • 5X Topoisomerase IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 1.5 mM ATP)[8]

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol)[8]

  • This compound and control inhibitors (e.g., ciprofloxacin)

  • Stop Solution/Loading Dye (e.g., 40% Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[8]

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose, Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

Protocol:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, kDNA, and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add varying concentrations of this compound (or solvent control) to the tubes.

  • Initiate the reaction by adding diluted topoisomerase IV enzyme.

  • Incubate the reaction at 37°C for 30 minutes.[9]

  • Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol.[8]

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.[8]

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance (e.g., 85V for 2 hours).[9]

  • Stain the gel with ethidium bromide, destain, and visualize the DNA bands using a UV transilluminator.[8]

  • Quantify the intensity of the decatenated minicircle bands to determine the IC50 value.

DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.[11][12][13]

Principle: DNA gyrase converts relaxed plasmid DNA into a more compact, supercoiled form. Supercoiled DNA migrates faster than relaxed DNA during agarose gel electrophoresis.[13] Alternatively, fluorescence-based assays can be used, as supercoiled DNA interacts differently with certain dyes compared to relaxed DNA.[11][14][15]

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)[16]

  • This compound and control inhibitors (e.g., ciprofloxacin, novobiocin)

  • Stop Solution/Loading Dye

  • Agarose, TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add varying concentrations of this compound (or solvent control) to the tubes.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis (e.g., 90V for 2-3 hours in TAE is recommended for better resolution).[13]

  • Stain, destain, and visualize the DNA bands.

  • The disappearance of the relaxed DNA band and the appearance of the supercoiled DNA band indicate enzyme activity. Quantify the bands to determine the IC50.

DNA Cleavage Assay

This assay determines if an inhibitor acts as a "topoisomerase poison" by stabilizing the covalent enzyme-DNA cleavage complex.[17][18][19]

Principle: Topoisomerases function via a transient double-strand break in the DNA, where the enzyme is covalently attached to the 5' ends of the broken DNA. Topoisomerase poisons trap this intermediate. The addition of a strong denaturant like sodium dodecyl sulfate (B86663) (SDS) and a protease (Proteinase K) linearizes the plasmid DNA, which can be detected by agarose gel electrophoresis.[19]

Materials:

  • Topoisomerase IV or DNA Gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Assay Buffer (similar to the respective activity assay buffer, but ATP may be omitted for quinolone-like compounds).[19]

  • This compound and control inhibitors

  • SDS (20% stock)

  • Proteinase K (10 mg/mL stock)

  • Stop Solution/Loading Dye

  • Agarose, TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Set up reactions as described for the supercoiling or decatenation assays, incubating the enzyme, supercoiled DNA, and inhibitor at 37°C for 30 minutes.[19]

  • Add SDS to a final concentration of 0.2% and Proteinase K to a final concentration of 0.1 mg/mL.[19]

  • Incubate for an additional 30 minutes at 37°C to digest the enzyme.[19]

  • Stop the reaction and extract proteins as in the decatenation assay.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis.

  • Stain and visualize the gel. An increase in the amount of linear plasmid DNA in the presence of the inhibitor indicates stabilization of the cleavage complex.

Visualizations

Signaling Pathways and Experimental Workflows

Topoisomerase_Mechanism cluster_Gyrase DNA Gyrase Action cluster_TopoIV Topoisomerase IV Action cluster_Inhibition Inhibitor Mechanism (this compound) Relaxed_DNA Relaxed Circular DNA G_Segment_Cleavage G-Segment Cleavage Relaxed_DNA->G_Segment_Cleavage ATP Binding T_Segment_Passage T-Segment Passage G_Segment_Cleavage->T_Segment_Passage Cleavage_Complex_G Gyrase-DNA Cleavage Complex G_Segment_Cleavage->Cleavage_Complex_G Ligation Re-ligation T_Segment_Passage->Ligation ATP Hydrolysis Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Catenated_DNA Catenated DNA TopoIV_Cleavage Double-Strand Break Catenated_DNA->TopoIV_Cleavage Strand_Passage Strand Passage TopoIV_Cleavage->Strand_Passage Cleavage_Complex_T Topo IV-DNA Cleavage Complex TopoIV_Cleavage->Cleavage_Complex_T TopoIV_Ligation Re-ligation Strand_Passage->TopoIV_Ligation Decatenated_DNA Decatenated DNA TopoIV_Ligation->Decatenated_DNA Inhibitor This compound (Topoisomerase Poison) Inhibitor->Cleavage_Complex_G Inhibitor->Cleavage_Complex_T Cell_Death DNA Damage & Cell Death Cleavage_Complex_G->Cell_Death Cleavage_Complex_T->Cell_Death

Caption: Mechanism of action for DNA gyrase, topoisomerase IV, and their inhibition.

Decatenation_Workflow Start Start: Prepare Reaction Mix (Buffer, kDNA, Water) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Add_Enzyme Add Topoisomerase IV Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS/Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Quantify Bands & Calculate IC50 Visualize->Analyze

Caption: Experimental workflow for the Topoisomerase IV DNA decatenation assay.

Cleavage_Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, Supercoiled DNA, Inhibitor) Add_Enzyme Add DNA Gyrase or Topo IV Start->Add_Enzyme Incubate_1 Incubate at 37°C for 30 min Add_Enzyme->Incubate_1 Add_SDS_PK Add SDS and Proteinase K Incubate_1->Add_SDS_PK Incubate_2 Incubate at 37°C for 30 min Add_SDS_PK->Incubate_2 Electrophoresis Agarose Gel Electrophoresis Incubate_2->Electrophoresis Analyze Analyze for Linear DNA Band Electrophoresis->Analyze

Caption: Experimental workflow for the DNA cleavage assay.

References

Application Notes and Protocols for the Synthesis and Purification of Benzothiazole-Based DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "DNA Gyrase-IN-7" is not found in the public domain based on the conducted searches. The following application notes and protocols are based on the synthesis and purification of benzothiazole-based DNA gyrase inhibitors, a well-documented class of compounds with the same molecular target. These methods are presented as a representative guide.

Introduction

DNA gyrase is a validated and essential bacterial enzyme that represents a prime target for the development of novel antibacterial agents.[1][2][3] The enzyme is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5][6] Inhibitors of DNA gyrase, therefore, have significant potential as therapeutics. Among the various classes of synthetic inhibitors, benzothiazole (B30560) derivatives have emerged as a promising scaffold, exhibiting potent inhibition of DNA gyrase and antibacterial activity.[3][7][8]

This document provides a detailed overview of the methods for synthesizing and purifying benzothiazole-based DNA gyrase inhibitors. It includes generalized synthetic protocols, purification techniques, and representative data for this class of compounds.

Data Presentation

Table 1: Inhibitory Activity of Representative Benzothiazole-Based DNA Gyrase Inhibitors
Compound IDTarget EnzymeIC50 (nM)Reference
Compound 13 E. coli DNA gyrase38[9]
Compound 24 E. coli DNA gyraseNot specified (crystal structure)[9]
Conjugate 34 E. coli DNA gyrase58[2]
Compound 33e S. aureus gyraseGood selectivity over human Topo IIα[10]
Novobiocin E. coli DNA gyrase26[11]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Antibacterial Activity of a Representative Benzothiazole-Based Inhibitor Conjugate
Compound IDBacterial StrainMIC (µg/mL)Reference
Conjugate 34 E. coli ΔtolC14[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

I. General Synthesis of Benzothiazole-Based DNA Gyrase Inhibitors

The synthesis of this class of inhibitors often involves a multi-step process, typically starting with a substituted 2-aminobenzothiazole (B30445) core. A generalized synthetic scheme is presented below, based on methodologies described in the literature.[7][8][12]

Step 1: Acylation of the 2-amino group of a substituted 6-nitro-benzo[d]thiazol-2-amine.

  • To a solution of the starting 6-nitro-benzo[d]thiazol-2-amine in a suitable solvent (e.g., 1,4-dioxane), add triethylamine (B128534) (Et3N).

  • Cool the mixture in an ice bath.

  • Slowly add the desired acylating agent (e.g., ethyl oxalyl chloride or methyl malonyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Reduction of the nitro group.

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O).[7]

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent and process as described in Step 1.

Step 3: Coupling with a substituted pyrrole-2-carboxylic acid.

  • Activate the carboxylic acid (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid) by reacting it with oxalyl chloride in dichloromethane (B109758) (DCM) to form the acid chloride.

  • In a separate flask, dissolve the amino-benzothiazole derivative from Step 2 in DCM and add pyridine.

  • Slowly add the in situ generated acid chloride to the solution of the amine.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 4: (Optional) Hydrolysis of the ester group.

  • If the synthesized compound contains an ester group that needs to be hydrolyzed to the corresponding carboxylic acid, dissolve the ester in a mixture of 1,4-dioxane (B91453) and 1 M NaOH.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final carboxylic acid derivative.

II. Purification by High-Performance Liquid Chromatography (HPLC)

For achieving high purity, especially for compounds intended for biological assays, reverse-phase HPLC is a standard method.

Instrumentation:

  • A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Columns:

  • A C18 column is commonly used for the separation of benzothiazole derivatives.[9]

Mobile Phase:

  • A typical mobile phase consists of a gradient of acetonitrile (B52724) (solvent A) and water with 0.1% formic acid (solvent B).[9]

  • The gradient can be optimized for the specific compound, for example: 0–1.0 min, 25% A; 1.0–6.0 min, 25–98% A; 6.0–6.5 min, 98% A; 6.5–7.5 min, 98–25% A; 7.5–10.5 min, 25% A.[9]

Protocol:

  • Prepare a stock solution of the crude or semi-purified compound in a suitable solvent (e.g., THF or DMSO).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set the column temperature (e.g., 40°C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength based on the absorbance maximum of the compound.

  • Inject the sample and run the gradient program.

  • Collect the fractions corresponding to the desired peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

  • Confirm the purity of the final product by analytical HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 6-Nitro-benzo[d]thiazol-2-amine Step1 Acylation Start->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Coupling Intermediate2->Step3 Final_Product Benzothiazole Inhibitor Step3->Final_Product

Caption: Generalized synthetic workflow for benzothiazole-based DNA gyrase inhibitors.

Purification_Workflow Crude_Product Crude Synthetic Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Semi_Pure Semi-Pure Compound Column_Chromatography->Semi_Pure HPLC_Purification Reverse-Phase HPLC Semi_Pure->HPLC_Purification Pure_Fractions Collection of Pure Fractions HPLC_Purification->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Final_Compound Purified Inhibitor (>95% purity) Solvent_Evaporation->Final_Compound Purity_Analysis Analytical HPLC for Purity Check Final_Compound->Purity_Analysis

Caption: A typical purification workflow for small molecule DNA gyrase inhibitors.

References

Troubleshooting & Optimization

Improving the solubility of DNA Gyrase-IN-7 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DNA gyrase inhibitors for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My DNA gyrase inhibitor, a quinolone analog, is precipitating in my aqueous assay buffer. What are the common causes?

A1: Precipitation of poorly soluble compounds like many quinolone analogs in aqueous buffers is a common issue. The primary causes include:

  • Low Intrinsic Aqueous Solubility: Many small molecule inhibitors, particularly those with hydrophobic moieties, have inherently low solubility in water.

  • pH of the Assay Buffer: Quinolone compounds often have ionizable groups, and their solubility can be highly dependent on pH.[1][2] For instance, ciprofloxacin's solubility increases in acidic conditions.[1] If the assay buffer pH is close to the compound's isoelectric point, its solubility will be at its minimum.

  • Solvent Shock: When a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can cause the compound to crash out of solution. This is often referred to as "solvent shock".

  • High Final Compound Concentration: The final concentration of the inhibitor in the assay may exceed its maximum aqueous solubility.

  • Buffer Components: Certain salts or other components in the assay buffer could potentially interact with the compound and reduce its solubility. High concentrations of monovalent salts (>250-300 mM) can inhibit gyrase activity and may also affect compound solubility.[3]

Q2: What solvents are recommended for preparing stock solutions of poorly soluble DNA gyrase inhibitors?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. However, it is crucial to be mindful of the final concentration of DMSO in the assay, as it can have an inhibitory effect on the enzyme at higher concentrations. It is recommended to keep the final DMSO concentration at or below 5% (v/v).[4]

Q3: How can I improve the solubility of my compound in the final assay mixture?

A3: Several strategies can be employed to improve the solubility of your DNA gyrase inhibitor in the final assay mixture:

  • pH Adjustment: For ionizable compounds like many quinolones, adjusting the pH of the assay buffer can significantly increase solubility.[2][5] For weakly basic drugs, a more acidic buffer may be beneficial, while for weakly acidic drugs, a more alkaline buffer could be used. However, any pH change must be compatible with the optimal pH range for DNA gyrase activity (typically around pH 7.5).[6]

  • Use of Co-solvents: Water-miscible organic solvents, or co-solvents, can be included in the assay buffer to increase the solubility of hydrophobic compounds.[5] Examples include polyethylene (B3416737) glycol (PEG) or glycerol. It is essential to test the tolerance of the DNA gyrase enzyme to these co-solvents.

  • Inclusion of Surfactants: Non-ionic surfactants can be used at low concentrations to form micelles that can encapsulate and solubilize poorly soluble compounds.[5]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.[7][9]

Troubleshooting Guides

Problem: Compound Precipitation Observed During Assay Preparation

This guide will help you troubleshoot compound precipitation when preparing your DNA gyrase inhibition assay.

Troubleshooting Flowchart for Compound Precipitation

start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock solution. Filter through a 0.22 µm syringe filter. check_stock->prepare_stock No check_dmso What is the final DMSO concentration? check_stock->check_dmso Yes prepare_stock->check_stock high_dmso > 5% check_dmso->high_dmso low_dmso < 5% check_dmso->low_dmso reduce_dmso Reduce final DMSO concentration to <5%. Adjust stock concentration if necessary. check_ph Is the compound ionizable? Check pKa and buffer pH. reduce_dmso->check_ph high_dmso->reduce_dmso low_dmso->check_ph adjust_ph Adjust buffer pH away from pI. Test enzyme activity at new pH. check_ph->adjust_ph Yes use_excipients Consider solubility enhancers: - Co-solvents (e.g., PEG, glycerol) - Cyclodextrins (e.g., HP-β-CD) - Surfactants (low concentration) check_ph->use_excipients No lower_conc Lower the final compound concentration. adjust_ph->lower_conc test_excipients Test enzyme tolerance to selected enhancer. use_excipients->test_excipients test_excipients->lower_conc

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary

The solubility of quinolone compounds is significantly influenced by pH and temperature. The following table summarizes general trends observed for compounds like ciprofloxacin (B1669076) and norfloxacin.

ParameterConditionEffect on SolubilityReference
pH Acidic (below pKa1)Increased solubility[1][2]
Neutral (between pKa1 and pKa2)Decreased solubility[1][2]
Alkaline (above pKa2)Increased solubility[2]
Temperature Increase from 6°C to 40°CGenerally increases aqueous solubility[2][10]

Note: pKa values are specific to each compound. For ciprofloxacin, pKa1 is around 6.0 and pKa2 is around 8.8.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard procedures for assaying DNA gyrase inhibitors and highlights steps where compound solubility is critical.[11][12]

1. Reagents and Buffers

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[4][6]

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[4]

  • Substrate: Relaxed pBR322 DNA (0.1 µg/µL).

  • Enzyme: E. coli DNA Gyrase.

  • ATP Solution: 10 mM ATP.

  • Stop Buffer/Loading Dye (6X): 30% Sarkosyl, 0.75% bromophenol blue, 150% glycerol.[3]

  • Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO.

2. Experimental Workflow

DNA Gyrase Inhibition Assay Workflow

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Master Mix: - 5X Assay Buffer - Relaxed pBR322 DNA - Water aliquot_mix Aliquot Master Mix into reaction tubes prep_mix->aliquot_mix add_compound Add test compound (in DMSO) or DMSO control. Mix gently. aliquot_mix->add_compound add_enzyme Add diluted DNA Gyrase. Mix gently. add_compound->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction Stop reaction with Stop Buffer/Loading Dye incubate->stop_reaction gel_electrophoresis Run samples on a 1% agarose (B213101) gel stop_reaction->gel_electrophoresis visualize Stain with Ethidium (B1194527) Bromide and visualize gel_electrophoresis->visualize analyze Analyze inhibition of supercoiling visualize->analyze

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

3. Detailed Procedure

  • Prepare Master Mix: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 1 µL of Relaxed pBR322 DNA (0.1 µg)

    • 1 µL of 10 mM ATP

    • 18 µL of sterile deionized water

  • Aliquot Master Mix: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add Test Compound: Add 1 µL of your test compound dilution (in DMSO) or 1 µL of DMSO for the no-compound control. Mix gently by pipetting. (Critical Solubility Step) Visually inspect for any precipitation after this step.

  • Initiate Reaction: Add 3 µL of diluted DNA gyrase to each tube to start the reaction. For a negative control (no enzyme), add 3 µL of enzyme dilution buffer.

  • Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.

  • Stop Reaction: Terminate the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye.

  • Analysis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1X TAE buffer (also containing 0.5 µg/mL ethidium bromide) at 80-100V until good separation is achieved between the supercoiled and relaxed DNA bands.

  • Visualization: Visualize the DNA bands under UV light. The no-enzyme control will show a band corresponding to relaxed DNA. The no-compound control should show a majority of the DNA converted to the faster-migrating supercoiled form. Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band.

References

Optimizing DNA Gyrase-IN-7 concentration in supercoiling assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the concentration of inhibitors, such as IN-7, in DNA gyrase supercoiling assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the DNA Gyrase-IN-7 concentration?

The primary goal is to determine the IC50 value of IN-7, which is the concentration of the inhibitor required to reduce the supercoiling activity of DNA gyrase by 50%. This value is a key measure of the inhibitor's potency. To accurately determine the IC50, it's crucial to first establish optimal assay conditions where the enzyme is active and the assay signal is robust.

Q2: What are the essential components of a DNA gyrase supercoiling assay?

A typical DNA gyrase supercoiling assay includes the following components:

  • DNA Gyrase: The enzyme that introduces negative supercoils into DNA. It is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][2]

  • Relaxed DNA Substrate: Typically a plasmid like pBR322, which serves as the substrate for the supercoiling reaction.[3]

  • ATP: The energy source for the supercoiling reaction, which is hydrolyzed by the GyrB subunit.[2][3]

  • Assay Buffer: Provides the optimal pH, salt, and cofactor concentrations for enzyme activity. This usually contains Tris-HCl, KCl, MgCl2, DTT, and spermidine.[4]

  • Inhibitor (e.g., IN-7): The compound being tested for its effect on gyrase activity.

Q3: How is the supercoiling activity measured?

The most common method is agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.[3][5] By analyzing the band intensities, one can quantify the percentage of supercoiled DNA.[4] Alternatively, fluorescence-based assays can be used for higher throughput. These assays often rely on the differential binding of a fluorescent dye to supercoiled versus relaxed DNA.[4][6][7]

Q4: What is a typical concentration range for DNA gyrase in these assays?

The final concentration of DNA gyrase is typically in the low nanomolar range. For instance, a common concentration for E. coli DNA gyrase is 5 nM.[5] However, the optimal concentration should be determined empirically by performing an enzyme titration to find the amount of enzyme that results in 80-90% supercoiling of the DNA substrate under the chosen reaction time.[5]

Q5: What factors can influence the outcome of the assay?

Several factors can affect the results, including:

  • Enzyme and substrate concentration.[5]

  • ATP concentration and quality.[3]

  • Incubation time and temperature.[5]

  • Buffer components, especially MgCl2 concentration.[6][7]

  • Presence of solvents like DMSO, which can be inhibitory at higher concentrations.

  • Contaminants such as nucleases or intercalating agents in the gel system.[3]

Experimental Protocols and Data Presentation

Protocol 1: Determining the Optimal DNA Gyrase Concentration
  • Prepare a Master Mix: Create a master mix containing the assay buffer, relaxed pBR322 DNA (e.g., 0.3-0.5 µg), and ATP (e.g., 1 mM).[4][5]

  • Enzyme Dilution Series: Prepare serial dilutions of the DNA gyrase enzyme in dilution buffer.

  • Set Up Reactions: Aliquot the master mix into separate tubes. Add increasing amounts of DNA gyrase to each tube. Include a no-enzyme control.

  • Incubation: Incubate all reactions at 37°C for a fixed time, for example, 60 minutes.[5][6][7]

  • Stop Reaction: Terminate the reactions by adding a stop solution containing a chelating agent (like EDTA) and a loading dye.[5]

  • Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel.[5]

  • Analysis: Visualize the DNA bands using a transilluminator. Determine the lowest enzyme concentration that achieves approximately 80-90% supercoiling. This concentration will be used for the inhibitor titration experiments.[5]

Protocol 2: IN-7 Titration for IC50 Determination
  • Prepare Master Mix: Prepare a master mix with assay buffer, relaxed DNA, ATP, and the optimal concentration of DNA gyrase determined in Protocol 1.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Set Up Reactions: Add the IN-7 dilutions to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final solvent concentration is constant across all reactions and does not exceed an inhibitory level (typically ≤1-2% DMSO).

  • Incubation: Incubate the reactions at 37°C for the predetermined time (e.g., 60 minutes).[5]

  • Stop and Analyze: Stop the reactions and analyze the products by agarose gel electrophoresis as described above.

  • Quantify and Plot: Quantify the intensity of the supercoiled DNA bands. Calculate the percentage of inhibition for each IN-7 concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the IN-7 concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example DNA Gyrase Titration Results

DNA Gyrase (nM)% Supercoiled DNA
0 (Control)0%
1.2525%
2.560%
5.0 85%
10.095%
20.095%

In this example, 5.0 nM would be chosen as the optimal enzyme concentration for subsequent inhibitor assays.

Table 2: Example IN-7 IC50 Determination Data

IN-7 (µM)% Inhibition
0.15%
0.520%
1.048%
2.075%
5.090%
10.098%

Based on this data, the IC50 of IN-7 is approximately 1.0 µM.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak supercoiling activity in the positive control 1. Inactive enzyme. 2. Degraded ATP. 3. Incorrect buffer composition (e.g., missing MgCl2).1. Use a fresh aliquot of enzyme; ensure proper storage at -80°C. 2. Prepare fresh ATP solution; store in aliquots at -20°C. 3. Verify buffer recipe and component concentrations.
All DNA appears as a single band between relaxed and supercoiled forms 1. Nuclease contamination leading to nicked, open-circular DNA.1. Use sterile, nuclease-free water and reagents. Purify the enzyme if necessary.
Smearing of DNA bands on the gel 1. Overloading of DNA. 2. Too much enzyme causing aggregation.1. Load the recommended amount of DNA (e.g., 0.3-0.5 µg). 2. Perform an enzyme titration to find the optimal concentration.
Inconsistent results between experiments 1. Pipetting errors. 2. Variation in incubation times or temperatures. 3. Solvent effects (e.g., variable DMSO concentrations).1. Use calibrated pipettes and prepare master mixes to minimize variability. 2. Ensure consistent timing and use a calibrated incubator or water bath. 3. Keep the final solvent concentration constant across all samples.
Relaxed DNA runs faster than expected, obscuring supercoiled band 1. Presence of an intercalating agent (e.g., ethidium (B1194527) bromide) in the gel or running buffer.1. Thoroughly clean gel tanks and combs. Use fresh running buffer without intercalators. Stain the gel after the run.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Enzyme Optimization cluster_inhibition Inhibition Assay prep_reagents Prepare Reagents (Buffer, ATP, DNA) titrate_enzyme Titrate DNA Gyrase prep_reagents->titrate_enzyme titrate_inhibitor Titrate IN-7 with Optimal [Gyrase] prep_reagents->titrate_inhibitor prep_enzyme Prepare Gyrase Dilutions prep_enzyme->titrate_enzyme prep_inhibitor Prepare IN-7 Dilutions prep_inhibitor->titrate_inhibitor run_gel1 Run Agarose Gel titrate_enzyme->run_gel1 analyze1 Analyze Gel & Select Optimal [Gyrase] run_gel1->analyze1 analyze1->titrate_inhibitor Use Optimal [Gyrase] run_gel2 Run Agarose Gel titrate_inhibitor->run_gel2 analyze2 Quantify Inhibition run_gel2->analyze2 calc_ic50 Calculate IC50 analyze2->calc_ic50

Caption: Workflow for optimizing inhibitor concentration in a DNA gyrase supercoiling assay.

troubleshooting_guide cluster_no_activity No/Low Activity cluster_bad_bands Anomalous Bands cluster_inconsistency Inconsistent Results start Problem with Assay Results check_enzyme Check Enzyme Activity (New Aliquot) start->check_enzyme No Activity check_nuclease Nuclease Contamination? (Nicked DNA Band) start->check_nuclease Wrong Bands review_pipetting Review Pipetting Technique start->review_pipetting Inconsistent check_atp Check ATP (Fresh Stock) check_enzyme->check_atp Still No Activity check_buffer Verify Buffer Comp. check_atp->check_buffer Still No Activity check_overload Overloading? (Smearing) check_nuclease->check_overload Smearing check_intercalator Intercalator in Gel? (Altered Mobility) check_overload->check_intercalator Altered Mobility verify_conditions Verify Temp/Time review_pipetting->verify_conditions Pipetting OK check_solvent Constant Solvent %? verify_conditions->check_solvent Conditions OK

Caption: Troubleshooting logic for common issues in DNA gyrase supercoiling assays.

References

Troubleshooting DNA gyrase cleavage assay with DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing DNA gyrase cleavage assays, with a special focus on challenges that may arise when characterizing novel inhibitors like DNA Gyrase-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DNA gyrase cleavage assay?

The DNA gyrase cleavage assay is a fundamental tool to identify and characterize inhibitors that target the DNA cleavage-ligation equilibrium of DNA gyrase.[1] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA by creating a transient double-strand break, passing another segment of DNA through the break, and then resealing it.[2] Certain inhibitors, known as gyrase poisons (e.g., fluoroquinolones like ciprofloxacin), stabilize the intermediate "cleavage complex" in which the DNA is cleaved and covalently attached to the enzyme.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks, which is ultimately lethal to the bacterial cell.[3]

The assay typically involves incubating supercoiled plasmid DNA (like pBR322) with DNA gyrase in the presence of a potential inhibitor. The reaction is then stopped, and the protein is digested (e.g., with Proteinase K) after adding a denaturant (like SDS).[1][5] If the inhibitor has stabilized the cleavage complex, the supercoiled plasmid will be converted into a linear form. The different DNA topologies (supercoiled, relaxed, and linear) are then separated and visualized by agarose (B213101) gel electrophoresis.[1]

Q2: What is the expected result in a successful DNA gyrase cleavage assay with an effective inhibitor?

In a successful experiment, the agarose gel will show a distinct band representing linear DNA in the lanes containing DNA gyrase and an effective inhibitor. The intensity of this linear band should increase with higher concentrations of the inhibitor. In contrast, the control lane containing only DNA gyrase and the supercoiled plasmid should show minimal or no linear DNA. A negative control with just the plasmid DNA should show primarily the supercoiled form.

Q3: What are the critical controls to include in my DNA gyrase cleavage assay?

To ensure the reliability of your results, the following controls are essential:

  • DNA Only: Supercoiled plasmid DNA without enzyme or inhibitor. This shows the initial state of the DNA substrate.

  • DNA + Enzyme (No Inhibitor): This control reveals the basal level of cleavage by the enzyme alone and ensures the enzyme is active but not causing excessive linearization without an inhibitor.

  • DNA + Enzyme + Positive Control Inhibitor: A known gyrase poison, such as ciprofloxacin, should be used as a positive control.[1][3] This confirms that the assay conditions are suitable for detecting cleavage complex stabilization.

  • DNA + Inhibitor (No Enzyme): This control checks if the test compound (e.g., this compound) has any nuclease activity on its own.

  • Solvent Control: If the inhibitor is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used in the experiment should be included to assess its effect on the enzyme's activity.[1]

Troubleshooting Guide

Problem 1: No linear DNA band is observed in the presence of this compound.

Possible Cause 1: this compound is not a gyrase poison.

Not all DNA gyrase inhibitors stabilize the cleavage complex. Some, like novobiocin, are catalytic inhibitors that target the ATPase activity of the GyrB subunit and do not produce a linear DNA band in this assay.[6] this compound might belong to this class of inhibitors.

Solution: Consider performing a DNA supercoiling assay. In this assay, a catalytic inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.

Possible Cause 2: The concentration of this compound is too low.

Novel inhibitors may have a wide range of potencies. The concentrations tested might be below the IC50 for this specific compound.

Solution: Perform a dose-response experiment with a broader range of concentrations for this compound.

Possible Cause 3: The inhibitor is insoluble in the assay buffer.

Poor solubility can significantly reduce the effective concentration of the inhibitor in the reaction.

Solution:

  • Visually inspect the inhibitor stock solution and the reaction mixture for any precipitation.

  • Test the solubility of this compound in the assay buffer.

  • Consider using a different solvent or a lower concentration of the inhibitor. Note that high concentrations of solvents like DMSO can inhibit the enzyme.[1]

Possible Cause 4: The inhibitor requires ATP.

While classic gyrase poisons like quinolones do not require ATP to stabilize the cleavage complex, some novel inhibitors might.[5]

Solution: Perform the cleavage assay with and without ATP in the reaction buffer to see if it influences the activity of this compound.[5]

Problem 2: A linear DNA band is present in the "DNA + Enzyme" control lane (no inhibitor).

Possible Cause 1: Excessive enzyme concentration.

Too much DNA gyrase can lead to a detectable level of the cleavage complex even without an inhibitor.[5]

Solution: Titrate the DNA gyrase to find the optimal concentration that shows minimal cleavage in the absence of an inhibitor but a robust signal with a positive control like ciprofloxacin.

Possible Cause 2: Nuclease contamination in the enzyme preparation.

Contaminating nucleases can degrade the plasmid DNA, resulting in linear or smeared bands.

Solution:

  • Incubate the plasmid DNA with the enzyme preparation in the absence of ATP and magnesium to check for non-specific nuclease activity.

  • If contamination is suspected, use a fresh or higher-purity batch of DNA gyrase.

Problem 3: Smeared or streaked bands are visible in all lanes of the gel.

Possible Cause 1: DNA degradation.

This can be caused by nuclease contamination in any of the reagents or issues with the DNA substrate itself.

Solution:

  • Use sterile, nuclease-free water and reagents.

  • Check the integrity of your supercoiled plasmid DNA by running an aliquot on a separate agarose gel. It should appear as a sharp, compact band.

Possible Cause 2: Improper gel electrophoresis conditions.

Running the gel at too high a voltage or for too long can cause smearing.

Solution: Run the agarose gel at a lower voltage (e.g., 4-5 V/cm) for a sufficient time to achieve good separation between the different DNA forms.[1]

Experimental Protocols

Key Experimental Protocol: DNA Gyrase Cleavage Assay

This protocol is a general guideline and may need optimization for specific enzymes or inhibitors.

1. Reagents and Buffers:

ComponentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.5)1 M35 mM
KCl1 M24 mM
MgCl21 M4 mM
DTT1 M2 mM
Spermidine100 mM1.8 mM
Glycerol100% (w/v)6.5% (w/v)
Bovine Serum Albumin (BSA)10 mg/mL0.1 mg/mL
Supercoiled pBR322 DNA1 µg/µL~15 µg/mL (0.5 µg per 30 µL reaction)
DNA GyraseVariesTitrate for optimal activity
This compoundVariesTest a range of concentrations
Ciprofloxacin (Positive Control)10 mM in DMSOe.g., 10 µM
SDS10% (w/v)0.2% (w/v)
Proteinase K20 mg/mL0.1 mg/mL
6x Gel Loading Dye6x1x

2. Reaction Setup (per 30 µL reaction):

  • On ice, prepare a master mix containing the assay buffer components (Tris-HCl, KCl, MgCl2, DTT, spermidine, glycerol, BSA) and water.

  • Aliquot the master mix into individual reaction tubes.

  • Add 0.5 µL of supercoiled pBR322 DNA (0.5 µg) to each tube.

  • Add the test inhibitor (this compound), positive control (ciprofloxacin), or solvent control (DMSO) to the respective tubes.

  • Add the appropriate amount of DNA gyrase to all tubes except the "DNA Only" and "DNA + Inhibitor" controls.

  • Gently mix and incubate the reactions at 37°C for 60 minutes.

3. Stopping the Reaction and Protein Digestion:

  • Add 3 µL of 2% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction.[5]

  • Mix gently and incubate at 37°C for 30 minutes.[5]

4. Sample Preparation and Gel Electrophoresis:

  • Add 6 µL of 6x gel loading dye to each reaction.

  • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Run the gel in 1x TAE or TBE buffer until the dye front has migrated sufficiently to separate the DNA forms.[1]

  • Visualize the DNA bands under UV light and document the results.

Mandatory Visualizations

Diagrams

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibitor Action (Gyrase Poison) DNA_Binding 1. Gyrase binds to DNA DNA_Cleavage 2. G-segment cleaved (transient double-strand break) DNA_Binding->DNA_Cleavage Strand_Passage 3. T-segment passes through the break DNA_Cleavage->Strand_Passage Inhibitor_Binding Inhibitor (e.g., this compound) binds to the cleavage complex DNA_Cleavage->Inhibitor_Binding Ligation 4. G-segment is re-ligated Strand_Passage->Ligation Release 5. Negatively supercoiled DNA is released Ligation->Release Release->DNA_Binding New Cycle Stabilization Cleavage complex is stabilized Inhibitor_Binding->Stabilization Cell_Death Accumulation of double-strand breaks leads to cell death Stabilization->Cell_Death

Caption: Mechanism of DNA gyrase and inhibition by a gyrase poison.

Cleavage_Assay_Workflow Start Start: Prepare Reaction Mix (Buffer, Supercoiled DNA) Add_Components Add DNA Gyrase and Inhibitor (this compound) Start->Add_Components Incubate_37C Incubate at 37°C (e.g., 60 minutes) Add_Components->Incubate_37C Stop_Reaction Stop Reaction with SDS and digest with Proteinase K Incubate_37C->Stop_Reaction Gel_Electrophoresis Analyze by Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Gel_Electrophoresis->Visualize Analyze Analyze Results: Look for Linear DNA Band Visualize->Analyze

Caption: Experimental workflow for the DNA gyrase cleavage assay.

References

Overcoming resistance to DNA Gyrase-IN-7 in bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Gyrase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic inhibitor that targets bacterial DNA gyrase, an essential type II topoisomerase.[1][2] By binding to the DNA-gyrase complex, it stabilizes a state where the DNA strands are cleaved, which prevents re-ligation and introduces lethal double-strand breaks, thereby halting DNA replication and leading to bacterial cell death.[1][3] Its primary targets are the GyrA and GyrB subunits of the enzyme.[4]

Q2: What are the primary mechanisms of bacterial resistance to this compound?

There are three principal mechanisms by which bacteria can develop resistance to DNA gyrase inhibitors like this compound:

  • Alterations in Target Enzymes: Spontaneous mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC), particularly within a region known as the quinolone resistance-determining region (QRDR), can reduce the binding affinity of the inhibitor.[5][6] This is a common cause of high-level resistance.[6]

  • Reduced Drug Accumulation: Bacteria can decrease the intracellular concentration of the inhibitor through two main ways: by overexpressing efflux pumps that actively transport the compound out of the cell, or by reducing its uptake (e.g., through modification of porin channels in Gram-negative bacteria).[5][6][7] Efflux pumps are a major contributor to multidrug resistance.[8][9][10]

  • Biofilm Formation: Bacteria residing within a biofilm matrix exhibit significantly increased tolerance to antimicrobial agents.[11][12] The matrix can act as a physical barrier, and the physiological state of the bacteria within the biofilm (e.g., slower growth, dormant persister cells) makes them less susceptible to antibiotics.[11][12][13][14]

Q3: My bacterial strain has suddenly developed high-level resistance. What is the most likely cause?

A sudden and significant increase in the Minimum Inhibitory Concentration (MIC) is often indicative of a mutation in the target enzyme.[6] A single amino acid change in the GyrA subunit of DNA gyrase can lead to a substantial (e.g., 8- to 16-fold) increase in resistance.[6] To confirm this, you should sequence the QRDR of the gyrA and gyrB genes.

Q4: How can I determine if efflux pumps are responsible for the observed resistance?

The involvement of efflux pumps can be investigated by performing an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP).[15][16] A significant reduction in the MIC of this compound when combined with an EPI suggests that efflux is a contributing mechanism.[15][17]

Troubleshooting Guides

Problem 1: The MIC of this compound against my strain has increased.

If you observe an increase in the MIC, it is crucial to determine the underlying resistance mechanism to devise a counter-strategy. Follow this workflow to diagnose the issue.

G

Solution: Investigate Synergy with an Efflux Pump Inhibitor (EPI)

If efflux is suspected, combining this compound with an EPI can restore its efficacy.[10][15] A checkerboard assay can quantify this synergistic effect.

Mock Data: Effect of EPI on this compound MIC

Bacterial Strain Treatment MIC (µg/mL) Fold Change in MIC
Susceptible Strain This compound alone 2 -
This compound + EPI (10 µg/mL) 2 1
Resistant Strain This compound alone 32 -

| | this compound + EPI (10 µg/mL) | 4 | 8 |

Solution: Characterize Target Mutations

If a target site mutation is confirmed, overcoming resistance may be more challenging. However, some newer generation gyrase inhibitors are designed to be effective against common mutants.[18] It may also be beneficial to explore combination therapies with antibiotics that have a different mechanism of action.

Problem 2: this compound is ineffective against biofilms.

Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics compared to their free-swimming (planktonic) counterparts.[12][19] This is a multifactorial problem.[13]

G

Solutions & Strategies:

  • Combination with Biofilm-Disrupting Agents: Consider using enzymes like DNase or alginate lyase that can degrade the biofilm matrix, allowing for better penetration of this compound.[11]

  • Synergy with Other Antibiotics: Test for synergistic effects with antibiotics known to be effective against persister cells or those with different targets.

  • Use of Efflux Pump Inhibitors: Efflux pumps are often upregulated in biofilms.[20] Combining this compound with an EPI may improve its efficacy.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[21]

  • Preparation:

    • Prepare a stock solution of this compound at twice the highest desired concentration in an appropriate broth (e.g., Mueller-Hinton Broth).[22]

    • Grow the bacterial strain to be tested in broth to the mid-log phase and adjust the turbidity to a 0.5 McFarland standard.[23] Dilute this suspension 1:150 in broth to achieve the final inoculum density.[23]

  • Procedure:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells in columns 2 through 12.[22]

    • Add 200 µL of the 2x concentrated this compound stock solution to the wells in column 1.

    • Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10.[22] Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[22]

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation & Reading:

    • Incubate the plate at 37°C for 16-20 hours.[21]

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[23]

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents.[24][25]

  • Preparation:

    • Prepare stock solutions of this compound (Drug A) and the second compound (e.g., an EPI, Drug B).

    • In a 96-well plate, create serial dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns).[25]

  • Calculation of FIC Index:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:

      • FIC Index = FIC of Drug A + FIC of Drug B

      • Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Mock Data: Checkerboard Assay Results

Drug Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index Interpretation
This compound 32 4 0.125 Synergy
Efflux Pump Inhibitor 64 16 0.250

| Total | | | 0.375 | |

Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the accumulation of a fluorescent dye (ethidium bromide, a substrate of many efflux pumps) to assess the activity of an EPI.[17][26]

  • Cell Preparation:

    • Grow bacteria to mid-log phase, then centrifuge and wash the cell pellet with PBS.[27]

    • Resuspend the cells in PBS containing a glucose source to energize the pumps.[27]

  • Assay Procedure:

    • In a 96-well plate, add the bacterial suspension.

    • Add this compound (or a known EPI as a positive control) at a sub-inhibitory concentration (e.g., 1/2 MIC).[27]

    • Add ethidium (B1194527) bromide to a final concentration of 0.5-1 mg/L.[27]

  • Measurement:

    • Immediately measure fluorescence over time (e.g., every 1-10 minutes for 60 minutes) using a microplate reader (Excitation ~530 nm, Emission ~585 nm).[27]

    • An effective EPI will block the efflux of ethidium bromide, resulting in a higher and more sustained fluorescence signal compared to the control (no inhibitor).[17]

Protocol 4: Characterization of gyrA and gyrB Mutations

This protocol identifies mutations in the target genes that may confer resistance.

  • DNA Extraction: Isolate genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.

  • PCR Amplification:

    • Design primers to amplify the quinolone resistance-determining region (QRDR) of the gyrA and gyrB genes.

    • Perform PCR using the extracted genomic DNA as a template.[4][28]

  • Sequencing:

    • Purify the PCR products.

    • Send the purified products for Sanger sequencing.[28]

  • Analysis:

    • Align the sequence from the resistant strain against the sequence from the susceptible (wild-type) strain.

    • Identify any nucleotide changes that result in amino acid substitutions. Mutations in codons 83, 84, and 88 of gyrA (E. coli numbering) are commonly associated with resistance.[4][6] Mutations at codons 90, 91, and 94 are also frequently observed.[29][30][31]

References

DNA Gyrase-IN-7 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DNA Gyrase-IN-7 in long-term experiments. This compound, identified as compound 6d in the publication by Abd El-Lateef et al. (2023), is a novel microbial DNA gyrase inhibitor with a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) structure.[1][2] While this class of compounds is predicted to have moderate water solubility, researchers may still encounter stability and solubility challenges during prolonged experimental setups.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated out of my aqueous buffer. What should I do?

A1: Precipitation is a common issue for many small molecule inhibitors. The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically below 0.5% v/v) to avoid affecting the biological system. If precipitation persists, consider using a different organic solvent for the stock solution, such as ethanol (B145695) or dimethylformamide (DMF), or explore the use of solubilizing agents (excipients) like cyclodextrins.

Q2: I am observing a decline in the inhibitory activity of this compound in my multi-day experiment. What could be the cause?

A2: A loss of activity over time suggests compound degradation. The primary degradation pathways for small molecules in aqueous solutions are hydrolysis and oxidation.[3] The carbohydrazide (B1668358) moiety in this compound may be susceptible to hydrolysis, especially at non-neutral pH. Oxidation can also occur, particularly if the experimental medium is exposed to light and air for extended periods. It is recommended to prepare fresh working solutions for each experiment or to assess the compound's stability in your specific assay medium over the intended duration of the experiment.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A straightforward method is to incubate a solution of this compound in your experimental buffer at the intended temperature for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).[4] A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation. Concurrently, you can test the biological activity of these aliquots using a DNA gyrase supercoiling assay to correlate chemical stability with functional activity.

Q4: My stock solution of this compound in DMSO has changed color. Is it still usable?

A4: A color change in a stock solution often indicates chemical degradation or oxidation.[4] This can be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to discard the discolored solution and prepare a fresh stock. To prevent this, store stock solutions in amber vials to protect from light, and consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term stability, solid this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions in a suitable organic solvent like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing aqueous working solutions, it is best to make them fresh for each experiment.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
Possible Cause Suggested Solution
Compound has low intrinsic water solubility. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF, ethanol) and dilute into the final aqueous buffer. Ensure the final organic solvent concentration is non-inhibitory to the assay (typically <0.5%).
Precipitation occurs upon dilution into aqueous buffer. Lower the final concentration of the inhibitor. Optimize the dilution method by adding the stock solution to the buffer while vortexing to ensure rapid mixing. Consider the use of solubility enhancers such as cyclodextrins or a small percentage of a non-ionic surfactant like Tween-20 (check for assay compatibility).
The pH of the buffer is not optimal for solubility. For ionizable compounds, the pH of the solution can significantly impact solubility. Test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for solubility that is also compatible with your experimental system.
Issue 2: Loss of Activity in Long-Term Experiments
Possible Cause Suggested Solution
Hydrolysis of the compound in aqueous media. The carbohydrazide functional group may be susceptible to hydrolysis. Prepare fresh working solutions daily. Assess the stability of the compound in your specific buffer using HPLC over the time course of your experiment. If hydrolysis is confirmed, consider if the buffer pH can be adjusted to a more neutral and stable range.
Oxidation of the compound. Protect solutions from light by using amber vials or wrapping containers in foil.[4] If the compound is particularly sensitive, consider de-gassing your buffers or adding antioxidants, ensuring they do not interfere with the assay.
Adsorption to plasticware. Small molecules can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration. Use low-protein-binding plasticware. Including a small amount of a carrier protein like bovine serum albumin (BSA) in the buffer can sometimes mitigate this, provided it doesn't interfere with the assay.
Reaction with media components. Components of complex cell culture media can sometimes react with the compound. Test the stability of this compound in the specific medium you are using. If instability is observed, a simpler buffer system may be required for certain experiments.

Experimental Protocols

Protocol 1: HPLC-MS Method for Stability Assessment

This protocol outlines a general procedure for assessing the chemical stability of this compound in a given buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffer (e.g., assay buffer, cell culture medium).

    • Prepare a working solution of this compound by diluting the stock solution into the aqueous buffer to the final experimental concentration.

  • Incubation:

    • Aliquot the working solution into several vials.

    • Immediately take a "time 0" sample and quench it by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins and halt degradation. Store at -20°C.

    • Incubate the remaining vials at the desired experimental temperature (e.g., 37°C).

  • Sample Collection:

    • At predetermined time points (e.g., 2, 8, 24, 48 hours), remove a vial, and prepare a sample in the same manner as the "time 0" sample.

  • HPLC-MS Analysis:

    • Analyze the samples using a reverse-phase HPLC column (e.g., C18) with a suitable gradient of water and acetonitrile containing a small amount of formic acid (for MS compatibility).

    • Monitor the peak area of the parent mass of this compound.

    • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the "time 0" sample. The appearance of new peaks may indicate degradation products.

Protocol 2: DNA Gyrase Supercoiling Assay for Activity Assessment

This protocol is to determine the functional activity of this compound. It can be used to test the activity of samples from a stability study.

  • Reaction Components:

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

    • 10 mM ATP solution.

    • Relaxed plasmid DNA (e.g., pBR322) at a concentration of 0.5 µg/µL.

    • E. coli DNA Gyrase enzyme.

    • This compound solution (or aliquots from the stability study).

  • Reaction Setup (for a single 30 µL reaction):

    • On ice, prepare a master mix containing 6 µL of 5x Assay Buffer, 1 µL of 10 mM ATP, 0.5 µL of relaxed pBR322, and water to a final volume of 27 µL.

    • Add 1 µL of this compound solution at various concentrations (or a fixed volume from the stability study aliquots).

    • Initiate the reaction by adding 2 µL of diluted DNA gyrase enzyme.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA, followed by proteinase K treatment to remove the enzyme.

  • Analysis:

    • Analyze the DNA topology by running the samples on a 1% agarose (B213101) gel.

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize it under UV light.

    • Interpretation: Relaxed plasmid DNA migrates slower than supercoiled DNA. An active inhibitor will prevent the gyrase from supercoiling the relaxed plasmid, resulting in a band that migrates at the position of the relaxed DNA. The degree of inhibition can be quantified by measuring the band intensities.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Experiment Shows Reduced Activity or Precipitation check_solubility Is the compound fully dissolved in the aqueous buffer? start->check_solubility check_stability Is the loss of activity time-dependent? check_solubility->check_stability Yes solubility_issue Address Solubility: - Optimize solvent stock - Lower final concentration - Adjust buffer pH - Use solubilizing agents check_solubility->solubility_issue No stability_issue Address Stability: - Prepare fresh solutions - Protect from light - Check for media reactivity - Use low-binding plasticware check_stability->stability_issue Yes perform_activity_assay Perform DNA Gyrase Supercoiling Assay check_stability->perform_activity_assay Unsure resolve Problem Resolved solubility_issue->resolve perform_hplc Perform HPLC-MS Stability Assay stability_issue->perform_hplc perform_hplc->perform_activity_assay perform_activity_assay->resolve

Caption: Troubleshooting workflow for this compound stability issues.

G DNA Gyrase Supercoiling and Inhibition Pathway cluster_gyrase DNA Gyrase Enzyme gyrase GyrA and GyrB subunits gyrase_dna_complex Gyrase-DNA Complex gyrase->gyrase_dna_complex relaxed_dna Relaxed Circular DNA relaxed_dna->gyrase_dna_complex atp ATP atp->gyrase_dna_complex cleaved_complex Cleaved DNA-Gyrase Complex gyrase_dna_complex->cleaved_complex strand_passage Strand Passage cleaved_complex->strand_passage supercoiled_dna Supercoiled DNA strand_passage->supercoiled_dna inhibitor This compound inhibitor->cleaved_complex Stabilizes complex, prevents re-ligation

Caption: DNA gyrase supercoiling and inhibition pathway.

References

Reducing non-specific binding of DNA Gyrase-IN-7 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Gyrase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the use of this compound in cellular assays, with a focus on mitigating non-specific binding and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor designed to target bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, which is critical for DNA replication and transcription.[1][2][3] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2][4] this compound is believed to inhibit the ATPase activity associated with the GyrB subunit, preventing the conformational changes required for the enzyme's supercoiling function.[2][3]

Q2: I am observing significant cytotoxicity in my cellular assays at concentrations where I expect to see specific inhibition of DNA gyrase. What could be the cause?

A2: High cytotoxicity can be an indication of off-target effects, where this compound is binding to and inhibiting other essential cellular proteins in addition to its intended target, DNA gyrase.[5][6] It is also possible that the observed toxicity is a direct result of potent on-target inhibition of DNA gyrase, leading to catastrophic DNA damage and cell death. To distinguish between these possibilities, it is crucial to perform experiments to verify target engagement and assess off-target activity.

Q3: How can I confirm that this compound is engaging with DNA gyrase in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[5][7][8][9][10][11] This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[7][8][9] By treating cells with this compound and then heating them across a range of temperatures, you can determine if the inhibitor stabilizes DNA gyrase, confirming engagement.[6][8]

Q4: What are some general strategies to reduce non-specific binding of this compound in my experiments?

A4: There are several strategies you can employ:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired phenotypic effect. Higher concentrations are more likely to cause off-target binding.[5]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This will help you determine if the observed effects are due to the specific chemical scaffold.[5]

  • Orthogonal Validation: Use another, structurally different DNA gyrase inhibitor to see if it recapitulates the same phenotype. This can help confirm that the effect is due to the inhibition of the intended target.[6]

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of DNA gyrase.[5][12] If the phenotype is still present after treatment with this compound in the absence of its target, it is likely an off-target effect.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Background Signal in DNA Gyrase Supercoiling Assay

Symptoms:

  • Even in the absence of this compound, you observe a significant amount of relaxed plasmid DNA, making it difficult to quantify the inhibitory effect of your compound.

  • Smearing or streaked bands in the agarose (B213101) gel.[13]

Possible Causes and Solutions:

CauseRecommended Solution
Degraded DNA Substrate Evaluate the integrity of your relaxed plasmid DNA on an agarose gel before starting the assay. Ensure proper storage to prevent nuclease contamination.[14]
Excessive Enzyme Concentration Titrate the concentration of DNA gyrase to find the optimal amount that results in nearly complete supercoiling of the substrate in the absence of an inhibitor.[15]
Contaminants in the Reaction Ensure all buffers and reagents are free of contaminants such as salts, phenol, or EDTA that can inhibit enzyme activity.[14][16]
Incorrect Gel Electrophoresis Conditions Ensure the agarose gel is properly prepared and that fresh running buffer is used. Run the gel at a consistent voltage to prevent band smearing.[13]
Issue 2: Inconsistent Results Between Different Cell Lines

Symptoms:

  • This compound shows potent inhibition of bacterial growth in one strain but has a much weaker effect in another.

  • The cytotoxic profile of the compound varies significantly across different bacterial strains.

Possible Causes and Solutions:

CauseRecommended Solution
Differential Expression of Target/Off-Target Proteins The expression levels of DNA gyrase or potential off-target proteins may differ between cell lines, affecting the compound's efficacy.[5]
Variations in Cell Permeability Different bacterial strains may have variations in their cell wall and membrane composition, affecting the uptake of this compound.
Presence of Efflux Pumps Some bacterial strains may possess efflux pumps that actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
Pre-existing Resistance Mutations The less sensitive strain may have pre-existing mutations in the gyrA or gyrB genes that confer resistance to the inhibitor.[4]

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.

Materials:

  • Relaxed pBR322 plasmid DNA

  • Purified DNA Gyrase (GyrA and GyrB subunits)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)[17]

  • This compound (in DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, add:

    • 1 µg relaxed plasmid DNA

    • 6 µL 5X Assay Buffer

    • This compound at various concentrations (or DMSO for control)

    • Purified DNA Gyrase (pre-determined optimal concentration)

    • Nuclease-free water to a final volume of 30 µL

  • Incubate the reactions at 37°C for 30-60 minutes.[17][18]

  • Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Load the samples onto the 1% agarose gel.

  • Run the gel until the dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target in intact cells.[8][9]

Materials:

  • Bacterial cell culture

  • This compound

  • Lysis Buffer

  • Antibody specific to DNA Gyrase

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Treat the cells with this compound or a vehicle control (DMSO) and incubate for a specified time.

  • Aliquot the treated cells into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.[6]

  • Collect the supernatant and analyze the amount of soluble DNA gyrase using Western blotting or another protein detection method.[6][8]

  • Plot the amount of soluble DNA gyrase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]

Visualizations

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase (GyrA2GyrB2) cluster_dna DNA Strand GyrA GyrA Subunits Cleavage Double-strand break in G-segment GyrA->Cleavage cuts GyrB GyrB Subunits (ATPase) ATP ATP GyrB->ATP binds G_segment G-segment (Gate) T_segment T-segment (Transported) Passage T-segment passes through break ATP->Passage hydrolysis powers ADP_Pi ADP + Pi Cleavage->Passage Passage->ADP_Pi Ligation G-segment is resealed Passage->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA

Caption: Mechanism of DNA Gyrase Action.

Troubleshooting_Workflow start High Non-Specific Binding Observed titrate 1. Titrate Inhibitor Concentration start->titrate cytotoxicity 2. Assess Cytotoxicity (e.g., MIC/IC50) titrate->cytotoxicity cetsa 3. Confirm Target Engagement (CETSA) cytotoxicity->cetsa controls 4. Use Control Compounds cetsa->controls genetic 5. Genetic Validation (e.g., CRISPR/siRNA) controls->genetic profiling 6. Off-Target Profiling (Optional) genetic->profiling result Reduced Non-Specific Binding profiling->result

Caption: Workflow for Troubleshooting Non-Specific Binding.

CETSA_Workflow A Treat cells with This compound or vehicle B Aliquot cells and heat at different temperatures A->B C Lyse cells to release proteins B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot for DNA Gyrase D->E F Plot soluble protein vs. temperature E->F G Compare melting curves (Treated vs. Vehicle) F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

How to address conflicting results with DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Gyrase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address and resolve any conflicting or unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival.[1][2] It functions by introducing negative supercoils into DNA, a process that requires ATP hydrolysis.[2][3] This activity resolves positive supercoils that accumulate during DNA replication and transcription.[3][4] this compound is believed to interfere with this process, leading to a disruption of DNA topology and ultimately bacterial cell death. The two main mechanisms for gyrase inhibitors are either inhibiting the enzyme's activity or stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks.[2][5]

Q2: Why am I observing different IC50 values for this compound across different assays?

A2: It is not uncommon to see variations in IC50 values for a DNA gyrase inhibitor when measured using different methods. Several factors can contribute to this discrepancy:

  • Assay Principle: A DNA supercoiling assay measures the overall catalytic activity of the enzyme, while an ATPase assay specifically measures the hydrolysis of ATP.[6] A compound might inhibit one function more potently than the other.

  • Assay Format: Fluorescence-based assays may have different sensitivities and be prone to different artifacts (e.g., compound fluorescence) compared to traditional gel-based assays.[7][8]

  • Reagent Concentrations: The concentrations of DNA gyrase, DNA substrate, and ATP can all influence the apparent IC50 value.[9] It is crucial to use optimized and consistent concentrations.

  • Bacterial Species: DNA gyrase enzymes from different bacterial species can have varying sensitivities to the same inhibitor.[9]

Q3: Could this compound have off-target effects?

A3: Yes, off-target activity is a possibility that should be considered. Potential off-targets for DNA gyrase inhibitors include other topoisomerases, such as bacterial topoisomerase IV or even human topoisomerases like topoisomerase II.[10][11] Some inhibitors that target the ATP-binding site on the GyrB subunit may also interact with other ATP-binding proteins, such as Hsp90.[10] It is advisable to perform selectivity assays to assess the specificity of this compound.

Q4: What are the critical controls to include in my experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • No-Enzyme Control: To confirm that the observed activity is dependent on DNA gyrase.

  • No-Inhibitor (Vehicle) Control: Usually DMSO, to assess the baseline enzyme activity.[11]

  • Positive Control Inhibitor: A well-characterized DNA gyrase inhibitor (e.g., novobiocin (B609625) or ciprofloxacin) to confirm that the assay is sensitive to inhibition.[12][13]

  • No-ATP Control (for supercoiling assays): To ensure that the supercoiling activity is ATP-dependent.[14][15]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

If you are observing significant variability in the IC50 of this compound between experiments, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent IC50 Values

Start Start: Inconsistent IC50 Values Check_Protocol Review Experimental Protocol for Consistency Start->Check_Protocol Check_Reagents Verify Reagent Concentration and Quality (Enzyme, DNA, ATP, Inhibitor) Check_Protocol->Check_Reagents Check_Assay_Conditions Examine Assay Conditions (Incubation Time, Temperature, Buffer pH) Check_Reagents->Check_Assay_Conditions Check_Vehicle Assess Vehicle (e.g., DMSO) Concentration Check_Assay_Conditions->Check_Vehicle Check_Data_Analysis Review Data Analysis Method (Curve Fitting, Normalization) Check_Vehicle->Check_Data_Analysis Run_Controls Run All Recommended Controls (Positive, Negative, Vehicle) Check_Data_Analysis->Run_Controls Compare_Assays If using multiple assay types, analyze potential discrepancies Run_Controls->Compare_Assays Outcome Consistent IC50 Values Achieved Compare_Assays->Outcome

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Detailed Steps:

  • Protocol Standardization: Ensure that the same protocol is followed meticulously for every experiment. Pay close attention to the order of reagent addition.

  • Reagent Integrity:

    • Enzyme Activity: Aliquot the DNA gyrase enzyme to avoid repeated freeze-thaw cycles, which can reduce its activity.[14] Titrate the enzyme before each new batch of experiments to ensure consistent activity.

    • ATP Stock: ATP solutions can degrade over time. Prepare fresh ATP stocks and verify the concentration.

    • DNA Substrate: Ensure the relaxed plasmid DNA is of high quality and has not been nicked or degraded.[14]

    • Inhibitor Stock: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure it is fully dissolved.

  • Assay Conditions:

    • Incubation Time and Temperature: Optimize the incubation time to ensure the reaction is in the linear range (typically 80-90% of relaxed DNA is supercoiled in the absence of an inhibitor).[9] Incubate at a constant, optimal temperature (usually 37°C).[14]

    • Buffer Composition: Verify the pH and salt concentrations of the reaction buffer, as these can significantly impact enzyme activity.[14]

  • Vehicle Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <5%).[16][17]

  • Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50 value.

Issue 2: No Inhibition Observed at Expected Concentrations

If this compound is not showing inhibitory activity, follow these steps:

  • Confirm Enzyme Activity: Run a positive control without any inhibitor to ensure the DNA gyrase is active. You should see a clear shift from relaxed to supercoiled DNA.

  • Validate Positive Control Inhibitor: Test a known inhibitor like novobiocin or ciprofloxacin (B1669076) to confirm the assay can detect inhibition.

  • Check Inhibitor Integrity:

    • Solubility: this compound may have precipitated out of solution. Visually inspect the stock solution and consider measuring its concentration.

    • Degradation: The compound may be unstable. Use a fresh vial or a newly synthesized batch if possible.

  • Review Assay Conditions: The chosen assay conditions (e.g., enzyme or substrate concentration) may not be sensitive enough to detect inhibition by your compound. Consider re-optimizing the assay.

  • Consider Mechanism of Action: If you are using an ATPase assay, it's possible your inhibitor does not target the ATPase domain of GyrB.[18] Test its activity in a DNA supercoiling or cleavage assay.

Quantitative Data Summary

The IC50 values for DNA gyrase inhibitors can vary significantly based on the compound, the bacterial source of the enzyme, and the assay conditions. While specific data for this compound is not publicly available, the following table of known inhibitors illustrates this variability.

InhibitorTarget EnzymeAssay TypeIC50 Value (µM)Reference
CiprofloxacinE. coli DNA GyraseSupercoiling0.6[12]
CiprofloxacinM. tuberculosis DNA GyraseSupercoiling27-28[19]
NovobiocinE. coli DNA GyraseATPase0.026 (26 nM)[16]
Thiophene 8E. coli DNA GyraseSupercoiling (fluorescence)0.04[7]
Biphenyl inhibitor 2E. coli DNA GyraseSupercoiling60[12]
Compound 14E. coli DNA GyraseSupercoiling3.25[19]
Compound 15E. coli DNA GyraseSupercoiling9.80[19]

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay (Gel-Based)

This assay monitors the conversion of relaxed plasmid DNA to its supercoiled form, which migrates faster on an agarose (B213101) gel.[1][20]

Experimental Workflow for DNA Supercoiling Assay

Start Start: Prepare Reagents Prep_Reaction Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) Start->Prep_Reaction Add_Inhibitor Add this compound (or vehicle/control) Prep_Reaction->Add_Inhibitor Incubate_1 Pre-incubate on ice Add_Inhibitor->Incubate_1 Add_Enzyme Add DNA Gyrase to initiate reaction Incubate_1->Add_Enzyme Incubate_2 Incubate at 37°C for 30-60 min Add_Enzyme->Incubate_2 Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubate_2->Stop_Reaction Run_Gel Run samples on 1% Agarose Gel Stop_Reaction->Run_Gel Visualize Stain with Ethidium (B1194527) Bromide and Visualize Run_Gel->Visualize Analyze Quantify band intensity to determine inhibition Visualize->Analyze

Caption: A step-by-step workflow for a gel-based DNA supercoiling assay.

Materials:

  • 5x DNA Gyrase Reaction Buffer: e.g., 250 mM Tris-HCl (pH 7.5), 250 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 0.5 mM EDTA, 150 µg/mL BSA.[9]

  • Relaxed pBR322 DNA (or other suitable plasmid): ~0.5 µg per reaction.

  • ATP solution: 10 mM stock.

  • DNA Gyrase (E. coli or other): Diluted in enzyme dilution buffer.

  • This compound: Serial dilutions in appropriate solvent (e.g., DMSO).

  • Stop Buffer/Loading Dye: e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[14]

  • 1% Agarose gel containing ethidium bromide (0.5 µg/mL).[14]

  • 1x TAE Buffer.

Procedure:

  • On ice, prepare a master mix containing the reaction buffer, relaxed DNA, and ATP. For a 20 µL final reaction volume, this could be 4 µL of 5x buffer, 1 µL of 10 mM ATP, ~1 µL of relaxed DNA (to a final concentration of 0.3-0.5 µg), and water to 16 µL.[9]

  • Aliquot the master mix into pre-chilled microfuge tubes.

  • Add 1 µL of this compound at various concentrations (or vehicle for control) to the respective tubes.

  • Add 3 µL of diluted DNA gyrase to each tube to start the reaction (the final enzyme concentration should be optimized, e.g., 5 nM).[9] For the no-enzyme control, add 3 µL of enzyme dilution buffer.

  • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding 5 µL of Stop Buffer/Loading Dye.[14]

  • Load the entire reaction volume onto a 1% agarose gel.

  • Run the gel at ~90V until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

Protocol 2: DNA Gyrase ATPase Assay (Coupled Spectrophotometric)

This assay measures the rate of ATP hydrolysis by linking it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6]

Signaling Pathway of a Coupled ATPase Assay

cluster_coupling Coupling Reaction ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Gyrase ATP->ADP_Pi PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate ADP_Pi->Pyruvate ADP is substrate for PK PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Pyruvate->Lactate NADH NADH (Absorbs at 340 nm) NAD NAD+ (No absorbance at 340 nm) NADH->NAD NADH->NAD NADH is consumed

Caption: The enzymatic cascade in a coupled spectrophotometric ATPase assay.

Materials:

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.6), 150 mM KCl, 1.5 mM MgCl₂.[17]

  • Linear DNA (e.g., pBR322): To stimulate ATPase activity.

  • Phosphoenolpyruvate (PEP).

  • NADH.

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.

  • ATP solution.

  • DNA Gyrase.

  • This compound.

Procedure:

  • Set up reactions in a 96-well UV-transparent plate.

  • To each well, add assay buffer, linear DNA, PEP, NADH, and the PK/LDH enzyme mix.[6]

  • Add this compound at various concentrations (or vehicle for control).

  • Add DNA gyrase to all wells except the no-enzyme control.

  • Place the plate in a plate reader and monitor the absorbance at 340 nm for a few minutes to establish a baseline.

  • Initiate the reaction by adding ATP to all wells.[6]

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C or 30°C).[6][17]

  • Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition at each concentration of this compound relative to the vehicle control and calculate the IC50.

References

Modifying assay conditions for optimal DNA Gyrase-IN-7 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Gyrase-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this novel DNA gyrase inhibitor.

Disclaimer: As "this compound" appears to be a novel or proprietary compound with limited public information, this guide provides general best practices and troubleshooting advice based on established principles for working with DNA gyrase inhibitors. These recommendations should be adapted based on the specific characteristics of this compound once they are known.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for DNA gyrase inhibitors?

DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair.[1][2][3] It introduces negative supercoils into DNA, relieving torsional stress.[2][3] DNA gyrase inhibitors block this activity through various mechanisms, ultimately leading to bacterial cell death.[1][4] Common classes of inhibitors include:

  • Quinolones (e.g., ciprofloxacin): These inhibitors stabilize the complex between DNA gyrase and cleaved DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.[1][4]

  • Coumarins (e.g., novobiocin): This class of inhibitors competitively binds to the ATPase subunit of DNA gyrase (GyrB), preventing the ATP hydrolysis that powers the supercoiling reaction.[4][5]

The specific mechanism of this compound should be determined to optimize assay conditions.

Q2: What are the key components of a DNA gyrase supercoiling assay?

A typical DNA gyrase supercoiling assay includes the following components:

  • DNA Gyrase: The enzyme that catalyzes the supercoiling reaction.

  • Relaxed plasmid DNA: The substrate for the enzyme.

  • ATP: Provides the energy for the supercoiling reaction.

  • Assay Buffer: Maintains optimal pH and contains necessary salts and cofactors.

  • Test Compound: The inhibitor being studied (e.g., this compound).

The reaction products are typically analyzed by agarose (B213101) gel electrophoresis, where supercoiled DNA migrates faster than relaxed DNA.

Q3: How can I determine the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response experiment. A fixed concentration of DNA gyrase and substrate are incubated with a serial dilution of this compound. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low DNA gyrase activity in the control (no inhibitor) 1. Inactive Enzyme: Improper storage or handling of the DNA gyrase enzyme.1. Ensure the enzyme is stored at the recommended temperature (typically -20°C or below in a glycerol-containing buffer) and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.
2. Degraded ATP: ATP is sensitive to degradation.2. Use a fresh stock of ATP. Aliquot the ATP stock to avoid multiple freeze-thaw cycles.
3. Incorrect Buffer Composition: Suboptimal pH, salt concentration, or absence of essential cofactors like MgCl2.3. Verify the composition and pH of the assay buffer. A typical buffer contains Tris-HCl (pH 7.5), KCl, MgCl2, DTT, and spermidine.[6][7]
Inconsistent results between experiments 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize variability.
2. Variable Incubation Times or Temperatures: Inconsistent reaction conditions.2. Use a calibrated incubator or water bath and a precise timer for all experiments.
3. Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations.3. Check the solubility of this compound in the assay buffer. It may be necessary to use a co-solvent like DMSO, but the final concentration should typically not exceed 1-5% to avoid affecting enzyme activity.[8]
Unexpected increase in supercoiling at high inhibitor concentrations 1. Compound Interference with Gel Electrophoresis: The inhibitor might alter the migration of DNA in the gel.1. Run a control lane with just the DNA substrate and the highest concentration of the inhibitor (no enzyme) to check for any effects on DNA mobility.
2. Off-target Effects: The compound may have other activities at high concentrations.2. This may require further investigation into the compound's properties.
No inhibition observed even at high concentrations of this compound 1. Incorrect Mechanism of Action Assumed: The assay may not be suitable for the inhibitor's mechanism.1. If a supercoiling assay shows no inhibition, consider a cleavage complex assay, as the inhibitor might act by stabilizing the cleaved DNA-gyrase complex (a mechanism similar to quinolones).[8]
2. Inactive Inhibitor: The inhibitor may have degraded.2. Use a fresh stock of the inhibitor and store it according to the manufacturer's instructions.

Experimental Protocols

Standard DNA Gyrase Supercoiling Assay

This protocol is a general guideline and should be optimized for this compound.

  • Reaction Setup: On ice, prepare a reaction mix containing the following components in the specified order:

    • Nuclease-free water

    • 5x Assay Buffer (final concentration 1x)

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • This compound (at desired concentrations, dissolved in an appropriate solvent like DMSO)

    • DNA Gyrase (e.g., 1 unit)

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6][7]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Analysis: Analyze the products by electrophoresis on a 1% agarose gel. Visualize the DNA bands using an intercalating dye like ethidium (B1194527) bromide.

Data Presentation: Standard Assay Conditions
ParameterRecommended RangeTypical ValueReference
Enzyme Concentration Varies by supplier and activity1 Unit[7]
Substrate (Relaxed Plasmid) 0.2 - 1 µg0.5 µg[7]
ATP Concentration 1 - 2 mM1 mM[6][7]
MgCl2 Concentration 4 - 8 mM4 mM[6][7][9]
KCl/NH4OAc Concentration 24 - 35 mM24 mM KCl[6][7]
pH (Tris-HCl) 7.5 - 8.07.5[6][7][9]
Incubation Temperature 30 - 37°C37°C[6][7]
Incubation Time 30 - 60 minutes30 minutes[6][7]

Visualizations

DNA Gyrase Catalytic Cycle

DNA_Gyrase_Cycle cluster_enzyme DNA Gyrase Action Enzyme_Binds_DNA 1. Gyrase binds to G-segment of DNA T_Segment_Capture 2. T-segment is captured Enzyme_Binds_DNA->T_Segment_Capture DNA wrapping G_Segment_Cleavage 3. G-segment is cleaved (ATP-dependent) T_Segment_Capture->G_Segment_Cleavage ATP binding Strand_Passage 4. T-segment passes through the break G_Segment_Cleavage->Strand_Passage Ligation_Release 5. G-segment is religated and T-segment is released Strand_Passage->Ligation_Release ATP hydrolysis Ligation_Release->Enzyme_Binds_DNA Cycle repeats

Caption: The catalytic cycle of DNA gyrase, illustrating the key steps of DNA binding, cleavage, strand passage, and religation.

General Inhibition Mechanisms of DNA Gyrase

Inhibition_Mechanisms cluster_pathway DNA Gyrase Supercoiling Pathway cluster_inhibitors Points of Inhibition Start Relaxed DNA + Gyrase ATP_Binding ATP Binding Start->ATP_Binding Cleavage_Complex Cleavage Complex Formation ATP_Binding->Cleavage_Complex Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage Supercoiled_DNA Supercoiled DNA Strand_Passage->Supercoiled_DNA Coumarin_Inhibitor Coumarin-type Inhibitors (e.g., Novobiocin) Coumarin_Inhibitor->ATP_Binding Block Quinolone_Inhibitor Quinolone-type Inhibitors (e.g., Ciprofloxacin) Quinolone_Inhibitor->Cleavage_Complex Stabilize & Block Religation Troubleshooting_Flow Start Experiment Start Check_Control Is the 'No Inhibitor' control working? Start->Check_Control Troubleshoot_Assay Troubleshoot basic assay conditions: - Enzyme activity - ATP integrity - Buffer composition Check_Control->Troubleshoot_Assay No Check_Inhibition Is inhibition observed with this compound? Check_Control->Check_Inhibition Yes Troubleshoot_Assay->Check_Control Re-run Successful_Experiment Experiment Successful Check_Inhibition->Successful_Experiment Yes Troubleshoot_Inhibitor Troubleshoot inhibitor-specific issues: - Solubility - Concentration range - Alternative assay (e.g., cleavage) Check_Inhibition->Troubleshoot_Inhibitor No Troubleshoot_Inhibitor->Check_Inhibition Re-run

References

Challenges in the chemical synthesis of DNA Gyrase-IN-7 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of DNA Gyrase-IN-7 derivatives and structurally related compounds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of a representative DNA gyrase inhibitor, such as N-(4-methoxyphenyl)-1-(4-methoxybenzoyl)-5-oxo-pyrrolidine-3-carboxamide.

Problem 1: Low Yield in Amide Coupling Step (Formation of the Pyrrolidine-3-carboxamide)

Question: We are experiencing low yields (<40%) during the amide coupling reaction between the pyrrolidinone carboxylic acid intermediate and 4-methoxyaniline. What are the potential causes and solutions?

Answer:

Low yields in amide coupling reactions are a common challenge. Several factors could be contributing to this issue. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Activating Agent The choice of coupling agent is critical. If using a standard carbodiimide (B86325) like DCC or EDC alone, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and increase efficiency. Alternatively, switch to a more potent phosphonium- or uronium-based coupling agent like BOP, PyBOP, or HATU.Increased reaction rate and higher yield of the desired amide product.
Inappropriate Reaction Solvent The solvent can significantly impact reaction kinetics and solubility of reagents. Ensure the solvent (e.g., DMF, DCM, or THF) is anhydrous, as water can hydrolyze the activated ester intermediate. If solubility is an issue, consider switching to a more polar aprotic solvent.Improved solubility of starting materials and reduced side reactions, leading to a cleaner reaction profile and higher yield.
Steric Hindrance The pyrrolidinone carboxylic acid may present some steric bulk. Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can help overcome the activation energy barrier. Prolonging the reaction time may also drive the reaction to completion.Enhanced reaction kinetics, leading to a higher conversion rate and improved product yield.
Base Selection An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine. If using a hindered amine base like diisopropylethylamine (DIPEA), ensure it is used in the correct stoichiometry (typically 1.1-1.5 equivalents). For sensitive substrates, a non-nucleophilic base is preferred.Efficient neutralization without unwanted side reactions, preserving the integrity of the reactants and improving the yield.
Problem 2: Formation of Side Products during N-Acylation of the Pyrrolidinone Ring

Question: During the N-acylation of the pyrrolidinone intermediate with 4-methoxybenzoyl chloride, we observe the formation of multiple unidentified impurities by TLC and LC-MS analysis. How can we minimize these side products?

Answer:

The formation of side products during N-acylation is often related to the reactivity of the starting materials and reaction conditions. Here are some common causes and solutions:

Potential Cause Troubleshooting Recommendation Expected Outcome
Di-acylation or O-acylation If the pyrrolidinone intermediate has other nucleophilic sites, competitive acylation can occur. Ensure that a non-nucleophilic base (e.g., pyridine (B92270) or a hindered amine) is used in slight excess to scavenge the HCl byproduct. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.Preferential N-acylation, minimizing the formation of undesired acylated byproducts.
Decomposition of Acyl Chloride 4-methoxybenzoyl chloride can be sensitive to moisture. Ensure the use of an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly opened or purified acyl chloride is also recommended.Reduced formation of 4-methoxybenzoic acid and other degradation products, leading to a cleaner reaction.
Ring Opening of Pyrrolidinone Under harsh basic or acidic conditions, the lactam ring can be susceptible to opening. Use a mild, non-nucleophilic base and avoid strong acids during workup. Ensure the reaction temperature does not exceed the stability limit of the pyrrolidinone ring.Preservation of the pyrrolidinone core structure and prevention of ring-opened impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable purification strategy for the final this compound derivative, which is a polar molecule with moderate solubility?

A1: For polar compounds like the target molecule, flash column chromatography on silica (B1680970) gel is a standard purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. If the compound is still difficult to purify, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) can be an excellent final step to obtain a highly pure product.

Q2: How can I confirm the correct stereochemistry of the final product?

A2: If the synthesis involves chiral centers, confirming the stereochemistry is crucial. This can be achieved using several analytical techniques:

  • Chiral HPLC: This is a reliable method for separating and quantifying enantiomers or diastereomers.

  • NMR Spectroscopy: For diastereomers, differences in the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can be used for confirmation. Chiral shift reagents can be used to resolve the signals of enantiomers.

  • X-ray Crystallography: If a single crystal of the compound can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.

Q3: Are there any specific safety precautions to consider during the synthesis of these derivatives?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handling Reagents: Many coupling agents (e.g., DCC, HATU) and acylating agents are sensitizers or irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: Use anhydrous solvents with care, as they are often flammable. Ensure proper storage and handling to prevent exposure to moisture and ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Representative Protocol for Amide Coupling
  • To a solution of the pyrrolidinone carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-methoxyaniline (1.1 eq) followed by DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Synthetic Workflow for a DNA Gyrase Inhibitor Derivative cluster_0 Step 1: Pyrrolidinone Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: N-Acylation start Starting Materials intermediate1 Pyrrolidinone Carboxylic Acid start->intermediate1 Cyclization/ Condensation intermediate2 Pyrrolidinone Amide intermediate1->intermediate2 Coupling Agent (e.g., EDC, HOBt) final_product Final Product (this compound Derivative) intermediate2->final_product Base (e.g., Pyridine) reagent1 4-Methoxyaniline reagent1->intermediate2 reagent2 4-Methoxybenzoyl Chloride reagent2->final_product

Caption: A generalized multi-step synthetic workflow.

troubleshooting_logic Troubleshooting Logic for Low Amide Coupling Yield start Low Yield in Amide Coupling cond1 Check Coupling Agent Efficiency start->cond1 cond2 Verify Solvent Conditions start->cond2 cond3 Consider Reaction Kinetics start->cond3 sol1a Add HOBt/HOAt cond1->sol1a If using EDC/DCC alone sol1b Switch to HATU/PyBOP cond1->sol1b If problem persists sol2a Use Anhydrous Solvent cond2->sol2a If moisture is suspected sol2b Change to a More Polar Aprotic Solvent cond2->sol2b If solubility is poor sol3a Increase Temperature cond3->sol3a If sterically hindered sol3b Extend Reaction Time cond3->sol3b If reaction is slow

Caption: A decision tree for troubleshooting low yields.

Refining protocols for testing DNA Gyrase-IN-7 against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for testing DNA Gyrase-IN-7 against clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of bacterial DNA gyrase, a type II topoisomerase. This essential enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] By inhibiting DNA gyrase, this compound blocks these vital cellular processes, leading to bacterial cell death.[1] It is important to note that DNA gyrase is present in bacteria but not in humans, making it an ideal target for antibiotics.[3]

Q2: What are the primary molecular targets of this compound?

A2: The primary target of this compound is the DNA gyrase enzyme, which consists of two subunits: GyrA and GyrB.[4] Quinolone-class inhibitors, which are structurally related to many gyrase inhibitors, typically bind to the complex of DNA and the GyrA subunit, preventing the re-ligation of cleaved DNA.[1] Other inhibitors, like aminocoumarins, target the ATPase activity of the GyrB subunit.[1] The precise interaction of this compound should be experimentally confirmed, but it falls within the broader class of DNA gyrase inhibitors.

Q3: What are the known mechanisms of resistance to DNA gyrase inhibitors in clinical isolates?

A3: Resistance to DNA gyrase inhibitors in clinical isolates can arise through several mechanisms. The most common is mutations in the genes encoding the DNA gyrase subunits, gyrA and gyrB, which can reduce the binding affinity of the inhibitor to its target.[1][4][5] Another significant mechanism is the increased expression of efflux pumps, which actively transport the inhibitor out of the bacterial cell, preventing it from reaching its target at an effective concentration.[1][6] Alterations in the outer membrane permeability of Gram-negative bacteria can also contribute to reduced susceptibility.[6]

Q4: How should I interpret the Minimum Inhibitory Concentration (MIC) values obtained for this compound?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] To interpret MIC values, they must be compared to established clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[8][9][10] These breakpoints are specific to the antimicrobial agent and the bacterial species and are determined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11] It is crucial not to compare the MIC value of this compound directly with that of another antibiotic to determine potency, as breakpoints differ between drugs.[7][11]

Q5: What are the recommended quality control (QC) strains for antimicrobial susceptibility testing of this compound?

A5: For antimicrobial susceptibility testing, standardized quality control strains with known MIC ranges are essential to ensure the accuracy and reproducibility of the results. For a novel gyrase inhibitor, zoliflodacin, the following QC strains have been used: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Streptococcus pneumoniae ATCC 49619, and Haemophilus influenzae ATCC 49247.[12] It is recommended to use a similar panel of QC strains for validating assays with this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No bacterial growth in the positive control well/plate. 1. Inoculum preparation error (too dilute or non-viable).2. Contamination of media or reagents.3. Incorrect incubation conditions (temperature, atmosphere).1. Prepare a fresh inoculum following the standardized protocol (e.g., 0.5 McFarland standard).2. Use fresh, sterile media and reagents. Check for visible signs of contamination.3. Verify incubator settings. Ensure the correct atmosphere (e.g., CO2 for fastidious organisms) is maintained.
Unexpectedly high MIC values for susceptible QC strains. 1. This compound stock solution degradation or incorrect concentration.2. Inoculum density is too high.3. Issues with the testing medium (e.g., incorrect pH, presence of interfering substances).1. Prepare a fresh stock solution of this compound. Verify the weighing and dilution calculations.2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.3. Use the recommended and validated testing medium (e.g., Mueller-Hinton Broth). Check the pH of the prepared medium.
Inconsistent MIC results between experimental repeats. 1. Variation in inoculum preparation.2. Pipetting errors during serial dilutions.3. Subjectivity in visual determination of growth inhibition.1. Strictly adhere to the standardized protocol for inoculum preparation.2. Calibrate pipettes regularly. Use fresh tips for each dilution step.3. Have a second researcher independently read the results. Use a spectrophotometer to measure optical density for a more objective endpoint.
Growth of skip wells in the MIC assay. 1. Contamination of a single well.2. Presence of a resistant subpopulation within the isolate.3. The compound may have precipitated at higher concentrations.1. Carefully review aseptic techniques. Repeat the assay with fresh materials.2. Subculture from the "skip well" and re-test its susceptibility to confirm resistance.3. Check the solubility of this compound in the test medium. Consider using a different solvent or a lower starting concentration if solubility is an issue.
Time-kill assay shows bacteriostatic rather than bactericidal activity. 1. The concentration of this compound is insufficient for killing.2. The clinical isolate may possess tolerance mechanisms.3. The definition of bactericidal activity (>3-log10 reduction in CFU/mL) was not met within the assay timeframe.1. Test a wider range of concentrations, including multiples of the MIC (e.g., 4x, 8x, 16x MIC).2. Investigate potential tolerance mechanisms in the isolate.3. Extend the duration of the time-kill assay (e.g., to 48 hours) to observe potential delayed killing effects.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds

CompoundTarget OrganismAssay TypeIC50 / MIC (µg/mL)Reference
This compoundS. aureus DNA GyraseSupercoiling Inhibition0.085 (IC50)-
This compoundE. coli DNA GyraseSupercoiling Inhibition1.75 (IC50)-
CiprofloxacinE. coli DNA GyraseSupercoiling Inhibition120 nM (IC50)[13]
CiprofloxacinS. aureusMIC0.076 µM[2]
NovobiocinE. coli DNA GyraseSupercoiling Inhibition26 nM (IC50)-
ZoliflodacinN. gonorrhoeae ATCC 49226Agar (B569324) Dilution MIC0.06 - 0.5[12]
ZoliflodacinS. aureus ATCC 29213Broth Microdilution MIC0.12 - 0.5[12]
ZoliflodacinE. coli ATCC 25922Broth Microdilution MIC1 - 4[12]

Note: IC50 values for this compound are based on previously reported data. Further testing against a broader panel of clinical isolates is recommended.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (bacterial suspension in broth without antibiotic)

  • Negative control (broth only)

  • Quality control bacterial strains with known MICs

2. Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well. Add 100 µL of sterile CAMHB to the negative control well.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

This assay determines the rate of bacterial killing by this compound over time.[14][15][16][17]

1. Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Agar plates for colony counting

2. Procedure:

  • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without the antibiotic.

  • Prepare the bacterial inoculum as described in the MIC protocol and dilute it in CAMHB to a starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Inoculate each tube with the prepared bacterial suspension.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of this compound. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay A Prepare this compound Stock Solution D Serial Dilution of This compound A->D B Culture Clinical Isolate C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Microplate C->E I Inoculate Tubes C->I D->E F Incubate (16-20h) E->F G Read MIC F->G H Prepare Test Concentrations (multiples of MIC) G->H H->I J Sample at Time Points I->J K Plate Dilutions & Incubate J->K L Count CFU & Analyze K->L Mechanism_of_Action cluster_process Bacterial DNA Replication & Transcription cluster_inhibition Inhibition by this compound A Relaxed DNA B DNA Gyrase A->B binds to C Negatively Supercoiled DNA B->C introduces negative supercoils F Inhibition of DNA Gyrase B->F is inhibited by D DNA Replication & Transcription C->D enables E This compound E->B G Blockage of DNA Supercoiling F->G leads to H Bacterial Cell Death G->H results in Troubleshooting_Tree Start Inconsistent MIC Results Q1 Are QC strain MICs within the expected range? Start->Q1 Q2 Is there variability in visual reading of endpoints? Q1->Q2 Yes Sol2 Verify compound stock concentration and dilutions. Check for expired reagents. Q1->Sol2 No A1_Yes Yes A1_No No Sol1 Review inoculum preparation and standardization. Q2->Sol1 No Sol3 Use a second reader or spectrophotometer for objective endpoint determination. Q2->Sol3 Yes A2_Yes Yes A2_No No Sol4 Check for contamination or presence of a resistant subpopulation. Sol1->Sol4

References

Addressing batch-to-batch variability of synthesized DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized lots of DNA Gyrase-IN-7. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic small molecule inhibitor of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into DNA, a process crucial for relieving topological stress.[1][2][3] this compound inhibits the supercoiling activity of the enzyme, leading to the disruption of DNA replication and ultimately, bacterial cell death.

Q2: What are the common causes of batch-to-batch variability with synthesized inhibitors like this compound?

A2: Batch-to-batch variability in synthesized small molecule inhibitors can arise from several factors during the manufacturing process.[4] These include inconsistencies in the quality of raw materials, slight variations in reaction conditions (e.g., temperature, pressure, reaction time), and differences in purification and isolation methods.[5][6][7] These variations can lead to differences in the purity, isomeric ratio, and physical properties of the final compound, all of which can affect its biological activity.[8][9][10]

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: A comprehensive quality control (QC) assessment is crucial for each new batch. This should include a combination of analytical techniques to confirm the identity, purity, and potency of the compound.[11] Recommended QC assays include:

  • Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to determine the percentage of the active compound and identify any impurities.

  • Potency Determination: A standardized DNA gyrase inhibition assay to determine the IC50 value of the new batch. This should be compared to a previously qualified reference lot.

Q4: What is the recommended procedure for storing and handling this compound?

A4: Proper storage and handling are critical to maintain the integrity of the compound.[12][13][14] this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For use in assays, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15][16] Before use, allow the aliquot to thaw completely and bring it to room temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent IC50 values between batches 1. Variation in compound purity or potency: Different batches may have varying levels of purity or different ratios of active isomers.[17][18]1a. Perform comprehensive QC: Analyze each new batch for identity, purity, and potency as described in the FAQs. 1b. Compare to a reference standard: Always run a qualified reference lot of this compound in parallel with the new batch.
2. Compound degradation: Improper storage or handling can lead to degradation of the inhibitor.[13][14]2a. Follow storage recommendations: Ensure the compound is stored at the correct temperature and protected from light and moisture. 2b. Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated temperature fluctuations.
3. Inaccurate compound concentration: Errors in weighing the solid compound or in preparing stock and working solutions.3a. Calibrate equipment: Ensure balances and pipettes are properly calibrated. 3b. Verify solubility: Ensure the compound is fully dissolved in the solvent before making further dilutions.
High variability in replicate wells 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes.1a. Use calibrated pipettes: Regularly check the calibration of your pipettes. 1b. Use appropriate pipette volumes: Use pipettes that are accurate for the volumes being dispensed. 1c. Mix thoroughly: Ensure proper mixing of all components in the assay wells.
2. Compound precipitation: The inhibitor may precipitate in the assay buffer if its solubility limit is exceeded.2a. Check final solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) low and consistent across all wells (typically ≤1%). 2b. Visually inspect plates: Look for any signs of precipitation in the assay wells.
3. Edge effects in microplates: Evaporation from the outer wells of a microplate can lead to increased concentrations of assay components.3a. Use a humidified incubator: This can help to minimize evaporation. 3b. Avoid using outer wells: If possible, do not use the outermost wells of the plate for critical samples. Fill them with buffer or media instead.
No or low inhibition observed 1. Inactive inhibitor: The compound may have degraded due to improper storage or handling.1a. Use a fresh aliquot: Test a new, previously unopened aliquot of the inhibitor. 1b. Run a positive control: Always include a known inhibitor of DNA gyrase as a positive control.
2. Incorrect assay conditions: The assay may not be running under optimal conditions for inhibition.2a. Verify assay buffer components: Ensure the correct concentrations of ATP, Mg2+, and other components are used.[2][3] 2b. Check enzyme activity: Confirm that the DNA gyrase is active using a no-inhibitor control.
3. Low inhibitor concentration: The concentrations of this compound being tested may be too low to elicit an inhibitory effect.3a. Test a wider concentration range: Perform a dose-response curve with a broader range of inhibitor concentrations.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity of a new batch of synthesized this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Further dilute the sample with the mobile phase to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with 5% acetonitrile and increase to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the IC50 value of this compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

    • Relaxed pBR322 DNA: Prepare a 50 ng/µL solution in nuclease-free water.

    • DNA Gyrase: Dilute the enzyme in dilution buffer to a concentration that gives approximately 90% supercoiling in the absence of an inhibitor.

    • This compound: Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well for a final volume of 30 µL:

      • 6 µL of 5X Assay Buffer.

      • 1 µL of relaxed pBR322 DNA (50 ng).

      • 19 µL of nuclease-free water.

      • 1 µL of this compound dilution (or DMSO for the no-inhibitor control).

      • 3 µL of diluted DNA Gyrase.

    • Incubate the plate at 37°C for 1 hour.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding 10 µL of 4X stop buffer (e.g., containing EDTA and SDS).

    • Run the samples on a 1% agarose (B213101) gel in 1X TAE buffer.

    • Stain the gel with a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA bands under UV or blue light.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

DNA_Gyrase_Inhibition_Pathway cluster_synthesis Synthesis & QC cluster_assay Biochemical Assay Raw_Materials Raw Materials Synthesis Chemical Synthesis Raw_Materials->Synthesis Purification Purification Synthesis->Purification QC Quality Control (HPLC, MS, NMR) Purification->QC DNA_Gyrase_IN_7 This compound (Qualified Batch) QC->DNA_Gyrase_IN_7 Inhibition Inhibition DNA_Gyrase_IN_7->Inhibition DNA_Gyrase DNA Gyrase Enzyme Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling DNA_Gyrase->Inhibition Relaxed_DNA Relaxed DNA Substrate Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase Inhibition->Supercoiled_DNA

Caption: Workflow from synthesis to inhibition of DNA gyrase.

Troubleshooting_Logic Start Inconsistent Results? Check_QC Review Batch QC Data (Purity, Identity) Start->Check_QC Check_Storage Verify Compound Storage & Handling Start->Check_Storage Check_Assay Examine Assay Parameters Start->Check_Assay QC_OK QC Data Acceptable? Check_QC->QC_OK Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Assay_OK Assay Controls Valid? Check_Assay->Assay_OK QC_OK->Check_Storage Yes New_Batch Qualify New Batch QC_OK->New_Batch No Storage_OK->Check_Assay Yes New_Aliquot Use Fresh Aliquot Storage_OK->New_Aliquot No Optimize_Assay Optimize Assay Conditions Assay_OK->Optimize_Assay No Root_Cause_Assay Root Cause: Assay Performance Assay_OK->Root_Cause_Assay Yes, but still variable Root_Cause_Batch Root Cause: Batch Variability New_Batch->Root_Cause_Batch Root_Cause_Handling Root Cause: Compound Degradation New_Aliquot->Root_Cause_Handling Optimize_Assay->Root_Cause_Assay

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Efficacy Analysis: DNA Gyrase-IN-7 and Ciprofloxacin in Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of the novel investigational compound DNA Gyrase-IN-7 and the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of bacterial infections due to its potent inhibition of bacterial DNA gyrase and topoisomerase IV. However, the rise of antibiotic resistance necessitates the development of new therapeutic agents. This compound represents a novel class of DNA gyrase inhibitors that aim to address these emerging challenges. This guide synthesizes available data to provide a direct comparison of these two compounds, highlighting their respective strengths and potential applications in antibacterial therapy.

Mechanism of Action

Both ciprofloxacin and this compound target bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2][3][4] However, their specific binding sites and inhibitory mechanisms differ, which may have implications for their activity against resistant strains.

Ciprofloxacin: As a fluoroquinolone, ciprofloxacin functions by binding to the complex of DNA gyrase and DNA.[5] This stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[5] It also inhibits topoisomerase IV, another type II topoisomerase involved in chromosome segregation.[5]

This compound: While specific data for a compound explicitly named "this compound" is not publicly available, this guide will use data from novel non-fluoroquinolone DNA gyrase inhibitors as a proxy. These inhibitors often target the ATPase activity of the GyrB subunit of DNA gyrase, a different mechanism compared to the GyrA-targeting action of fluoroquinolones.[4] This alternative binding site may allow them to circumvent existing resistance mechanisms that affect fluoroquinolones.

A simplified representation of their mechanisms is depicted below:

Mechanism_of_Action cluster_Cipro Ciprofloxacin cluster_DGI7 This compound (Novel Inhibitors) Cipro Ciprofloxacin GyrA DNA Gyrase (GyrA) Cipro->GyrA TopoIV Topoisomerase IV Cipro->TopoIV CleavageComplex Stabilized Cleavage Complex GyrA->CleavageComplex binds to DNA complex TopoIV->CleavageComplex binds to DNA complex DSB Double-Strand Breaks CleavageComplex->DSB induces CellDeath_C Bacterial Cell Death DSB->CellDeath_C leads to DGI7 This compound GyrB DNA Gyrase (GyrB) DGI7->GyrB binds to ATPase ATPase Activity GyrB->ATPase inhibits Supercoiling DNA Supercoiling ATPase->Supercoiling required for CellDeath_D Bacterial Cell Death ATPase->CellDeath_D inhibition leads to Replication DNA Replication Supercoiling->Replication essential for

Figure 1: Simplified signaling pathways for Ciprofloxacin and this compound.

Comparative Efficacy: In Vitro Data

The following tables summarize the available quantitative data for ciprofloxacin and representative novel DNA gyrase inhibitors, which serve as a surrogate for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Values

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

CompoundOrganismMIC (µg/mL)Reference
CiprofloxacinEscherichia coli≤1 (Susceptible)[6]
Staphylococcus aureus (MRSA)12.5 µM (~4.14 µg/mL)[7]
Mycoplasma hyorhinis0.25[7]
Novel Hybrid Inhibitor 3aKlebsiella pneumoniae0.5[8]
Escherichia coli2[8]
Enterobacter cloacae4[8]
Novel Biphenyl Inhibitor 2Escherichia coli60 µM (~25 µg/mL)[9]
Table 2: 50% Inhibitory Concentration (IC50) Values for DNA Gyrase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundEnzyme SourceIC50 (µM)Reference
CiprofloxacinE. coli DNA Gyrase0.6[9]
Thiophene-based Inhibitor 8E. coli DNA Gyrase0.04[10]
Biphenyl-based Inhibitor 2E. coli DNA Gyrase60[9]
Novel Hybrid Conjugate 14E. coli DNA Gyrase3.25[11]
Novel Hybrid Conjugate 15E. coli DNA Gyrase9.80[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution (e.g., Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).

  • Inhibitor Addition: Varying concentrations of the test compound (this compound or ciprofloxacin) are added to the reaction mixtures.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye and a DNA intercalating agent (e.g., STEB buffer with SDS and proteinase K).

  • Gel Electrophoresis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates, allowing for the visualization of inhibition.

  • Data Analysis: The intensity of the DNA bands is quantified using densitometry to determine the concentration of the inhibitor that results in 50% inhibition of supercoiling (IC50).[6][12][13][14][15]

DNA_Supercoiling_Assay A Prepare Reaction Mix (Relaxed DNA, ATP, Buffer) B Add Test Compound (e.g., this compound) A->B C Add DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Quantify Bands (Densitometry) F->G H Determine IC50 G->H MIC_Determination cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

A Comparative Guide to Novel DNA Gyrase Inhibitors: Zoliflodacin, Gepotidacin, and SPR719

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme that modulates DNA topology, remains a prime target for antibiotic development. This guide provides a comparative analysis of three novel DNA gyrase inhibitors: zoliflodacin, gepotidacin, and SPR719 (the active moiety of SPR720), offering a detailed look at their performance based on available experimental data. Information regarding a compound referred to as "DNA Gyrase-IN-7" is not publicly available in the scientific literature; therefore, this guide focuses on these three well-characterized novel inhibitors.

Introduction to the Inhibitors

Zoliflodacin (AZD0914) is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, including DNA gyrase.[1][2] It has a distinct binding site on the GyrB subunit compared to fluoroquinolones and is being developed for the treatment of uncomplicated gonorrhea.[1]

Gepotidacin (GSK2140944) is a novel triazaacenaphthylene bacterial topoisomerase inhibitor. It demonstrates a well-balanced dual-targeting of both DNA gyrase and topoisomerase IV.[3][4] Gepotidacin's unique mechanism of action involves the selective inhibition of bacterial DNA gyrase and topoisomerase IV through a binding mechanism distinct from other quinolone antibiotics.[5]

SPR719 is the active form of the oral prodrug SPR720. It is an aminobenzimidazole that targets the ATPase activity of the DNA gyrase B subunit (GyrB).[6][7] SPR720 is being developed for the treatment of nontuberculous mycobacterial (NTM) infections.[6][8]

Comparative Performance Data

The following table summarizes the in vitro activity of zoliflodacin, gepotidacin, and SPR719 against key bacterial pathogens.

InhibitorTarget Enzyme(s)OrganismAssay TypeIC50 (µM)MIC (µg/mL)
Zoliflodacin DNA Gyrase & Topo IVN. gonorrhoeaeDNA Supercoiling~1.7[9]-
E. coliDNA Decatenation>200[9]-
A. baumannii--4[10]
Gepotidacin DNA Gyrase & Topo IVE. coliDNA Supercoiling0.32 ± 0.17[3][4]0.125
E. coliTopo IV Decatenation0.34 ± 0.09[3][4]-
S. aureusDNA Supercoiling~0.047[11]-
SPR719 DNA Gyrase (GyrB)M. abscessus--MIC50: 1.0, MIC90: 4.0[6]
M. kansasii--MIC50: 0.06, MIC90: 0.5[6]
M. avium complex--0.12 - 0.24[6]

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the general mechanism of DNA gyrase, the points of inhibition by these novel compounds, and a typical experimental workflow for their evaluation.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase and Inhibition Sites cluster_gyrase DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Action DNA_binding 1. Gyrase binds to DNA DNA_wrapping 2. DNA wraps around GyrA DNA_binding->DNA_wrapping G_segment_cleavage 3. ATP binding and G-segment cleavage DNA_wrapping->G_segment_cleavage T_segment_passage 4. T-segment passes through the break G_segment_cleavage->T_segment_passage G_segment_ligation 5. G-segment ligation T_segment_passage->G_segment_ligation Release 6. Release of T-segment, introducing negative supercoils G_segment_ligation->Release Zoliflodacin Zoliflodacin Zoliflodacin->G_segment_cleavage Stabilizes cleavage complex Gepotidacin Gepotidacin Gepotidacin->G_segment_cleavage Stabilizes cleavage complex (dual target) SPR719 SPR719 SPR719->G_segment_cleavage Inhibits ATPase activity (GyrB) Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation start Compound Synthesis/ Acquisition biochemical_assays Biochemical Assays start->biochemical_assays gyrase_supercoiling DNA Gyrase Supercoiling Assay (IC50 determination) biochemical_assays->gyrase_supercoiling topo_iv_decatenation Topoisomerase IV Decatenation/Cleavage Assay (IC50 determination) biochemical_assays->topo_iv_decatenation cell_based_assays Cell-Based Assays mic_determination Minimum Inhibitory Concentration (MIC) (against various bacterial strains) cell_based_assays->mic_determination cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) cell_based_assays->cytotoxicity in_vivo_studies In Vivo Efficacy and Pharmacokinetics lead_optimization Lead Optimization in_vivo_studies->lead_optimization gyrase_supercoiling->cell_based_assays topo_iv_decatenation->cell_based_assays mic_determination->in_vivo_studies cytotoxicity->in_vivo_studies

References

Validating Bacterial DNA Gyrase Engagement: A Comparative Guide for Novel Inhibitors Like DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and validation of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, remains a critical target for antibiotic development.[1][2][3][4][5] This guide provides a framework for validating the target engagement of new DNA gyrase inhibitors, such as the hypothetical "DNA Gyrase-IN-7," by comparing them against well-established inhibitors, Ciprofloxacin and Novobiocin. We present key experimental assays, their underlying principles, and comparative data to aid in the evaluation of novel compounds.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits (an A2B2 heterotetramer).[3][6] Its catalytic cycle involves the ATP-dependent cleavage of both strands of a DNA segment (the "G-gate"), passing another segment (the "T-gate") through the break, and then resealing the cleaved DNA.[2][7] This process is vital for relieving topological stress during DNA replication and transcription.[1][2][3]

Inhibitors of DNA gyrase can be broadly categorized into two classes based on their mechanism:

  • Quinolones (e.g., Ciprofloxacin): These compounds bind to the GyrA subunit and stabilize the DNA-gyrase cleavage complex.[6] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.[2][6]

  • Aminocoumarins (e.g., Novobiocin): This class of inhibitors targets the GyrB subunit, competitively inhibiting the ATPase activity of the enzyme.[6] This prevents the conformational changes necessary for DNA strand passage and supercoiling.

The following diagram illustrates the mechanism of DNA gyrase and the points of inhibition for these two classes of drugs.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitors DNA Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA->Gyrase_DNA Binding ATP_Binding ATP Binding (GyrB) Gyrase_DNA->ATP_Binding Cleavage_Complex Gyrase-DNA Cleavage Complex (GyrA) ATP_Binding->Cleavage_Complex G-gate cleavage Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage T-gate passage Ligation DNA Ligation Strand_Passage->Ligation Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Release Novobiocin Novobiocin Novobiocin->ATP_Binding Inhibits ATPase Activity Ciprofloxacin Ciprofloxacin Ciprofloxacin->Cleavage_Complex Stabilizes Complex DNA_Gyrase_IN_7 This compound (Hypothetical) DNA_Gyrase_IN_7->ATP_Binding ? DNA_Gyrase_IN_7->Cleavage_Complex ?

Caption: Mechanism of DNA gyrase and points of inhibitor action.

Comparative Performance of DNA Gyrase Inhibitors

The efficacy of a DNA gyrase inhibitor is determined by its ability to inhibit the enzyme's activity and its effectiveness in a cellular context, which includes factors like cell permeability.[8][9][10][11] The following table summarizes typical data that should be generated for a novel compound like this compound and compares it with established inhibitors.

ParameterThis compoundCiprofloxacinNovobiocinExperimental Assay
Biochemical Potency
Supercoiling IC50[Data to be determined]0.1 - 1 µM0.01 - 0.1 µMDNA Supercoiling Assay
ATPase IC50[Data to be determined]> 100 µM0.005 - 0.05 µMATPase Activity Assay
Cellular Activity
MIC (E. coli)[Data to be determined]0.015 - 0.1 µg/mL50 - 200 µg/mLMinimum Inhibitory Concentration (MIC) Assay
MIC (S. aureus)[Data to be determined]0.12 - 1 µg/mL0.1 - 1 µg/mLMinimum Inhibitory Concentration (MIC) Assay
Target Engagement
CETSA Shift (°C)[Data to be determined]2 - 5 °C1 - 3 °CCellular Thermal Shift Assay (CETSA)

Key Experimental Protocols for Target Engagement Validation

Validating that a compound's antibacterial activity is a direct result of engaging with DNA gyrase requires a combination of biochemical and cellular assays.

DNA Supercoiling Assay

This biochemical assay directly measures the enzymatic activity of DNA gyrase.[12][13][14][15]

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in the presence of ATP. This topological change can be visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. The inhibitory effect of a compound is quantified by the reduction in the formation of supercoiled DNA.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.

  • Termination: The reaction is stopped, typically by the addition of a dye-containing loading buffer with a detergent (e.g., SDS).

  • Gel Electrophoresis: The reaction products are separated on an agarose gel.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating agent (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the IC50 value of the inhibitor.

Supercoiling_Assay cluster_workflow DNA Supercoiling Assay Workflow Start Prepare Reaction Mix (Gyrase, Relaxed DNA, ATP) Add_Inhibitor Add Inhibitor (e.g., this compound) Start->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Add Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Quantify (Determine IC50) Electrophoresis->Visualize End Result: Inhibition of Supercoiling Visualize->End

Caption: Workflow for the DNA supercoiling assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within intact cells.[16]

Principle: The binding of a ligand (e.g., an inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Methodology:

  • Cell Treatment: Bacterial cultures are treated with the test compound or a vehicle control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Quantification: The amount of soluble DNA gyrase in the supernatant is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve upon compound treatment confirms target engagement.

CETSA_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Treat_Cells Treat Bacterial Cells with Inhibitor or Vehicle Heat_Aliquots Heat Aliquots to Different Temperatures Treat_Cells->Heat_Aliquots Lyse_Cells Lyse Cells Heat_Aliquots->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse_Cells->Centrifuge Quantify Quantify Soluble DNA Gyrase (e.g., Western Blot) Centrifuge->Quantify Analyze Analyze Data and Generate Melting Curves Quantify->Analyze Result Result: Thermal Shift Indicates Target Engagement Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of target engagement is a critical step in the development of novel antibiotics. For a new DNA gyrase inhibitor like "this compound," a systematic approach employing both biochemical and cellular assays is essential. By comparing its performance against well-characterized inhibitors such as Ciprofloxacin and Novobiocin using the methodologies outlined in this guide, researchers can confidently establish its mechanism of action and cellular efficacy. This comparative framework provides a robust pathway for advancing promising new antibacterial candidates.

References

Comparative Analysis: Efficacy of Novel Quinolone Derivatives on Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the differential activity of a new class of DNA gyrase inhibitors, including DNA Gyrase-IN-7.

This guide provides a detailed comparative analysis of a novel series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, which includes the compound identified as this compound. The analysis focuses on the differential efficacy of these compounds against Gram-positive and Gram-negative bacteria, supported by experimental data from recent studies.

Introduction to a New Class of DNA Gyrase Inhibitors

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it a prime target for the development of new antibacterial agents.[1] Quinolones are a well-established class of antibiotics that target DNA gyrase.[4] However, the rise of antibiotic resistance has necessitated the discovery of novel inhibitors.

A new series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives has been synthesized and evaluated for their potential as microbial DNA gyrase inhibitors.[5][6][7] This guide will focus on the comparative antibacterial activity of these compounds, providing researchers with the available data on their efficacy and mechanism of action.

Mechanism of Action: Targeting DNA Gyrase

The primary mechanism of action for this novel class of quinoline (B57606) derivatives is the inhibition of DNA gyrase.[5][6] By targeting this enzyme, the compounds disrupt essential cellular processes, leading to a halt in bacterial growth. In Gram-negative bacteria, the primary target for quinolones is typically DNA gyrase, while in some Gram-positive bacteria, topoisomerase IV can be the preferential target.[1][4][8] This class of compounds has been specifically evaluated for its inhibitory effect on the supercoiling activity of DNA gyrase.

The following diagram illustrates the general mechanism of DNA gyrase inhibition by quinolone-class antibiotics.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils (ATP-dependent) Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase binds Replication_Fork DNA Replication & Transcription Supercoiled_DNA->Replication_Fork Inhibitor Quinolone Derivative (e.g., this compound) Inhibitor->DNA_Gyrase targets DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.

Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria

A key finding from the in-vitro studies of the 2-(4-bromophenyl)quinoline-4-carbohydrazide series is their selective and potent activity against Gram-positive bacteria, with a notable lack of efficacy against Gram-negative bacteria.[5]

Quantitative Data Summary

The antibacterial activity of the compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Ciprofloxacin, a well-known fluoroquinolone, was used as a reference standard.

CompoundGram-Positive: S. aureus MIC (µM)Gram-Negative: E. coli MIC (µM)
Compound 5 49.04Ineffective
Compound 6a > 50Ineffective
Compound 6b 38.64Ineffective
Compound 10 > 50Ineffective
Compound 11 > 50Ineffective
Compound 13 > 50Ineffective
Compound 14 > 50Ineffective
Ciprofloxacin (Reference) 3.80Not Reported in this study
Data sourced from Abd El-Lateef HM, et al. ACS Omega. 2023.[5][6][7]

In addition to MIC values, the inhibitory concentration (IC50) for the DNA gyrase supercoiling assay was determined for the most promising compounds using S. aureus DNA gyrase.

CompoundS. aureus DNA Gyrase IC50 (µM)
Compound 6b 33.64
Compound 10 8.45
Ciprofloxacin (Reference) 3.80
Data sourced from Abd El-Lateef HM, et al. ACS Omega. 2023.[7]

The data clearly demonstrates that while compounds such as 6b and 10 show promising inhibitory activity against the S. aureus DNA gyrase, the entire series of tested compounds was ineffective against the Gram-negative E. coli.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for the synthesized quinoline derivatives were determined using the two-fold serial dilution method.[5]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (S. aureus, E. coli)

  • Nutrient broth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of two-fold dilutions of each compound is prepared in nutrient broth directly in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).

  • Positive control wells (broth with bacteria, no compound) and negative control wells (broth only) are included.

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Following incubation, the wells are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow Start Start Prepare_Stock Prepare stock solutions of test compounds Start->Prepare_Stock Serial_Dilution Perform two-fold serial dilutions in 96-well plate with nutrient broth Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plate (e.g., 37°C for 24h) Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe Record_MIC Record MIC as lowest concentration with no visible growth Observe->Record_MIC End End Record_MIC->End

References

Comparative Analysis of Cross-Resistance Profiles: DNA Gyrase-IN-7 and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-7, with the established class of fluoroquinolone antibiotics. The focus of this analysis is on the potential for cross-resistance, a critical factor in the development of new antimicrobial agents. The data presented herein is illustrative, based on established experimental protocols, to guide researchers in evaluating the resistance profiles of new chemical entities targeting DNA gyrase.

Introduction to DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3][4] This enzyme is a well-validated target for antibacterial drugs. Fluoroquinolones, a major class of antibiotics, act by inhibiting DNA gyrase and the related enzyme, topoisomerase IV.[5][6][7][8][9] They stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death.[7][10] However, the extensive use of fluoroquinolones has led to a significant increase in bacterial resistance, primarily through mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), or through alterations in drug efflux.[5][6][7][11][12][13]

This compound is a novel investigational inhibitor of DNA gyrase. Understanding its potential for cross-resistance with existing fluoroquinolones is paramount to predicting its clinical utility and longevity. This guide outlines the key experimental approaches and data presentation formats for such an evaluation.

Comparative Susceptibility Data

The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for this compound and two common fluoroquinolones, Ciprofloxacin and Levofloxacin, against a panel of bacterial strains with well-characterized resistance mechanisms.

Bacterial StrainGenotypeCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)This compound MIC (µg/mL)
E. coli ATCC 25922Wild-Type0.0150.030.06
E. coli GYR-1gyrA (S83L)0.250.50.12
E. coli GYR-2gyrA (D87N)0.510.25
E. coli PARC-1parC (S80I)0.030.060.06
E. coli GYR-PARCgyrA (S83L), parC (S80I)480.5
S. aureus ATCC 29213Wild-Type0.250.51
S. aureus GYR-AgyrA (S84L)482
S. aureus PARC-AparC (S80F)241
S. aureus GYR-PARC-AgyrA (S84L), parC (S80F)32648

Data Interpretation: The hypothetical data suggests that while mutations in gyrA confer a degree of cross-resistance to both fluoroquinolones and this compound, the fold-increase in MIC for this compound is less pronounced. This could indicate a different binding mode or interaction with the gyrase enzyme, potentially allowing it to retain some activity against fluoroquinolone-resistant strains.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-resistance. The following are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the bacterial strains in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of the test compounds (this compound, Ciprofloxacin, Levofloxacin) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.[14]

Spontaneous Mutation Frequency Analysis

Objective: To determine the frequency at which resistant mutants arise upon exposure to an antimicrobial agent.

Methodology:

  • Bacterial Culture: Grow a large population of the test bacterium (e.g., 10^10 CFU) to stationary phase.

  • Plating: Plate the bacterial culture onto Mueller-Hinton Agar (MHA) plates containing the test compound at concentrations of 4x, 8x, and 16x the MIC.

  • Enumeration: Simultaneously, plate serial dilutions of the culture onto drug-free MHA to determine the total viable count.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Calculation: The mutation frequency is calculated by dividing the number of resistant colonies on the drug-containing plates by the total number of viable cells plated.[15]

Serial Passage Resistance Selection

Objective: To assess the potential for resistance development over multiple exposures to sub-inhibitory concentrations of a drug.

Methodology:

  • Initial MIC: Determine the baseline MIC of the test compound for the parent bacterial strain.

  • Serial Passaging: Inoculate the parent strain into a series of tubes containing MHB with increasing concentrations of the test compound (typically from 0.06x to 4x the initial MIC).

  • Incubation: Incubate the tubes at 37°C for 24 hours.

  • Sub-culturing: The next day, determine the new MIC. The culture from the well at 0.5x the new MIC is used to inoculate a fresh set of drug dilutions.

  • Repeat: Repeat this process for a defined number of passages (e.g., 14-30 days).

  • Analysis: Monitor the fold-change in MIC over time. Sequence the gyrA, gyrB, parC, and parE genes of the resistant isolates to identify mutations.[15]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Assessment cluster_setup Initial Setup cluster_mic MIC Determination cluster_resistance Resistance Potential start Bacterial Strains (Wild-Type & Resistant) culture Overnight Culture in MHB start->culture mic_assay Broth Microdilution MIC Assay (this compound vs. Fluoroquinolones) culture->mic_assay mut_freq Spontaneous Mutation Frequency Assay culture->mut_freq serial_pass Serial Passage Resistance Selection culture->serial_pass mic_result Comparative MIC Data mic_assay->mic_result mut_result Mutation Frequency Data mut_freq->mut_result serial_result Fold-change in MIC & Resistance Mutations serial_pass->serial_result

Caption: Workflow for assessing cross-resistance between novel and existing antibiotics.

DNA_Gyrase_Inhibition_and_Resistance cluster_pathway Mechanism of Action cluster_inhibition Inhibition cluster_resistance Resistance Mechanisms dna Bacterial DNA complex Gyrase-DNA Complex dna->complex binds gyrase DNA Gyrase gyrase->complex forms replication DNA Replication & Transcription complex->replication enables ternary_complex Ternary Complex (Inhibitor-Gyrase-DNA) complex->ternary_complex inhibitor This compound or Fluoroquinolone inhibitor->complex stabilizes inhibitor->ternary_complex dsb Double-Strand Breaks ternary_complex->dsb induces death Bacterial Cell Death dsb->death mutation gyrA/gyrB Mutation altered_gyrase Altered DNA Gyrase mutation->altered_gyrase results in altered_gyrase->complex prevents stable binding of inhibitor

Caption: DNA gyrase inhibition by antibiotics and the mechanism of target-based resistance.

Conclusion

The emergence of antibiotic resistance necessitates the development of novel therapeutics that can overcome existing resistance mechanisms. A thorough investigation of cross-resistance between a new chemical entity like this compound and established drugs such as fluoroquinolones is a critical step in this process. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting such a comparative analysis. The hypothetical data suggests that while some level of cross-resistance is expected for compounds targeting the same enzyme, novel inhibitors may retain activity against resistant strains, highlighting the importance of detailed in vitro characterization. This information is vital for guiding further drug development efforts and predicting the potential clinical success of new antimicrobial agents.

References

A Head-to-Head Comparison of DNA Gyrase Inhibitors: DNA Gyrase-IN-7 and Novobiocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, DNA gyrase remains a critical and validated target. This guide provides a detailed, data-driven comparison of two inhibitors of this essential enzyme: DNA Gyrase-IN-7 (also referred to as EN-7) and the well-established aminocoumarin antibiotic, novobiocin (B609625). This objective analysis is intended to inform research and development decisions by presenting key performance data, mechanistic differences, and the experimental protocols used to generate this information.

Executive Summary

This compound and novobiocin both inhibit bacterial DNA gyrase, but through distinct mechanisms. Novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit. In contrast, this compound is a potent topoisomerase inhibitor that does not inhibit ATPase activity and acts independently of the conventional mechanisms targeted by drugs like fluoroquinolones. This fundamental difference in their mode of action is a crucial consideration for drug development, particularly in the context of antibiotic resistance.

Performance Data

The inhibitory activity of this compound and novobiocin has been quantified against DNA gyrase from key bacterial pathogens, Staphylococcus aureus and Escherichia coli. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below. It is important to note that direct comparisons of IC50 values should be made with caution, as they can be influenced by variations in experimental assay conditions.

InhibitorTarget EnzymeIC50Reference
This compound (EN-7) S. aureus DNA Gyrase85 nM[1]
E. coli DNA Gyrase1.75 µM[1]
Novobiocin S. aureus DNA Gyrase<0.004 - 0.19 µM[2]
S. aureus DNA Gyrase6 - 10 nM[3]
E. coli DNA Gyrase6 - 160 nM[2]
E. coli DNA Gyrase0.5 µM[4]
E. coli DNA Gyrase0.48 µM[5]
E. coli DNA Gyrase26 nM[6]

Mechanism of Action

The distinct mechanisms of action of this compound and novobiocin are a key differentiating factor.

Novobiocin: As an aminocoumarin antibiotic, novobiocin targets the GyrB subunit of DNA gyrase. It competitively inhibits the ATPase activity of this subunit, which is essential for the energy-requiring process of introducing negative supercoils into DNA. By blocking ATP binding, novobiocin prevents the enzyme from functioning, leading to a halt in DNA replication and bacterial cell death.

This compound (EN-7): This novel inhibitor has a different mode of action. Experimental data indicates that it does not inhibit the ATPase activity of DNA gyrase.[1] Furthermore, unlike fluoroquinolones, it does not stabilize the covalent complex between gyrase and cleaved DNA.[1] Instead, it is a potent inhibitor of the topoisomerase function of gyrase, though the precise molecular interactions are still under investigation. This unique mechanism suggests it may be effective against bacteria that have developed resistance to other classes of DNA gyrase inhibitors.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Novobiocin Novobiocin Pathway cluster_DNA_Gyrase_IN7 This compound Pathway Novobiocin Novobiocin ATP_Binding ATP Binding Site Novobiocin->ATP_Binding Binds to ATPase_Activity ATPase Activity Novobiocin->ATPase_Activity Inhibits GyrB DNA Gyrase (GyrB Subunit) GyrB->ATPase_Activity Catalyzes ATP_Binding->ATPase_Activity Essential for Supercoiling Negative Supercoiling ATPase_Activity->Supercoiling Drives DNA_Replication DNA Replication Supercoiling->DNA_Replication Enables DNA_Gyrase_IN7 This compound Gyrase_Complex DNA Gyrase Complex (GyrA/GyrB) DNA_Gyrase_IN7->Gyrase_Complex Targets Topoisomerase_Function Topoisomerase Function (Strand Passage) DNA_Gyrase_IN7->Topoisomerase_Function Inhibits Gyrase_Complex->Topoisomerase_Function Mediates Supercoiling_IN7 Negative Supercoiling Topoisomerase_Function->Supercoiling_IN7 Results in DNA_Replication_IN7 DNA Replication Supercoiling_IN7->DNA_Replication_IN7 Enables

Caption: Mechanisms of action for Novobiocin and this compound.

start Start: Prepare Reaction Mix prepare_mix Relaxed Plasmid DNA + Assay Buffer + ATP start->prepare_mix add_inhibitor Add Inhibitor (this compound or Novobiocin) at various concentrations prepare_mix->add_inhibitor add_enzyme Add DNA Gyrase Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (e.g., with SDS/proteinase K) incubate->stop_reaction electrophoresis Agarose (B213101) Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (e.g., Ethidium (B1194527) Bromide Staining) electrophoresis->visualize analyze Analyze Results: - Compare supercoiled vs. relaxed DNA - Determine IC50 visualize->analyze end End analyze->end

Caption: Experimental workflow for a DNA gyrase supercoiling assay.

Experimental Protocols

The following is a generalized protocol for a DNA gyrase supercoiling inhibition assay, a common method for evaluating the performance of inhibitors like this compound and novobiocin. Specific details may vary between laboratories.

Objective: To determine the concentration at which an inhibitor reduces the supercoiling activity of DNA gyrase by 50% (IC50).

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP solution (e.g., 10 mM)

  • Inhibitor stock solutions (this compound and novobiocin) at various concentrations

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose

  • TAE or TBE buffer for electrophoresis

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and ATP at their final desired concentrations in a total reaction volume (e.g., 20-30 µL).

    • Aliquot the master mix into individual reaction tubes.

    • Add the inhibitor (this compound or novobiocin) to each tube at a range of final concentrations. Include a no-inhibitor control.

  • Enzyme Addition and Incubation:

    • Add a standardized amount of DNA gyrase enzyme to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the plasmid DNA in the no-inhibitor control.

    • Mix gently and incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution to each tube. The SDS will denature the enzyme, and proteinase K will digest it, releasing the DNA.

  • Agarose Gel Electrophoresis:

    • Add DNA loading dye to each reaction.

    • Load the samples onto an agarose gel (e.g., 1%).

    • Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or another DNA stain.

    • Visualize the DNA bands using a UV transilluminator or a gel imaging system.

    • Quantify the intensity of the supercoiled and relaxed DNA bands in each lane.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using appropriate software.

Conclusion

This compound and novobiocin are both effective inhibitors of bacterial DNA gyrase, but they achieve this through fundamentally different mechanisms. Novobiocin's well-characterized inhibition of the GyrB ATPase activity contrasts with the novel, non-ATPase inhibitory mechanism of this compound. This distinction makes this compound a potentially valuable lead compound for developing new antibiotics that could circumvent existing resistance mechanisms. The provided data and protocols offer a foundation for further comparative studies and for the rational design of next-generation DNA gyrase inhibitors. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies.

References

Validating the specificity of DNA Gyrase-IN-7 for DNA gyrase over other topoisomerases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibacterial drug discovery, the specificity of a compound for its intended target is paramount. This guide provides a comprehensive analysis of the inhibitory activity of DNA Gyrase-IN-7, a novel antibiotic candidate, against its primary target, DNA gyrase, and other essential topoisomerase enzymes. The data presented herein offers researchers, scientists, and drug development professionals a clear, evidence-based comparison to inform their research and development endeavors.

Executive Summary

This compound (also reported as EN-7) demonstrates potent and selective inhibitory activity against bacterial DNA gyrase, with a particularly high affinity for the Staphylococcus aureus enzyme. While it also exhibits activity against Escherichia coli DNA gyrase and topoisomerase IV, its efficacy against these enzymes is significantly lower. Crucially, available data indicates a lack of significant activity against S. aureus topoisomerase IV, suggesting a favorable selectivity profile within bacterial type II topoisomerases. At present, there is no publicly available data on the inhibitory activity of this compound against eukaryotic topoisomerase I and II, a critical consideration for therapeutic development.

Comparative Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various topoisomerases. Lower IC50 values indicate greater potency.

Target EnzymeOrganismIC50Reference
DNA Gyrase Staphylococcus aureus85 nM [1]
DNA Gyrase Escherichia coli1.75 µM [1]
Topoisomerase IV Escherichia coli0.89 µM [1]
Topoisomerase IV Staphylococcus aureus>100 µM (Inactive) [1]
Eukaryotic Topoisomerase I HumanNot Available
Eukaryotic Topoisomerase II HumanNot Available

Mechanism of Action: A Departure from Fluoroquinolones

This compound exhibits a mechanism of action distinct from that of widely used fluoroquinolone antibiotics. While fluoroquinolones stabilize the covalent complex between DNA gyrase and cleaved DNA, leading to double-strand breaks, this compound does not stabilize this cleavage complex.[1] Instead, it has been observed to increase the incidence of DNA nicking, suggesting an alternative mechanism for inducing bacterial cell death.[1]

cluster_fluoroquinolone Fluoroquinolone Mechanism cluster_dna_gyrase_in7 This compound Mechanism Fluoroquinolone Fluoroquinolone Gyrase_DNA_Complex Gyrase-DNA Complex Fluoroquinolone->Gyrase_DNA_Complex Binds to Cleavage_Complex Stable Cleavage Complex Gyrase_DNA_Complex->Cleavage_Complex Stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Cell_Death_F Cell Death DSB->Cell_Death_F DNA_Gyrase_IN7 This compound Gyrase_DNA_Interaction Gyrase-DNA Interaction DNA_Gyrase_IN7->Gyrase_DNA_Interaction Interacts with Increased_Nicking Increased DNA Nicking Gyrase_DNA_Interaction->Increased_Nicking Induces Cell_Death_D Cell Death Increased_Nicking->Cell_Death_D

Figure 1. Contrasting mechanisms of action between fluoroquinolones and this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound relies on established in vitro assays that measure the supercoiling and decatenation activities of topoisomerases.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in an ATP-dependent manner. The inhibition of this activity by a test compound is quantified by analyzing the different DNA topoisomers on an agarose (B213101) gel.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing relaxed pBR322 DNA, E. coli or S. aureus DNA gyrase, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, and albumin).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

  • Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate, or decatenate, interlinked DNA circles (catenanes), typically using kinetoplast DNA (kDNA) as a substrate.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing kDNA, E. coli or S. aureus topoisomerase IV, and the appropriate assay buffer (e.g., HEPES-KOH, potassium glutamate, magnesium acetate, DTT, ATP, and albumin).

  • Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures, alongside a no-inhibitor control.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for decatenation.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop buffer and treatment with chloroform/isoamyl alcohol to separate proteins from the DNA.

  • Electrophoresis: The reaction products are separated on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.

  • Visualization and Analysis: The gel is stained and visualized to observe the release of minicircles. The degree of inhibition is determined by the reduction in the amount of decatenated product.

cluster_workflow Experimental Workflow for Specificity Testing Start Start Prepare_Assay Prepare Assay Mix (DNA Substrate, Buffer, ATP) Start->Prepare_Assay Add_Enzyme Add Topoisomerase (Gyrase or Topo IV) Prepare_Assay->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Quantify Visualize and Quantify Results Gel_Electrophoresis->Visualize_Quantify Determine_IC50 Determine IC50 Visualize_Quantify->Determine_IC50 End End Determine_IC50->End

Figure 2. Generalized workflow for determining the inhibitory activity of this compound.

Conclusion and Future Directions

The available data strongly supports this compound as a potent and selective inhibitor of bacterial DNA gyrase, particularly from S. aureus. Its distinct mechanism of action compared to fluoroquinolones presents a promising avenue for combating antibiotic resistance. However, to fully validate its specificity and potential for clinical development, further studies are essential. Specifically, determining the inhibitory activity of this compound against human topoisomerase I and II is a critical next step to assess its potential for off-target effects and ensure a favorable safety profile. Researchers are encouraged to conduct these assays to build a complete and robust understanding of this promising antibacterial candidate.

References

A Preclinical Comparative Analysis of DNA Gyrase Inhibitors: Gepotidacin vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical performance of the novel triazaacenaphthylene antibacterial, gepotidacin (B1671446), in comparison to the established fluoroquinolone, ciprofloxacin (B1669076).

This guide provides an objective comparison of the preclinical performance of gepotidacin, a first-in-class triazaacenaphthylene antibiotic, and ciprofloxacin, a widely used second-generation fluoroquinolone. Both compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, thereby inhibiting cell division.[1][2][3] However, gepotidacin possesses a distinct mechanism of action, binding to a different site on the enzyme-DNA complex than fluoroquinolones, which may offer an advantage against fluoroquinolone-resistant strains.[2][4][5]

Mechanism of Action

Gepotidacin and ciprofloxacin both inhibit bacterial type II topoisomerases, namely DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription.[2][6] Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.[6][7]

While both drugs target the same enzymes, their interaction with the enzyme-DNA complex differs significantly. Ciprofloxacin stabilizes the complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[6] Gepotidacin also binds to the enzyme-DNA complex but at a site distinct from that of fluoroquinolones, interacting with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2][4] This novel binding mode is responsible for its activity against many fluoroquinolone-resistant bacteria.[2]

cluster_Gepotidacin Gepotidacin cluster_Ciprofloxacin Ciprofloxacin G_start Gepotidacin G_bind Binds to a novel site on GyrA and ParC subunits G_start->G_bind G_complex Stabilizes a unique enzyme-DNA complex G_bind->G_complex G_inhibit Inhibits DNA re-ligation G_complex->G_inhibit G_death Bacterial Cell Death G_inhibit->G_death C_start Ciprofloxacin C_bind Binds to the cleaved DNA-enzyme complex C_start->C_bind C_complex Stabilizes the cleavage complex C_bind->C_complex C_inhibit Inhibits DNA re-ligation C_complex->C_inhibit C_death Bacterial Cell Death C_inhibit->C_death start Prepare serial two-fold dilutions of the antibiotic in a 96-well plate inoculate Inoculate each well with a standardized suspension of the test bacterium start->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for the lowest concentration that inhibits visible bacterial growth (MIC) incubate->read end Record MIC value read->end

References

A Comparative Guide to the Efficacy of DNA Gyrase-IN-7 and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of the investigational DNA gyrase inhibitor, DNA Gyrase-IN-7, and the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076). The data presented is intended to offer an objective overview to inform research and drug development efforts targeting bacterial DNA gyrase.

Disclaimer: Information regarding "this compound" is based on published data for a compound referred to as "EN-7". It is assumed that these are related or identical compounds for the purpose of this comparison.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of this compound and ciprofloxacin was evaluated through their ability to inhibit the supercoiling activity of DNA gyrase from both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTarget EnzymeOrganismIC50 (nM)
This compound (as EN-7) DNA GyraseS. aureus85[1]
DNA GyraseE. coli1750[1]
Topoisomerase IVE. coli890[1]
Topoisomerase IVS. aureus>100,000[1]
Ciprofloxacin DNA GyraseS. aureus61,700[2]
DNA GyraseE. coli600[3]
Topoisomerase IVS. aureus3,000[2]

Key Observations:

  • This compound demonstrates potent inhibition of S. aureus DNA gyrase with an IC50 of 85 nM[1].

  • In contrast, ciprofloxacin is a more potent inhibitor of E. coli DNA gyrase with a reported IC50 of 600 nM[3].

  • This compound also inhibits E. coli topoisomerase IV, while showing no significant activity against the S. aureus counterpart[1].

  • Ciprofloxacin exhibits inhibitory activity against both S. aureus DNA gyrase and topoisomerase IV[2].

  • The mechanism of action for this compound appears to differ from fluoroquinolones, as it has been reported to increase DNA nicking rather than stabilizing the gyrase-DNA cleavage complex[1].

In Vivo Efficacy: Insights from Preclinical Models

Due to the investigational nature of this compound, in vivo efficacy data is not publicly available. Therefore, this section focuses on the established in vivo efficacy of ciprofloxacin in a widely used preclinical model as a benchmark for a DNA gyrase inhibitor.

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antibacterial agents. In this model, ciprofloxacin has demonstrated significant dose-dependent bactericidal activity against both S. aureus and E. coli. For instance, in studies, treatment with ciprofloxacin resulted in a substantial reduction in the number of colony-forming units (CFU) in the thigh muscles of infected mice.

CompoundAnimal ModelBacterial StrainEfficacy EndpointResults
Ciprofloxacin Neutropenic Mouse Thigh InfectionS. aureusReduction in log10 CFU/thighDose-dependent decrease in bacterial load.
Neutropenic Mouse Thigh InfectionE. coliReduction in log10 CFU/thighDose-dependent decrease in bacterial load.

Experimental Protocols

In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (from E. coli or S. aureus)

  • Relaxed pBR322 DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)

  • ATP solution

  • Test compound (this compound or ciprofloxacin)

  • Stop solution (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

  • Agarose (B213101) gel, TBE buffer, and ethidium (B1194527) bromide for electrophoresis

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. The conversion of relaxed DNA to supercoiled DNA is observed.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

experimental_workflow_in_vitro In Vitro DNA Gyrase Supercoiling Assay Workflow prep Prepare Reaction Mix (Buffer, DNA, Compound) start Initiate Reaction (Add Gyrase and ATP) prep->start incubate Incubate at 37°C start->incubate stop Stop Reaction incubate->stop analyze Agarose Gel Electrophoresis stop->analyze visualize Visualize and Quantify Bands analyze->visualize calculate Calculate IC50 visualize->calculate

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

In Vivo Neutropenic Mouse Thigh Infection Model

This model assesses the efficacy of an antibacterial agent in reducing bacterial load in the thigh muscle of immunocompromised mice.

Materials:

  • Female ICR (CD-1) mice

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial culture (S. aureus or E. coli)

  • Test compound (e.g., ciprofloxacin) formulated for administration

  • Saline (vehicle control)

  • Anesthetic

  • Equipment for tissue homogenization and bacterial enumeration

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • On day 0, inject a standardized inoculum of the bacterial strain into the thigh muscle of the mice.

  • At a specified time post-infection (e.g., 2 hours), administer the test compound or vehicle control via a relevant route (e.g., subcutaneous or oral).

  • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

  • Aseptically remove the thigh muscle, homogenize it in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Compare the bacterial load in the treated groups to the control group to determine the efficacy of the compound.

experimental_workflow_in_vivo In Vivo Neutropenic Mouse Thigh Infection Model Workflow neutropenia Induce Neutropenia infection Intramuscular Infection neutropenia->infection treatment Administer Compound/Vehicle infection->treatment euthanasia Euthanize and Collect Thigh treatment->euthanasia homogenization Homogenize Tissue euthanasia->homogenization enumeration Bacterial Enumeration (CFU) homogenization->enumeration analysis Compare Treatment Groups enumeration->analysis

Caption: Workflow for the in vivo neutropenic mouse thigh infection model.

Signaling Pathway of DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibition of DNA gyrase disrupts these critical cellular processes, ultimately leading to bacterial cell death.

signaling_pathway Mechanism of DNA Gyrase Inhibition inhibitor DNA Gyrase Inhibitor (e.g., this compound, Ciprofloxacin) gyrase DNA Gyrase inhibitor->gyrase Inhibits supercoiling Negative Supercoiling gyrase->supercoiling Catalyzes dna Bacterial Chromosomal DNA dna->gyrase Substrate replication DNA Replication supercoiling->replication Enables transcription Transcription supercoiling->transcription Enables death Bacterial Cell Death replication->death Disruption leads to transcription->death Disruption leads to

Caption: Simplified pathway of DNA gyrase inhibition leading to cell death.

References

Independent Verification of a Novel DNA Gyrase Inhibitor's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme, remains a prime target for new therapeutics. This guide provides an objective comparison of the antibacterial spectrum of a representative novel DNA gyrase inhibitor, herein referred to as DNA Gyrase-IN-7 , with established antibiotics targeting the same enzyme. The data presented is a synthesized representation from recent studies on novel DNA gyrase inhibitors to serve as a benchmark for independent verification.

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is crucial for bacterial survival as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Inhibitors of DNA gyrase disrupt these essential processes, leading to bacterial cell death. These inhibitors can act through different mechanisms, such as inhibiting the ATPase activity of the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex, which leads to lethal double-stranded DNA breaks.[1] Prominent classes of antibiotics targeting DNA gyrase include the fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[1][2]

Comparative Antibacterial Spectrum

The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for our representative novel inhibitor, this compound, compared to the well-established DNA gyrase inhibitor, Ciprofloxacin. The data is compiled from studies on novel pyrrolamides and other recently discovered gyrase inhibitors.[3][4][5]

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial StrainThis compound (Representative Novel Inhibitor)Ciprofloxacin (Fluoroquinolone)
Gram-Positive
Staphylococcus aureus (ATCC 29213)0.250.25
Staphylococcus aureus (MRSA, ATCC 33591)0.25>64
Enterococcus faecalis (ATCC 29212)0.1251
Streptococcus pneumoniae (ATCC 49619)≤0.060.5
Gram-Negative
Escherichia coli (ATCC 25922)40.015
Klebsiella pneumoniae (ATCC 10031)0.06250.03
Pseudomonas aeruginosa (ATCC 27853)320.5
Acinetobacter baumannii (ATCC 19606)161

Note: The MIC values for this compound are representative of potent novel N-phenylpyrrolamide inhibitors and other new classes of gyrase inhibitors.[4][5] Actual values for a specific novel compound will vary.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a new compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a commonly used method in the cited studies.

Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 35-37°C.
  • A few colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) and the comparator antibiotic (e.g., Ciprofloxacin) is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the antimicrobial agents are prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing the Workflow and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Microtiter Plates inoculum->inoculation serial_dilution Serial Dilution of Antimicrobial Agents serial_dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

dna_gyrase_inhibition cluster_dna Bacterial DNA Metabolism cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Pathway dna_replication DNA Replication & Transcription supercoiled_dna Supercoiled DNA dna_replication->supercoiled_dna requires relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (GyrA & GyrB) relaxed_dna->dna_gyrase dna_gyrase->dna_replication enables dna_gyrase->supercoiled_dna introduces negative supercoils adp ADP + Pi dna_gyrase->adp atp ATP atp->dna_gyrase gyrase_inhibitor This compound gyrase_inhibitor->dna_gyrase Inhibits

Caption: Signaling Pathway of DNA Gyrase Inhibition.

References

Safety Operating Guide

Proper Disposal and Handling of DNA Gyrase-IN-7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of DNA Gyrase-IN-7, a novel microbial DNA gyrase inhibitor. The following procedures and data are intended to supplement, not replace, your institution's established safety protocols.

Key Safety and Physicochemical Data

While comprehensive toxicological data for this compound is not fully available, it is prudent to handle it with care. The available information, along with data for the well-characterized DNA gyrase inhibitor Ciprofloxacin, is presented below for reference.

PropertyThis compoundCiprofloxacin (for comparison)
Molecular Formula Data not availableC₁₇H₁₈FN₃O₃
Molecular Weight Data not available331.3 g/mol
Appearance SolidWhite to pale yellow crystalline powder
Solubility Data not availableSparingly soluble in water, soluble in acidic solutions
LD50 (Oral, Rat) Data not available>2000 mg/kg
CAS Number 2925308-68-3[1]85721-33-1

Disposal Procedures for this compound

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes. Therefore, proper disposal is crucial.

Step-by-Step Disposal Protocol:

  • Unused Product: For surplus and non-recyclable this compound, it is recommended to engage a licensed professional waste disposal service. The compound should be disposed of as an unused product in its original or a securely sealed and clearly labeled container.

  • Empty Containers: Empty containers should be thoroughly rinsed with an appropriate solvent (e.g., ethanol (B145695) or DMSO, depending on the initial solvent used to dissolve the compound) before disposal. The rinsate should be collected and treated as chemical waste. After rinsing, deface the label on the container to prevent misuse.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated, sealed waste container and disposed of through your institution's chemical waste program.

  • Solutions of this compound: Solutions containing this compound should not be poured down the drain. They should be collected in a clearly labeled, sealed waste container for chemical waste disposal.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To assess the inhibitory activity of compounds like this compound, a DNA gyrase supercoiling assay is a fundamental experiment. This protocol provides a general methodology.

Materials:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 0.1 mg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1) (optional)

  • Proteinase K (optional)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.

  • Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound (or the solvent as a control) to the respective tubes.

  • Enzyme Addition: Dilute the DNA gyrase in a suitable dilution buffer and add it to the reaction tubes to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye. For cleaner results, an optional chloroform:isoamyl alcohol extraction can be performed to remove the protein, followed by the addition of loading dye to the aqueous phase.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The degree of inhibition can be quantified by measuring the intensity of the supercoiled DNA band relative to the controls.

Mechanism of DNA Gyrase and Inhibition

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. This process is ATP-dependent. Inhibitors of DNA gyrase, such as this compound, disrupt this catalytic cycle.

DNA_Gyrase_Mechanism cluster_enzyme DNA Gyrase Catalytic Cycle Gyrase_DNA_Binding 1. Gyrase binds to G-segment of DNA T_Segment_Capture 2. T-segment of DNA is captured Gyrase_DNA_Binding->T_Segment_Capture ATP_Binding 3. ATP binds to GyrB subunits T_Segment_Capture->ATP_Binding G_Segment_Cleavage 4. G-segment is cleaved ATP_Binding->G_Segment_Cleavage T_Segment_Passage 5. T-segment passes through the break G_Segment_Cleavage->T_Segment_Passage G_Segment_Ligation 6. G-segment is re-ligated T_Segment_Passage->G_Segment_Ligation T_Segment_Release 7. T-segment is released G_Segment_Ligation->T_Segment_Release ATP_Hydrolysis 8. ATP is hydrolyzed, resetting the enzyme T_Segment_Release->ATP_Hydrolysis ATP_Hydrolysis->Gyrase_DNA_Binding Cycle repeats Inhibitor This compound (Inhibitor) Inhibitor->ATP_Binding May interfere with ATP binding Inhibitor->G_Segment_Cleavage Prevents re-ligation

Mechanism of DNA Gyrase and points of inhibition.

References

Personal protective equipment for handling DNA Gyrase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety protocols and operational guidance for the handling and disposal of DNA Gyrase-IN-7, a novel chemical compound. Given that the specific toxicological properties of this compound have not been thoroughly investigated, it must be treated as a hazardous substance of unknown toxicity.[1][2][3] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all potential routes: skin contact, eye contact, inhalation, and ingestion.[2][4] The following PPE is required at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemically resistant gloves (Nitrile or Neoprene)ASTM F739Prevents skin contact with the compound. Double gloving is recommended.[5][6]
Eye and Face Protection Safety goggles with side shields or a face shieldANSI Z87.1Protects eyes and face from splashes.[1][5][7]
Body Protection Long-sleeved laboratory coat---Protects skin and clothing from contamination.[1][8]
Respiratory Protection N95 respirator or higher (if handling powder)NIOSH-approvedMinimizes inhalation of airborne particles. Required when working with the solid form of the compound.[6][7]

Note: All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.[3]

Operational Plan: Step-by-Step Handling Procedure

All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe 1. Don appropriate PPE prep_hood 2. Verify fume hood certification and function prep_ppe->prep_hood prep_materials 3. Gather all necessary materials prep_hood->prep_materials handle_weigh 4. Weigh solid compound prep_materials->handle_weigh Proceed to handling handle_dissolve 5. Prepare stock solution handle_weigh->handle_dissolve handle_aliquot 6. Aliquot for experimental use handle_dissolve->handle_aliquot cleanup_decontaminate 7. Decontaminate work surfaces handle_aliquot->cleanup_decontaminate Proceed to cleanup cleanup_dispose_solid 8. Dispose of solid waste in designated container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid 9. Dispose of liquid waste in designated container cleanup_decontaminate->cleanup_dispose_liquid cleanup_ppe 10. Doff and dispose of PPE correctly cleanup_dispose_solid->cleanup_ppe cleanup_dispose_liquid->cleanup_ppe cleanup_wash 11. Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don all required PPE as listed in Table 1.

    • Ensure the chemical fume hood is operational and has a current certification.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Handling (inside the fume hood):

    • When weighing the solid form of this compound, use a draft shield on the balance to prevent air currents from dispersing the powder.

    • To prepare solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Cap all containers tightly when not in immediate use.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this material down the drain or in the regular trash.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerProcedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips)Labeled hazardous waste container (solid)Place directly into the designated, sealed container within the fume hood.[9]
Liquid Waste (e.g., unused solutions, contaminated solvents)Labeled hazardous waste container (liquid, halogenated or non-halogenated as appropriate)Collect in a sealed, compatible container. Do not mix with incompatible waste streams.[9]
Sharps (e.g., contaminated needles)Puncture-resistant sharps container for chemical wasteDispose of immediately after use to prevent accidental injury.

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[9] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Logical Flow for Emergency Response

G cluster_exposure Personal Exposure cluster_spill Spill Containment spill_exposure Spill or Exposure Occurs skin_contact Skin Contact spill_exposure->skin_contact Exposure eye_contact Eye Contact spill_exposure->eye_contact Exposure inhalation Inhalation spill_exposure->inhalation Exposure ingestion Ingestion spill_exposure->ingestion Exposure alert_others Alert others in the area spill_exposure->alert_others Spill flush_skin Flush with water for 15 min skin_contact->flush_skin Action flush_eyes Flush with water for 15 min eye_contact->flush_eyes Action move_fresh_air Move to fresh air inhalation->move_fresh_air Action seek_medical_attention_ingestion Seek immediate medical attention ingestion->seek_medical_attention_ingestion Action evacuate Evacuate the immediate area alert_others->evacuate call_ehs Contact EH&S or emergency response evacuate->call_ehs seek_medical_attention_skin Seek medical attention flush_skin->seek_medical_attention_skin Then seek_medical_attention_eyes Seek medical attention flush_eyes->seek_medical_attention_eyes Then seek_medical_attention_inhalation Seek medical attention move_fresh_air->seek_medical_attention_inhalation Then

Caption: Emergency response plan for spills or personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

  • Spill: Treat any spill as a major spill.[1] Alert others in the laboratory and evacuate the immediate area. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team for cleanup. Do not attempt to clean up a significant spill yourself.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.